Product packaging for U18666A(Cat. No.:CAS No. 3039-71-2)

U18666A

Cat. No.: B1682661
CAS No.: 3039-71-2
M. Wt: 424.1 g/mol
InChI Key: GZFYZYBWLCYBMI-MYZJJQSMSA-N
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Description

3beta-(2-diethylaminoethoxy)androst-5-en-17-one hydrochloride is a hydrochloride obtained by reaction of 3beta-(2-diethylaminoethoxy)androst-5-en-17-one with one equivalent of hydrochloric acid. It is a cholesterol synthesis and transport inhibitor. It has a role as an EC 1.3.1.72 (Delta(24)-sterol reductase) inhibitor, a nicotinic antagonist, a sterol biosynthesis inhibitor, an antiviral agent and a Hedgehog signaling pathway inhibitor. It contains a 3beta-(2-diethylaminoethoxy)androst-5-en-17-one(1+).
inhibits cycloartenol synthase

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H42ClNO2 B1682661 U18666A CAS No. 3039-71-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S)-3-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NO2.ClH/c1-5-26(6-2)15-16-28-19-11-13-24(3)18(17-19)7-8-20-21-9-10-23(27)25(21,4)14-12-22(20)24;/h7,19-22H,5-6,8-17H2,1-4H3;1H/t19-,20-,21-,22-,24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFYZYBWLCYBMI-MYZJJQSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046904
Record name 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride
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URL https://comptox.epa.gov/dashboard/DTXSID3046904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3039-71-2
Record name 3-Beta-(2-(diethylamino)ethoxy)androst-5-en-17-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name U 18666A
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70801
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3.BETA.-(2-DIETHYLAMINOETHOXY)ANDROST-5-EN-17-ONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0DPR5J8ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

U18666A's Mechanism of Action on NPC1 Protein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U18666A, a cationic amphiphilic drug, has emerged as a critical tool in cellular biology and drug development, primarily for its ability to mimic the phenotype of Niemann-Pick type C (NPC) disease. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its effects, with a specific focus on its interaction with the Niemann-Pick C1 (NPC1) protein. This document details the direct binding of this compound to NPC1, the functional consequences of this interaction on intracellular cholesterol trafficking, and the downstream cellular effects. Furthermore, it provides detailed protocols for key experiments used to elucidate this mechanism and quantitative data to support the findings.

Core Mechanism of Action: Direct Inhibition of NPC1

This compound directly binds to the NPC1 protein, a large transmembrane protein residing in the membrane of late endosomes and lysosomes. This binding event is the primary cause of the subsequent cellular phenotype.

Binding Site on NPC1

Experimental evidence has pinpointed the binding site of this compound to the sterol-sensing domain (SSD) of the NPC1 protein.[1][2] The SSD is a conserved five-transmembrane domain also found in other proteins involved in cholesterol homeostasis, such as HMG-CoA reductase and SCAP. Notably, the this compound binding site within the SSD is distinct from the N-terminal domain (NTD) of NPC1, which is responsible for binding cholesterol.[1][2] The interaction of this compound with the SSD is crucial for its inhibitory effect on cholesterol egress from lysosomes. A specific point mutation in the SSD, P691S, has been shown to abolish the binding of a photoactivatable this compound derivative, confirming the location of the binding site.[1][2]

Functional Consequence: Inhibition of Cholesterol Egress

The binding of this compound to the SSD of NPC1 functionally inactivates the protein, leading to a blockage of cholesterol transport out of late endosomes and lysosomes.[1][2] This inhibition results in the accumulation of unesterified cholesterol within these organelles, a hallmark of NPC disease.[3] The potent inhibitory effect of this compound is dependent on its chemical structure, particularly the presence of a dialkylamino group.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

Parameter Cell Line Value Reference
Ki for Cholesterol Esterification Inhibition CHO-70.03 µM[1]
Ki for Cholesterol Esterification Inhibition (NPC1 Overexpression) TR-4139 (CHO-7 with excess NPC1)2.7 µM[1]
IC50 for Basal Cholesterol Esterification Inhibition CHO0.6 µM[4]

Table 1: Inhibitory Concentrations of this compound

Compound Ki for Cholesterol Esterification Inhibition (µM) Reference
This compound0.03[1]
U-X (photoactivatable derivative)0.06[1]
Compound A (inactive derivative)4.5[1]

Table 2: Structure-Activity Relationship of this compound Derivatives

Signaling Pathways Affected

The primary signaling pathway affected by this compound-mediated NPC1 inhibition is the Sterol Regulatory Element-Binding Protein (SREBP) pathway . By blocking the egress of cholesterol from lysosomes, this compound prevents its delivery to the endoplasmic reticulum (ER), where cholesterol levels are sensed. The resulting low cholesterol levels in the ER lead to the activation of SREBP transcription factors, particularly SREBP-1 and SREBP-2.[1][5] Activated SREBPs translocate to the nucleus and upregulate the expression of genes involved in cholesterol synthesis and uptake.

SREBP_Pathway cluster_lysosome Late Endosome / Lysosome cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus Lysosome Lysosome ER ER Lysosome->ER Cholesterol Transport NPC1 NPC1 Cholesterol_ER Cholesterol Cholesterol_L Cholesterol Golgi Golgi ER->Golgi SCAP/SREBP Complex SCAP SCAP SREBP SREBP Nucleus Nucleus Golgi->Nucleus Cleaved nSREBP S1P S1P S2P S2P nSREBP nSREBP SRE SRE nSREBP->SRE binds to TargetGenes Target Genes (Cholesterol Synthesis & Uptake) SRE->TargetGenes activates This compound This compound This compound->NPC1 binds & inhibits Cholesterol_ER->SCAP inhibits

Caption: this compound-induced SREBP pathway activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cholesterol Esterification Assay

This assay measures the transport of LDL-derived cholesterol from the lysosome to the ER, where it is esterified by the enzyme ACAT. Inhibition of NPC1 by this compound blocks this transport, leading to a decrease in cholesterol esterification.

Materials:

  • Cultured cells (e.g., CHO cells)

  • Lipoprotein-deficient serum (LPDS)

  • Low-density lipoprotein (LDL)

  • [¹⁴C]oleate

  • This compound and other test compounds

  • Hexane and isopropanol

  • Silica gel thin-layer chromatography (TLC) plates

  • Scintillation counter

Protocol:

  • Plate cells and grow to near confluency.

  • Incubate cells in medium containing LPDS for 24-48 hours to upregulate LDL receptors.

  • Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour.

  • Add LDL to the medium to a final concentration of 50 µg/mL.

  • After 4 hours, add [¹⁴C]oleate complexed to albumin to the medium and incubate for a further 2 hours.

  • Wash cells with PBS and harvest by scraping.

  • Extract lipids from the cell pellet using a hexane:isopropanol (3:2) mixture.

  • Dry the lipid extract under nitrogen and resuspend in a small volume of hexane.

  • Spot the lipid extract onto a silica gel TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).

  • Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters.

  • Quantify the amount of [¹⁴C]cholesteryl oleate by liquid scintillation counting.

  • Calculate the percentage of inhibition of cholesterol esterification for each this compound concentration compared to the vehicle control.

Filipin Staining for Unesterified Cholesterol

Filipin is a fluorescent polyene antibiotic that binds specifically to unesterified cholesterol. It is used to visualize the accumulation of cholesterol in late endosomes/lysosomes in this compound-treated cells.

Materials:

  • Cultured cells on coverslips

  • This compound

  • Paraformaldehyde (PFA)

  • Glycine

  • Filipin stock solution (e.g., 25 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with a UV filter set

Protocol:

  • Seed cells on glass coverslips and allow them to adhere.

  • Treat cells with this compound (e.g., 1 µg/mL) or vehicle for 18-24 hours.

  • Wash cells with PBS.

  • Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.

  • Quench the fixation by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.

  • Wash cells with PBS.

  • Stain with filipin working solution (e.g., 0.05 mg/mL in PBS with 10% FBS) for 2 hours at room temperature, protected from light.

  • Wash cells three times with PBS.

  • Mount the coverslips on glass slides using a suitable mounting medium.

  • Visualize the cells using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). Note that filipin fluorescence is prone to photobleaching.

Filipin_Staining_Workflow Start Start: Cells on coverslips Treatment Treat with this compound or Vehicle Start->Treatment Wash1 Wash with PBS Treatment->Wash1 Fixation Fix with 4% PFA Wash1->Fixation Quench Quench with Glycine Fixation->Quench Wash2 Wash with PBS Quench->Wash2 Staining Stain with Filipin (in dark) Wash2->Staining Wash3 Wash with PBS Staining->Wash3 Mount Mount on slide Wash3->Mount Visualize Fluorescence Microscopy (UV excitation) Mount->Visualize

Caption: Experimental workflow for filipin staining.

UV Crosslinking of Photoactivatable this compound Derivative (U-X) to NPC1

This experiment uses a this compound derivative containing a benzophenone group (U-X) that can be photo-activated by UV light to form a covalent bond with its binding partner, thus identifying NPC1 as the direct target.

Materials:

  • Cultured cells (e.g., CHO cells)

  • Photoactivatable this compound derivative (U-X)

  • This compound and other competitors

  • UV crosslinking apparatus (e.g., Stratalinker)

  • Cell lysis buffer

  • Antibodies against NPC1

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Incubate cells with U-X for a specified time. For competition experiments, pre-incubate with a molar excess of this compound or other compounds before adding U-X.

  • Wash the cells to remove unbound U-X.

  • Expose the cells to UV light (e.g., 365 nm) on ice to induce crosslinking.

  • Lyse the cells and clarify the lysate by centrifugation.

  • Perform immunoprecipitation using an anti-NPC1 antibody and protein A/G agarose beads to isolate NPC1 and any crosslinked proteins.

  • Elute the proteins from the beads.

  • Separate the proteins by SDS-PAGE.

  • The crosslinked U-X can be detected if it is tagged with a fluorescent or radioactive label. Alternatively, the crosslinking can be detected by a shift in the molecular weight of NPC1 on a Western blot, although this is often difficult to observe. A more common method is to use a "clickable" version of U-X that can be subsequently labeled with a fluorescent probe for in-gel detection.

UV_Crosslinking_Workflow Start Start: Cultured Cells Competition Optional: Pre-incubate with competitor (this compound) Start->Competition Incubate_UX Incubate with Photoactivatable U-X Wash Wash cells Incubate_UX->Wash Competition->Incubate_UX UV_Crosslink UV Irradiation (e.g., 365 nm) Wash->UV_Crosslink Lysis Cell Lysis UV_Crosslink->Lysis Immunoprecipitation Immunoprecipitate NPC1 Lysis->Immunoprecipitation SDS_PAGE SDS-PAGE Immunoprecipitation->SDS_PAGE Detection Detection of Crosslinked U-X SDS_PAGE->Detection

Caption: Workflow for UV crosslinking of U-X to NPC1.

Conclusion

This compound serves as an invaluable pharmacological tool for studying the function of the NPC1 protein and the cellular consequences of its dysfunction. Its specific mechanism of action, involving direct binding to the sterol-sensing domain of NPC1 and subsequent inhibition of lysosomal cholesterol egress, is well-characterized. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols for researchers and drug development professionals to effectively utilize this compound in their studies of cholesterol trafficking, Niemann-Pick type C disease, and related cellular processes. The provided visualizations of the signaling pathways and experimental workflows offer a clear and concise summary of the core concepts.

References

U18666A: A Technical Guide to its Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U18666A is a synthetic, amphiphilic steroid derivative that has become an invaluable tool in cell biology and virology research. Initially characterized as an inhibitor of cholesterol biosynthesis, its primary and most widely studied mechanism of action is the potent inhibition of intracellular cholesterol trafficking. By directly binding to the Niemann-Pick C1 (NPC1) protein, this compound induces a cellular phenotype that mimics the lysosomal storage disorder Niemann-Pick type C (NPC) disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound, with a focus on its mechanism of action, its application in disease modeling, and its role as a broad-spectrum antiviral agent. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.

Chemical Identity and Physicochemical Properties

This compound, chemically known as 3β-(2-diethylaminoethoxy)androst-5-en-17-one, is a cationic amphiphile due to the presence of a diethylaminoethyl ether chain at the 3β position of the androstane steroid nucleus.[1] This structural feature is crucial for its biological activity.

PropertyValueReference(s)
IUPAC Name (3S,8R,9S,10R,13S,14S)-3-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride[2]
Synonyms U-18666A, 3β-(2-Diethylaminoethoxy)androst-5-en-17-one HCl[3]
Molecular Formula C₂₅H₄₁NO₂ · HCl[4][5]
Molecular Weight 424.1 g/mol [4][5][6]
CAS Number 3039-71-2[3][4][7]
Appearance White to off-white solid[7]
Solubility Soluble in water (10 mg/mL), DMSO (10 mg/mL), and ethanol (20 mg/mL).[3][4]
pKa 9.41[1]

Mechanism of Action: Inhibition of Intracellular Cholesterol Transport

The primary mechanism through which this compound exerts its effects is by potently inhibiting the egress of cholesterol from late endosomes and lysosomes.[3][8] This leads to the accumulation of unesterified cholesterol within these organelles, a hallmark of NPC disease.[6]

Direct Binding to Niemann-Pick C1 (NPC1) Protein

Recent studies have unequivocally identified the lysosomal membrane protein Niemann-Pick C1 (NPC1) as the direct molecular target of this compound.[3][5][7] this compound binds to the sterol-sensing domain (SSD) of NPC1.[3][7] This binding event is distinct from the cholesterol-binding site located in the N-terminal domain of NPC1 and is thought to allosterically inhibit the protein's function in exporting cholesterol from the lysosome.[3][7]

U18666A_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Endocytosis Endocytosis cluster_Lysosome Lysosome cluster_ER Endoplasmic Reticulum (ER) LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor LDL->LDLR Binding Endosome Early Endosome LDLR->Endosome Internalization Late_Endosome Late Endosome Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Cholesterol Cholesterol Lysosome->Cholesterol LDL-Cholesterol Release NPC2 NPC2 NPC1 NPC1 NPC2->NPC1 Transfer ER ER NPC1->ER Cholesterol Egress Cholesterol->NPC2 Binding ACAT ACAT Cholesterol->ACAT Esterification This compound This compound This compound->NPC1 Inhibition ER->ACAT CE Cholesteryl Esters ACAT->CE

Fig. 1: this compound inhibits cholesterol egress from lysosomes by targeting NPC1.
Downstream Cellular Effects

The blockade of cholesterol transport by this compound triggers a cascade of downstream cellular events, including:

  • Inhibition of Cholesterol Esterification: By preventing the delivery of lysosomally-derived cholesterol to the endoplasmic reticulum (ER), where the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) resides, this compound inhibits the esterification of cholesterol.[7]

  • Alteration of Gene Expression: The sequestration of cholesterol in lysosomes leads to a depletion of regulatory cholesterol pools in the ER, resulting in the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[7]

  • Induction of Apoptosis: In some cell types, particularly neurons, prolonged treatment with this compound can induce apoptosis, making it a useful tool to study the mechanisms of neurodegeneration in the context of cholesterol dyshomeostasis.[6]

This compound as a Tool in Disease Modeling

The ability of this compound to phenocopy the cellular defects observed in Niemann-Pick type C disease has established it as a critical pharmacological tool for studying the pathophysiology of this and other lysosomal storage disorders.[6] It allows for the creation of inducible and reversible models of NPC disease in a wide range of cell types, facilitating high-throughput screening for potential therapeutic compounds.

Antiviral Activity of this compound

A growing body of evidence demonstrates that this compound possesses broad-spectrum antiviral activity against a variety of enveloped viruses. This antiviral effect is intrinsically linked to its primary mechanism of action – the disruption of intracellular cholesterol trafficking. Many viruses, including Ebola virus, Hepatitis C virus (HCV), and Pseudorabies virus (PRV), depend on host cell cholesterol for efficient entry, replication, or egress.[4][9][10][11]

Inhibition of Viral Entry

For viruses like Ebola, entry into the host cell is a multi-step process that requires trafficking through the endo-lysosomal pathway and the interaction of the viral glycoprotein with the host factor NPC1.[9][12] By binding to NPC1, this compound can inhibit viral entry. However, it is important to note that the concentrations of this compound required to inhibit Ebola virus entry are significantly higher than those needed to block cholesterol transport, suggesting a potentially different or additional mechanism of action in this context.[5][7]

Viral_Entry_Inhibition cluster_Extracellular Extracellular Space cluster_Cell Host Cell cluster_Endocytosis Endocytosis cluster_Fusion Viral Fusion Virus Enveloped Virus (e.g., Ebola) Endosome Endosome Virus->Endosome Entry Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Trafficking NPC1 NPC1 Late_Endosome->NPC1 Viral Glycoprotein interacts with NPC1 Fusion Viral-Host Membrane Fusion NPC1->Fusion Genome_Release Viral Genome Release to Cytosol Fusion->Genome_Release This compound This compound This compound->NPC1 Inhibition

Fig. 2: this compound inhibits viral entry by targeting the host factor NPC1.
Inhibition of Viral Replication and Egress

For other viruses, such as HCV and PRV, this compound has been shown to inhibit later stages of the viral life cycle, including replication and the release of new viral particles.[4][11] This is likely due to the altered lipid composition of cellular membranes, which are essential for the formation of viral replication complexes and the budding of progeny virions.

Experimental Protocols

Cholesterol Esterification Assay

This assay measures the incorporation of radiolabeled oleate into cholesteryl esters, providing a quantitative measure of cholesterol trafficking out of the lysosome to the ER.

Methodology:

  • Plate cells (e.g., Chinese Hamster Ovary (CHO) cells) in appropriate culture dishes and grow to near confluency.

  • Pre-incubate cells with varying concentrations of this compound or vehicle control in serum-free media for a specified time (e.g., 1 hour).

  • Add a source of cholesterol, such as fetal calf serum (FCS) or LDL, along with [¹⁴C]oleate complexed to bovine serum albumin (BSA).

  • Incubate for a defined period (e.g., 4-6 hours) to allow for cholesterol uptake, transport, and esterification.

  • Wash cells with phosphate-buffered saline (PBS) and harvest by scraping.

  • Extract total lipids from the cell pellet using a suitable solvent system (e.g., hexane:isopropanol).

  • Separate the lipid species by thin-layer chromatography (TLC).

  • Visualize and quantify the amount of radiolabeled cholesteryl esters using autoradiography or a phosphorimager.

  • Calculate the Ki for this compound by plotting the inhibition of cholesterol esterification as a function of drug concentration.[7]

Viral Infection Inhibition Assay

This assay determines the concentration of this compound required to inhibit viral infection by 50% (IC₅₀).

Methodology:

  • Seed target cells (e.g., Vero cells for PRV) in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 2 hours).

  • Infect the cells with the virus at a known multiplicity of infection (MOI) in the continued presence of the compound.

  • After a suitable incubation period (e.g., 48 hours), quantify the extent of viral infection. This can be done through various methods, such as:

    • Plaque Assay: To determine the titer of infectious virus particles.

    • Immunofluorescence: To visualize and count infected cells.

    • Reporter Gene Assay: If using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP).

  • Calculate the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.[11]

Experimental_Workflow cluster_Cell_Culture Cell Culture and Treatment cluster_Incubation Incubation cluster_Quantification Quantification of Infection cluster_Analysis Data Analysis A1 Seed target cells A2 Pre-treat with this compound (serial dilutions) A1->A2 A3 Infect with virus A2->A3 B1 Incubate for a defined period A3->B1 C1 Plaque Assay B1->C1 C2 Immunofluorescence B1->C2 C3 Reporter Gene Assay B1->C3 D1 Calculate IC50 C1->D1 C2->D1 C3->D1

Fig. 3: General workflow for a viral infection inhibition assay.

Quantitative Data Summary

ParameterValueCell TypeConditionsReference(s)
Ki (Cholesterol Esterification Inhibition) 0.03 µMCHO-7LDL-derived cholesterol[7]
IC₅₀ (Ebola Virus Infection Inhibition) 1.6 - 8.0 µMVarious[9]
IC₅₀ (Pseudorabies Virus Inhibition) ~2.5 µg/mL (~5.9 µM)PK-1548 hours post-infection[11]

Conclusion

This compound is a powerful and versatile research tool with a well-defined mechanism of action centered on the inhibition of intracellular cholesterol transport via direct interaction with the NPC1 protein. Its ability to induce a cellular phenotype mimicking Niemann-Pick type C disease makes it indispensable for studying the pathophysiology of this and related disorders. Furthermore, its broad-spectrum antiviral activity highlights the critical role of host cholesterol metabolism in the life cycle of numerous viruses and underscores the potential of targeting host lipid pathways as a novel antiviral strategy. The detailed information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cellular cholesterol homeostasis and its implications in health and disease.

References

U18666A: A Researcher's Guide to Modeling Niemann-Pick Type C Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Niemann-Pick Type C (NPC) disease is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids in the late endosomes and lysosomes of cells. The study of this complex disease has been significantly advanced by the use of chemical tools that can replicate its cellular phenotype. Among these, the compound U18666A has emerged as a cornerstone for researchers, providing a reliable and reproducible method to induce an NPC-like state in a variety of cellular and animal models. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in NPC research, with a focus on quantitative data, detailed experimental protocols, and visualization of affected signaling pathways.

Mechanism of Action: Inducing the NPC Phenotype

This compound, chemically known as 3-β-[2-(diethylamino)ethoxy]androst-5-en-17-one, is a hydrophobic amine that effectively mimics the primary cellular defect observed in NPC disease.[1][2] Its principal mechanism of action is the direct inhibition of the Niemann-Pick C1 (NPC1) protein.[3][4][5] NPC1 is a late endosomal/lysosomal membrane protein responsible for the egress of cholesterol from these organelles.[3][4] By binding to the sterol-sensing domain of NPC1, this compound blocks the transport of LDL-derived cholesterol out of the lysosomes, leading to its massive accumulation within these compartments.[2][3][4] This phenocopies the cellular hallmark of NPC disease, which is most commonly caused by loss-of-function mutations in the NPC1 gene.[1][3][4]

Quantitative Effects of this compound Treatment

The induction of an NPC-like phenotype by this compound is quantifiable through various cellular assays. The following tables summarize key quantitative data from studies utilizing this compound.

Table 1: Inhibition of Cholesterol Esterification by this compound and its Analogs

CompoundInhibitory Constant (Ki) for Cholesterol Esterification
This compound0.03 µM
U-X (this compound derivative)0.06 µM
Compound A (less active analog)4.5 µM

This data demonstrates the high potency of this compound in inhibiting the transport of LDL-derived cholesterol from lysosomes to the endoplasmic reticulum, a key step for its esterification.[3][4]

Table 2: Effect of NPC1 Overexpression on this compound Potency

Cell LineNPC1 Expression LevelKi of this compound for Cholesterol Esterification Inhibition
CHO-7Normal0.02 µM
TR-4139Overexpressed2.7 µM

This more than 100-fold increase in the inhibitory constant in cells overexpressing NPC1 provides strong evidence that NPC1 is the direct target of this compound.[3][4]

Key Experimental Protocols

Reproducible and well-defined protocols are essential for studying the effects of this compound. Below are detailed methodologies for two fundamental experiments used to characterize the NPC phenotype in cell culture.

Filipin Staining for Unesterified Cholesterol

Filipin is a fluorescent compound that binds specifically to unesterified cholesterol, allowing for its visualization within cells. This is the most common method to confirm the induction of the NPC phenotype by this compound.

Materials:

  • Phosphate-buffered saline (PBS)

  • 3% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 1.5 mg/mL Glycine in PBS

  • Filipin stock solution (25 mg/mL in DMSO)

  • Filipin working solution (0.05 mg/mL in PBS containing 10% fetal bovine serum)

  • Glass coverslips and microscope slides

  • Fluorescence microscope with a UV filter set (e.g., excitation 340-380 nm, emission >430 nm)

Protocol:

  • Seed cells on glass coverslips in a culture plate and treat with the desired concentration of this compound (typically 1-5 µg/mL) for 24-48 hours. Include a vehicle-treated control (e.g., DMSO).

  • Rinse the cells three times with PBS.

  • Fix the cells with 3% PFA for 1 hour at room temperature.

  • Rinse the cells three times with PBS.

  • Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.

  • Stain the cells with the filipin working solution for 2 hours at room temperature. Protect the samples from light from this step onwards.

  • Rinse the cells three times with PBS.

  • Mount the coverslips onto microscope slides with a drop of PBS.

  • Immediately visualize the cells using a fluorescence microscope. Filipin fluorescence is prone to rapid photobleaching.[6]

Cholesterol Esterification Assay

This assay measures the transport of cholesterol from the lysosome to the endoplasmic reticulum, where it is esterified by the enzyme ACAT. This compound inhibits this process.

Materials:

  • Cell culture medium with and without lipoprotein-deficient serum (LPDS)

  • [14C]oleate

  • Lipoprotein source (e.g., LDL or fetal calf serum)

  • This compound

  • Reagents for thin-layer chromatography (TLC)

  • Scintillation counter

Protocol:

  • Culture cells in medium containing LPDS for 16-48 hours to upregulate LDL receptors.

  • Switch to medium containing a lipoprotein source and various concentrations of this compound for 3-5 hours.

  • Add [14C]oleate to the medium and incubate for 1-2 hours.

  • Harvest the cells and extract the lipids.

  • Separate the cholesteryl [14C]oleate from other lipids using TLC.

  • Quantify the amount of [14C]oleate incorporated into cholesteryl esters using a scintillation counter.[3][4]

Signaling Pathways Affected by this compound

The accumulation of cholesterol in lysosomes induced by this compound has profound effects on cellular signaling, contributing to the pathophysiology of NPC disease.

Autophagy

This compound treatment leads to an induction of autophagy, a cellular process for the degradation and recycling of cellular components.[7][8][9][10] This is characterized by an increase in the levels of LC3-II, a marker of autophagosomes, and an accumulation of autophagic vacuoles.[7][8][11] The induction of autophagy in response to this compound-induced cholesterol trafficking defects is dependent on Beclin-1.[7][8][10]

Autophagy_Pathway This compound This compound NPC1 NPC1 This compound->NPC1 inhibits Cholesterol_Accumulation Lysosomal Cholesterol Accumulation NPC1->Cholesterol_Accumulation prevents Beclin1 Beclin-1 Cholesterol_Accumulation->Beclin1 activates Autophagy_Induction Autophagy Induction Beclin1->Autophagy_Induction LC3_II LC3-II Increase Autophagy_Induction->LC3_II

This compound-induced autophagy pathway.
mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a key regulator of cell growth, proliferation, and metabolism. This compound has been shown to suppress mTOR signaling.[12] This is significant as mTORC1 signaling is often hyperactive in NPC disease due to the lysosomal cholesterol accumulation.[13] The inhibition of mTOR by this compound suggests a complex interplay between cholesterol trafficking and this central signaling hub.

mTOR_Signaling This compound This compound Cholesterol_Trafficking Intracellular Cholesterol Trafficking This compound->Cholesterol_Trafficking inhibits mTOR_Activation mTOR Activation Cholesterol_Trafficking->mTOR_Activation is required for Cell_Proliferation Cell Proliferation mTOR_Activation->Cell_Proliferation promotes

Effect of this compound on mTOR signaling.
Calcium Homeostasis

Recent studies have indicated that the inhibition of NPC1 function by this compound can lead to alterations in lysosomal and endoplasmic reticulum (ER) calcium signaling. This dysregulation of calcium homeostasis is another critical aspect of NPC pathophysiology that can be modeled using this compound.

Experimental Workflow

A typical experimental workflow for using this compound to study NPC disease in a cellular model is outlined below.

Experimental_Workflow Start Start: Cell Culture Treatment Treat with this compound (and vehicle control) Start->Treatment Phenotype_Confirmation Confirm NPC Phenotype Treatment->Phenotype_Confirmation Filipin_Staining Filipin Staining for Cholesterol Accumulation Phenotype_Confirmation->Filipin_Staining Primary Cholesterol_Esterification Cholesterol Esterification Assay Phenotype_Confirmation->Cholesterol_Esterification Secondary Downstream_Analysis Downstream Analysis Phenotype_Confirmation->Downstream_Analysis Signaling_Analysis Signaling Pathway Analysis (e.g., mTOR, Autophagy) Downstream_Analysis->Signaling_Analysis Functional_Assays Functional Assays (e.g., viability, apoptosis) Downstream_Analysis->Functional_Assays Data_Analysis Data Analysis and Interpretation Signaling_Analysis->Data_Analysis Functional_Assays->Data_Analysis

Workflow for this compound-based NPC studies.

Conclusion

This compound is an invaluable pharmacological tool for the study of Niemann-Pick Type C disease. Its ability to reliably and potently inhibit NPC1 and induce the hallmark cellular phenotype of the disease allows researchers to investigate the molecular mechanisms of NPC, explore downstream pathological events, and screen for potential therapeutic interventions. This guide provides a foundational understanding and practical protocols for the effective use of this compound in advancing our understanding of this devastating disorder. Researchers should, however, remain mindful that while this compound is a powerful tool, it may not fully recapitulate all aspects of the genetic disease, and findings should be validated in NPC patient-derived cells or animal models where possible.

References

U18666A's effect on late endosomes and lysosomes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Effects of U18666A on Late Endosomes and Lysosomes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The cationic amphiphilic drug this compound is a widely utilized pharmacological tool for inducing a cellular phenotype that mimics Niemann-Pick type C (NPC) disease. By directly inhibiting the Niemann-Pick C1 (NPC1) protein, this compound blocks the egress of cholesterol from the late endosome/lysosome (LE/Ly) compartment, leading to its massive accumulation. This targeted disruption of intracellular lipid trafficking has profound consequences on lysosomal homeostasis, autophagy, and the processing of various cellular proteins. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, its downstream cellular effects, quantitative data on its activity, and detailed protocols for key experiments used to study its impact.

Core Mechanism of Action

This compound's primary mechanism is the direct inhibition of the NPC1 protein, a resident transmembrane protein of late endosomes and lysosomes crucial for transporting LDL-derived cholesterol out of these organelles.[1][2][3] Experiments using a photoactivatable derivative of this compound have shown that it directly crosslinks to the sterol-sensing domain (SSD) of NPC1.[1][4][5] This binding event obstructs the normal function of NPC1, effectively trapping unesterified cholesterol and other lipids within the lumen of late endosomes and lysosomes.[2][6] This action phenocopies the genetic defects seen in NPC disease, making this compound an invaluable tool for studying the pathophysiology of this and other lysosomal storage disorders.[3][7][8]

Beyond cholesterol, the inhibition of NPC1 by this compound also leads to a secondary accumulation of other lipids, notably sphingosine, indicating that NPC1 plays a direct or indirect role in its transport out of the lysosome.[6]

Fig 1. Mechanism of this compound-induced lysosomal lipid accumulation.

Key Cellular Effects

Cholesterol and Lipid Accumulation

The most prominent effect of this compound treatment is the massive accumulation of unesterified cholesterol within LAMP1/LAMP2-positive late endosomes and lysosomes.[9][10] This accumulation leads to the formation of large, swollen vesicles and multilamellar bodies (MLBs), which are characteristic of lysosomal storage disorders.[10] This phenotype can be readily visualized by staining with filipin, a fluorescent polyene antibiotic that specifically binds to unesterified cholesterol.[7]

Impairment of Autophagic Flux

This compound significantly impacts the autophagy pathway. While it leads to an accumulation of autophagosomes and an increase in the processed form of LC3 (LC3-II), this is not due to an induction of autophagy. Instead, this compound impairs autophagic flux by inhibiting the fusion of autophagosomes with lysosomes to form autolysosomes. This blockage prevents the degradation of autophagic cargo. This effect is distinct from that of lysosomotropic agents like chloroquine, which impair autophagy by raising lysosomal pH. Studies using pH-sensitive probes like LysoSensor indicate that this compound does not significantly alter the acidic environment of the lysosome.[11]

Altered Protein Trafficking and Processing

The disruption of the LE/Ly compartment by this compound has cascading effects on the trafficking and processing of various proteins. For example, this compound treatment has been shown to alter the metabolism of the Amyloid Precursor Protein (APP), a key molecule in Alzheimer's disease. It can lead to the accumulation of APP and its C-terminal fragments (CTFs) within lysosomal-associated membrane protein 1 (LAMP1)-positive organelles, suggesting decreased clearance.[9]

Quantitative Data Presentation

The following tables summarize key quantitative parameters related to the use and effect of this compound.

Parameter Cell Type Value Assay Reference
Ki (Inhibitory Constant)CHO-7 Cells0.02 µMLDL-Cholesterol Esterification[1]
Ki (Overexpressing NPC1)TR-4139 Cells2.7 µMLDL-Cholesterol Esterification[1]
IC50 Human Fibroblasts0.6 µMPlasma Membrane Cholesterol Transport to ER[12]
Table 1: Inhibitory concentrations of this compound on cholesterol transport.
Cell Type Concentration Incubation Time Observed Effect Reference
PK-15 / Vero Cells0.625–10 µg/mL48 hIntracellular cholesterol accumulation[7]
N2a, APPwt, APPsw Cells3 µg/mL24 hCholesterol sequestration, altered APP metabolism[9]
Huh7.5 Cells2 µg/mL16 hLAMP2 accumulation, inhibited HCV release[10]
HepG2 Cells1.25 µM48 hIntracellular cholesterol accumulation[13]
Table 2: Typical experimental concentrations and resulting phenotypes.

Experimental Protocols

Detailed methodologies are provided for key experiments used to characterize the effects of this compound.

Experimental_Workflow cluster_analysis Downstream Analysis start Culture Cells (e.g., CHO, HepG2, Fibroblasts) treatment Treat with this compound (Vehicle Control Parallel) start->treatment filipin Filipin Staining (Cholesterol Accumulation) treatment->filipin western Western Blot (LC3-II, p62, APP-CTFs) treatment->western flux Autophagy Flux Assay (mRFP-GFP-LC3) treatment->flux ph_assay Lysosomal pH Assay (LysoSensor) treatment->ph_assay microscopy Fluorescence Microscopy filipin->microscopy blot_imaging Immunoblot Imaging & Densitometry western->blot_imaging flow Flow Cytometry / Microscopy flux->flow ph_assay->flow

Fig 2. General experimental workflow for studying this compound effects.
Protocol: Visualization of Unesterified Cholesterol with Filipin Staining

This protocol is used to qualitatively and semi-quantitatively assess the accumulation of unesterified cholesterol in the LE/Ly compartment.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA), 3-4% in PBS (prepare fresh)

  • Glycine solution (1.5 mg/mL in PBS)

  • Filipin III complex (Sigma, F-9765 or similar)

  • Filipin Stock Solution: 25 mg/mL in DMSO

  • Filipin Working Solution: 0.05 mg/mL in PBS containing 10% Fetal Bovine Serum (FBS)

  • Mounting medium

  • Cells cultured on glass coverslips

Procedure:

  • After treating cells with this compound, gently wash the coverslips 3 times with PBS.

  • Fix the cells with 3% PFA for 1 hour at room temperature.

  • Wash the cells 3 times with PBS.

  • Quench the PFA by incubating the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[14]

  • Wash the cells once with PBS.

  • Stain the cells by incubating with the Filipin Working Solution (0.05 mg/mL) for 2 hours at room temperature.[14] Crucially, protect the cells from light from this step onwards, as filipin is highly susceptible to photobleaching. [13][14]

  • Wash the cells 3 times with PBS.

  • Mount the coverslips onto glass slides using a suitable mounting medium.

  • Immediately visualize the cells using a fluorescence microscope equipped with a UV filter set (e.g., excitation ~340-380 nm, emission ~385-470 nm).[13][14][15] Cholesterol accumulation will appear as bright, punctate fluorescence in the perinuclear region.

Protocol: Autophagic Flux Assay by Western Blot for LC3-II

This assay distinguishes between increased autophagosome synthesis and decreased autophagosome degradation by measuring LC3-II levels in the presence and absence of a lysosomal inhibitor.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and transfer system

  • PVDF membrane

  • Primary antibodies: Rabbit anti-LC3B, Mouse anti-Actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Bafilomycin A1 (BafA1) or Chloroquine (CQ)

Procedure:

  • Plate cells to achieve ~70-80% confluency at the time of harvest.

  • Set up four experimental groups:

    • Vehicle control

    • This compound treated

    • Vehicle control + BafA1 (e.g., 100 nM for the last 2-4 hours of culture)

    • This compound treated + BafA1 (for the last 2-4 hours of treatment)

  • Harvest cells by scraping into ice-cold PBS, centrifuge, and lyse the pellet with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibody against LC3B (typically 1:1000) overnight at 4°C. LC3 exists as cytosolic LC3-I (~16 kDa) and lipidated, membrane-bound LC3-II (~14 kDa).

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using an ECL substrate and image.

  • Strip and re-probe the blot for a loading control like actin.

Data Interpretation:

  • Increased Autophagy Induction: The level of LC3-II in the BafA1-treated sample will be significantly higher than in the untreated sample.

  • Blocked Autophagic Flux: this compound will cause an increase in LC3-II compared to the vehicle control. However, the addition of BafA1 to this compound-treated cells will result in little or no further increase in LC3-II, as the pathway is already blocked downstream. This indicates impaired flux.[16][17]

Protocol: Monitoring Autophagic Flux with mRFP-GFP-LC3

This fluorescence microscopy-based assay provides a visual and quantitative measure of autophagosome to autolysosome maturation.

Principle: The tandem fluorescent protein mRFP-GFP-LC3 is used. In non-acidic compartments like autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with a lysosome to form an autolysosome, the acidic environment (pH ~4.5-5.0) quenches the GFP signal, while the mRFP signal persists.[18][19] Therefore, autolysosomes appear as red-only puncta.

Procedure:

  • Transfect cells with a plasmid encoding mRFP-GFP-LC3 and select for stable expression or perform transient transfection.

  • Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.

  • Treat cells with this compound or vehicle control. Include a positive control for autophagy induction (e.g., starvation medium) and a positive control for flux blockage (e.g., BafA1 or CQ).

  • Acquire images using a confocal microscope with channels for GFP (Ex: 488 nm) and mRFP (Ex: 561 nm).

  • Quantify the number of yellow (GFP+/mRFP+) puncta and red-only (GFP-/mRFP+) puncta per cell.

Data Interpretation:

  • Basal State: Low levels of both yellow and red puncta.

  • Autophagy Induction (Starvation): An increase in both yellow and red puncta.

  • Flux Blockage (this compound or BafA1): A significant increase in the number of yellow puncta (autophagosomes) with a concurrent decrease or lack of increase in red puncta (autolysosomes).[18] This demonstrates a failure of autophagosomes to fuse with lysosomes and mature.

References

U18666A: A Comprehensive Technical Guide to its Discovery, History, and Application in Lipid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U18666A, a cationic amphiphilic molecule, has become an indispensable tool in the field of lipid research. Initially identified for its inhibitory effects on cholesterol biosynthesis, its pivotal role was later established in blocking intracellular cholesterol trafficking, thereby mimicking the cellular phenotype of Niemann-Pick type C (NPC) disease. This technical guide provides an in-depth exploration of the discovery and history of this compound, its molecular mechanisms of action, and detailed protocols for its application in cellular models. Quantitative data on its inhibitory concentrations are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility in studying lipid metabolism and related disorders.

Discovery and Historical Perspective

The journey of this compound in lipid research began with its characterization as an inhibitor of the later stages of cholesterol biosynthesis. Seminal work by Harry Rudney and his colleagues identified that this compound blocks the activity of oxidosqualene cyclase (also known as lanosterol synthase), a key enzyme in the cholesterol biosynthetic pathway.[1][2][3] This discovery was crucial in dissecting the intricate steps of sterol synthesis.

A paradigm shift in the understanding of this compound's function came from the research of Laura Liscum and her team. They demonstrated that this compound also potently inhibits the egress of cholesterol from late endosomes and lysosomes.[1][2][3] This finding was of profound importance as it revealed a second, distinct mechanism of action and established this compound as a valuable tool to study intracellular cholesterol trafficking. The inhibition of cholesterol egress by this compound was found to phenocopy the cellular defects observed in Niemann-Pick type C (NPC) disease , a rare genetic lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes.[1][2][3][4] This discovery positioned this compound as a critical pharmacological agent for creating cellular and animal models of NPC disease, enabling extensive research into its pathophysiology and the development of potential therapeutic strategies.[1][2][3]

Mechanism of Action

This compound exhibits a dual mechanism of action, impacting both cholesterol biosynthesis and intracellular trafficking.

2.1. Inhibition of Cholesterol Biosynthesis:

This compound inhibits two key enzymes in the cholesterol biosynthesis pathway:

  • Oxidosqualene Cyclase (Lanosterol Synthase): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, a precursor of cholesterol.[1][2][3][5]

  • 24-Dehydrocholesterol Reductase (DHCR24): This enzyme is responsible for the final step in the Kandutsch-Russell pathway of cholesterol synthesis, converting desmosterol to cholesterol.[1][6][7][8][9][10][11][12]

2.2. Inhibition of Intracellular Cholesterol Trafficking:

The more widely studied effect of this compound is its potent inhibition of cholesterol egress from late endosomes and lysosomes. This is achieved through its direct interaction with the Niemann-Pick C1 (NPC1) protein .[1][7] this compound binds to the sterol-sensing domain (SSD) of NPC1, a transmembrane protein crucial for the transport of cholesterol out of the lysosome.[7] This binding event prevents the normal function of NPC1, leading to the accumulation of unesterified cholesterol within these organelles.[1][7]

2.3. Impact on Sterol Regulatory Element-Binding Protein (SREBP) Pathway:

By blocking the delivery of lysosomal cholesterol to the endoplasmic reticulum (ER), this compound treatment leads to a depletion of ER cholesterol. This, in turn, activates the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.[13][14][15][16][17][18] Specifically, the cleavage and activation of SREBP-2, the master regulator of cholesterol biosynthesis, are induced.[13][14] This leads to the upregulation of genes involved in cholesterol synthesis and uptake, representing a cellular compensatory mechanism to restore cholesterol homeostasis.[13][14][15][16][17][18]

Quantitative Data

The following tables summarize the known quantitative data for the inhibitory effects of this compound.

TargetParameterValueCell Type/SystemReference
Intracellular Cholesterol Trafficking
NPC1-mediated Cholesterol EgressKi0.02 µMCHO-7 cells[19]
Cholesterol EsterificationIC50~1 µg/mL (~2.3 µM)SH-SY5Y cells[20]
Cholesterol Biosynthesis Enzymes
Oxidosqualene CyclaseIC50Not explicitly found-
24-Dehydrocholesterol Reductase (DHCR24)IC50Not explicitly found-
Other Off-Target Effects
α4β2 Nicotinic Acetylcholine ReceptorIC508.0 ± 3.0 nMSH-EP1 cells[21]
α3β2 Nicotinic Acetylcholine ReceptorIC501.7 ± 0.4 µMSH-EP1 cells[21]
α4β4 Nicotinic Acetylcholine ReceptorIC5026 ± 7.2 µMSH-EP1 cells[21]

Experimental Protocols

Induction of Niemann-Pick Type C Phenotype in Cultured Cells

This protocol provides a general guideline for inducing cholesterol accumulation in cultured cells using this compound to mimic the NPC phenotype. Optimization for specific cell lines may be required.

Materials:

  • Cultured cells (e.g., HeLa, SH-SY5Y, primary fibroblasts)

  • Complete cell culture medium

  • This compound (stock solution in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Filipin III solution (for cholesterol staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells onto coverslips in a multi-well plate at a density that allows for optimal visualization without overgrowth. Allow cells to adhere overnight.

  • This compound Treatment: Prepare a working solution of this compound in complete culture medium. A typical concentration range is 1-5 µg/mL. The final concentration of the solvent (DMSO or ethanol) should be kept low (e.g., <0.1%) to avoid toxicity. Replace the existing medium with the this compound-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and the desired level of cholesterol accumulation.

  • Fixation: After incubation, gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 30-60 minutes at room temperature.

  • Cholesterol Staining (Filipin):

    • Wash the fixed cells three times with PBS.

    • Prepare a fresh working solution of Filipin III (e.g., 50 µg/mL in PBS). Protect the solution from light.

    • Incubate the cells with the Filipin solution for 1-2 hours at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Mounting and Visualization: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the intracellular cholesterol accumulation using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission >420 nm). Untreated cells should show primarily plasma membrane staining, while this compound-treated cells will exhibit bright, punctate intracellular fluorescence, indicative of cholesterol accumulation in late endosomes/lysosomes.[2][22][23][24]

Quantification of Cholesterol Accumulation

Cholesterol accumulation can be quantified using various methods:

  • Fluorescence Intensity Measurement: Acquire images of filipin-stained cells and quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).

  • Biochemical Cholesterol Assay: Lyse the cells and measure the total and/or free cholesterol content using a commercially available cholesterol assay kit.

Visualizations

Signaling Pathways

U18666A_Signaling_Pathways cluster_biosynthesis Cholesterol Biosynthesis Pathway cluster_trafficking Intracellular Cholesterol Trafficking cluster_srebp SREBP Pathway Activation AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ... Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Lanosterol Lanosterol Oxidosqualene->Lanosterol Oxidosqualene Cyclase Desmosterol Desmosterol Lanosterol->Desmosterol ... Cholesterol_synth Cholesterol Desmosterol->Cholesterol_synth DHCR24 U18_biosynth This compound U18_biosynth->Oxidosqualene U18_biosynth->Desmosterol LDL LDL LDLR LDL Receptor LDL->LDLR Binding Endosome Early Endosome LDLR->Endosome Endocytosis Lysosome Late Endosome/ Lysosome Endosome->Lysosome ER Endoplasmic Reticulum (ER) Lysosome->ER Cholesterol Egress ER_chol Low ER Cholesterol Lysosome->ER_chol Reduced Cholesterol Delivery NPC1 NPC1 Golgi Golgi ER->Golgi PM Plasma Membrane ER->PM U18_traffic This compound U18_traffic->NPC1 SCAP SCAP ER_chol->SCAP Senses SREBP2_pre Precursor SREBP-2 SCAP->SREBP2_pre Escorts to Golgi SREBP2_active Active SREBP-2 SREBP2_pre->SREBP2_active Proteolytic Cleavage Nucleus Nucleus SREBP2_active->Nucleus Translocation SRE SRE SREBP2_active->SRE Binds Chol_genes Cholesterol Synthesis Genes SRE->Chol_genes Upregulation

Caption: this compound's dual mechanism of action and its downstream effects.

Experimental Workflow

U18666A_Experimental_Workflow start Start: Seed Cells on Coverslips treatment Treat with this compound (1-5 µg/mL) for 24-48 hours start->treatment control Control (Vehicle Only) start->control incubation Incubate at 37°C, 5% CO2 treatment->incubation control->incubation wash1 Wash with PBS incubation->wash1 fixation Fix with 4% Paraformaldehyde wash1->fixation wash2 Wash with PBS fixation->wash2 staining Stain with Filipin III (in dark) wash2->staining wash3 Wash with PBS staining->wash3 mounting Mount Coverslips wash3->mounting imaging Fluorescence Microscopy (UV Excitation) mounting->imaging analysis Image Analysis and/or Biochemical Quantification imaging->analysis end End: Quantified Cholesterol Accumulation analysis->end

Caption: A typical experimental workflow for inducing and analyzing cholesterol accumulation with this compound.

Conclusion

This compound has proven to be a remarkably versatile and powerful tool in lipid research. Its dual ability to inhibit both cholesterol biosynthesis and intracellular trafficking has provided invaluable insights into fundamental cellular processes. Its role in mimicking Niemann-Pick type C disease has been particularly instrumental in advancing our understanding of this devastating disorder. This technical guide serves as a comprehensive resource for researchers utilizing this compound, providing the historical context, mechanistic details, and practical protocols necessary for its effective application in the laboratory. As research into the complexities of lipid metabolism continues, this compound will undoubtedly remain a cornerstone for discoveries in this critical field.

References

U18666A: A Technical Guide to Modeling Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cationic amphiphile U18666A serves as a critical pharmacological tool for researchers modeling lysosomal storage disorders (LSDs), particularly Niemann-Pick type C (NPC) disease. By directly inhibiting the Niemann-Pick C1 (NPC1) protein, this compound effectively blocks the egress of cholesterol from late endosomes and lysosomes, leading to its accumulation within these organelles and recapitulating the cellular phenotype of NPC disease.[1][2][3][4] This induced phenotype is characterized by the formation of swollen, cholesterol-laden lysosomes and multilamellar bodies.[1][5][6] Beyond its primary application in NPC modeling, this compound has proven invaluable for investigating the broader roles of intracellular cholesterol trafficking in a variety of cellular processes and its implications in other neurodegenerative diseases, such as Alzheimer's disease, as well as in viral infections.[2][7][8][9][10] This technical guide provides an in-depth overview of the core applications of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of affected signaling pathways to facilitate its effective use in research and drug development.

Mechanism of Action

This compound, chemically known as 3-β-[2-(diethylamino)ethoxy]androst-5-en-17-one, is a hydrophobic amine that primarily functions by inhibiting intracellular cholesterol trafficking.[9] Its principal molecular target is the NPC1 protein, a transmembrane protein crucial for the transport of cholesterol out of the late endosomal/lysosomal (LE/L) compartment.[1][3][4] this compound binds directly to the sterol-sensing domain (SSD) of NPC1, inducing a conformational change that inhibits its cholesterol transport function.[2][3][4] This inhibition leads to the sequestration of unesterified cholesterol within the LE/L system, mimicking the genetic loss-of-function mutations in the NPC1 gene that cause Niemann-Pick type C disease.[2][3][4][5][7]

In addition to its primary effect on NPC1, this compound has been reported to inhibit enzymes involved in cholesterol biosynthesis, such as oxidosqualene cyclase and 24-dehydrocholesterol reductase (DHCR24).[1][5][7] However, its potent effect on cholesterol egress from lysosomes at nanomolar concentrations suggests that NPC1 inhibition is its most critical and specific action in modeling LSDs.[4][10]

This compound This compound NPC1 NPC1 Protein (Sterol-Sensing Domain) This compound->NPC1 Binds to and inhibits Cholesterol_Egress Cholesterol Egress from Late Endosome/Lysosome NPC1->Cholesterol_Egress Mediates Lysosomal_Cholesterol Lysosomal Cholesterol Accumulation NPC1->Lysosomal_Cholesterol Inhibition leads to LSD_Phenotype Lysosomal Storage Disorder Phenotype (e.g., NPC) Lysosomal_Cholesterol->LSD_Phenotype Results in

Mechanism of this compound Action.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound treatment on various cellular parameters as reported in the literature. These values can serve as a reference for researchers designing and interpreting experiments using this compound.

Table 1: this compound-Induced Cholesterol Accumulation

Cell TypeThis compound ConcentrationTreatment DurationMethodQuantitative Change in Cholesterol
Rat Cortical Astrocytes0.25 µg/mL48 hNot specified2-fold increase in total cholesterol
Human Fibroblasts0.5 µg/mL48 hNot specifiedSignificant increase in total cholesterol
CHO-7 Cells0.03 µM (Ki)Not specified[14C]oleate incorporation50% inhibition of cholesterol esterification
TR-4139 (NPC1 overexpressing)2.7 µM (Ki)Not specified[14C]oleate incorporation50% inhibition of cholesterol esterification

Table 2: Effects of this compound on Amyloid Precursor Protein (APP) Metabolism

Cell LineThis compound ConcentrationTreatment DurationAnalyteEffect
N2awt, APPwt, APPsw3 µg/mL24 hα-CTF and β-CTFIncreased levels
APPwt and APPsw3 µg/mL24 hIntracellular Aβ1-40/Aβ1-42Markedly increased
Rat Primary AstrocytesNot specifiedNot specifiedAPP, α-/β-/η-CTFsIncreased levels
Rat Primary AstrocytesNot specifiedNot specifiedCellular Aβ1-40Markedly increased
Rat Primary AstrocytesNot specifiedNot specifiedSecretory Aβ1-40Decreased

Table 3: Effects of this compound on Lysosomal Integrity and Function

Cell TypeThis compound ConcentrationTreatment DurationParameterEffect
ARPE-19 Cells1 µM24 hLysosomal Ca2+ release (ML-SA1 induced)Reduced
Human Fibroblasts0.5 µg/mL48 hColocalization of filipin with LAMP-2Time-dependent increase
Huh7.5 Cells2 µg/mL16 hLAMP2 fluorescence intensityIncreased

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed in conjunction with this compound treatment to characterize the induced lysosomal storage disorder phenotype.

Induction of NPC Phenotype with this compound

Objective: To induce a Niemann-Pick type C-like phenotype in cultured cells.

Materials:

  • Cell line of interest (e.g., HeLa, CHO, primary neurons, astrocytes)

  • Complete cell culture medium

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Seed cells in appropriate culture vessels (e.g., plates, flasks, coverslips) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare the working solution of this compound by diluting the stock solution in a complete culture medium to the final desired concentration (a typical starting range is 0.5-5 µg/mL).

  • Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.

  • Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubate the cells for the desired period (typically 16-48 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, proceed with downstream analysis such as filipin staining, immunofluorescence, or biochemical assays.

Filipin Staining for Unesterified Cholesterol

Objective: To visualize the accumulation of unesterified cholesterol in the late endosomes/lysosomes.

Materials:

  • This compound-treated and control cells on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Filipin III stock solution (e.g., 25 mg/mL in DMSO)

  • Staining buffer (e.g., PBS with 10% fetal bovine serum)

  • Mounting medium

Procedure:

  • After this compound treatment, wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the filipin staining solution by diluting the stock solution to a final concentration of 25-50 µg/mL in the staining buffer. Protect from light.

  • Incubate the cells with the filipin staining solution for 1-2 hours at room temperature in the dark.

  • Wash the cells three times with PBS, protecting them from light.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Visualize the cells using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).

Immunofluorescence for Lysosomal Markers (LAMP1/LAMP2)

Objective: To visualize the lysosomal compartment and assess its morphology and colocalization with accumulated cholesterol.

Materials:

  • This compound-treated and control cells on coverslips

  • PBS

  • 4% PFA in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or 0.2% Saponin in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin or normal goat serum in PBS)

  • Primary antibody (e.g., anti-LAMP1 or anti-LAMP2)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining (optional)

  • Mounting medium

Procedure:

  • Fix the cells as described in the filipin staining protocol (Section 3.2, steps 1-2).

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (and DAPI, if desired) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips and visualize them using a fluorescence or confocal microscope.

Amyloid-β (Aβ) ELISA

Objective: To quantify the levels of secreted or intracellular Aβ peptides.

Materials:

  • Conditioned medium or cell lysates from this compound-treated and control cells

  • Commercially available Aβ ELISA kit (e.g., for Aβ1-40 and Aβ1-42)

  • Microplate reader

Procedure:

  • Collect the conditioned medium and/or prepare cell lysates from the treated and control cells.

  • Follow the manufacturer's instructions provided with the Aβ ELISA kit. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating to allow Aβ to bind.

    • Washing the plate to remove unbound material.

    • Adding a detection antibody.

    • Incubating and washing.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

This compound-induced cholesterol accumulation has profound effects on various cellular signaling pathways, making it a valuable tool for studying the interplay between lipid homeostasis and cellular regulation.

Key Signaling Pathways Affected by this compound

  • mTORC1 Signaling: Lysosomal cholesterol accumulation activates the mTORC1 signaling pathway.[2][8] This occurs at the lysosomal surface, where cholesterol promotes the recruitment of mTORC1 via the Rag GTPases.[2][8] This pathway is crucial for cell growth and proliferation and is often dysregulated in cancer.

This compound This compound NPC1 NPC1 This compound->NPC1 inhibits Lysosomal_Cholesterol Increased Lysosomal Cholesterol NPC1->Lysosomal_Cholesterol leads to Rag_GTPases Rag GTPases Lysosomal_Cholesterol->Rag_GTPases activates mTORC1 mTORC1 Activation Rag_GTPases->mTORC1 recruits and activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

This compound and mTORC1 Signaling.
  • Lysosomal Calcium Signaling: The accumulation of lipids within lysosomes, induced by this compound, can impair lysosomal calcium release through channels like TRPML1.[1][7] Lysosomal calcium is essential for various cellular processes, including autophagy and endo-lysosomal trafficking.

  • Autophagy: this compound treatment can lead to an accumulation of autophagosomes, suggesting a blockage in the autophagic flux. This is likely due to impaired fusion of autophagosomes with the dysfunctional, cholesterol-laden lysosomes.

Experimental Workflow for High-Content Screening

This compound can be integrated into high-content screening (HCS) workflows to identify compounds that can rescue the NPC phenotype.

cluster_workflow High-Content Screening Workflow Start Seed Cells in Multi-well Plates Treat_this compound Treat with this compound to Induce NPC Phenotype Start->Treat_this compound Treat_Compounds Add Compound Library Treat_this compound->Treat_Compounds Incubate Incubate Treat_Compounds->Incubate Stain Stain with Filipin & Lysosomal Marker Incubate->Stain Image Automated Microscopy (High-Content Imaging) Stain->Image Analyze Image Analysis: Quantify Cholesterol Accumulation & Lysosome Morphology Image->Analyze Identify_Hits Identify 'Hit' Compounds that Rescue Phenotype Analyze->Identify_Hits

Drug Discovery Workflow with this compound.

Conclusion

This compound remains an indispensable tool for the study of lysosomal storage disorders and the fundamental processes of intracellular cholesterol trafficking. Its ability to reliably induce a robust and quantifiable NPC-like phenotype in a wide range of cellular models provides a powerful platform for investigating disease mechanisms and for the discovery of novel therapeutic agents. By understanding its mechanism of action and employing the standardized protocols outlined in this guide, researchers can effectively leverage this compound to advance our understanding of LSDs and related conditions.

References

The Impact of U18666A on Cellular Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U18666A, a cationic amphiphilic drug, has emerged as an invaluable pharmacological tool for investigating cellular lipid trafficking and the pathophysiology of lysosomal storage disorders, most notably Niemann-Pick type C (NPC) disease. By inducing a cellular phenotype that closely mimics NPC, this compound allows for the controlled study of the complex cellular sequelae that arise from impaired cholesterol metabolism. This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Core Mechanism of Action

This compound primarily exerts its effects by directly binding to and inhibiting the Niemann-Pick C1 (NPC1) protein, a late endosomal/lysosomal membrane protein crucial for the egress of cholesterol from these organelles.[1][2][3][4] This inhibition leads to the accumulation of unesterified cholesterol and other lipids within the late endosomes and lysosomes, disrupting their normal function and triggering a cascade of downstream cellular responses. Additionally, this compound has been shown to inhibit several enzymes involved in the cholesterol biosynthesis pathway, including oxidosqualene cyclase, further impacting cellular cholesterol homeostasis.

Cellular Pathways Affected by this compound Treatment

The perturbation of cholesterol trafficking by this compound has pleiotropic effects on various fundamental cellular processes.

Cholesterol Metabolism and Trafficking

The most well-characterized effect of this compound is the profound disruption of intracellular cholesterol trafficking. By inhibiting NPC1, this compound blocks the transport of low-density lipoprotein (LDL)-derived cholesterol from the late endosomes/lysosomes to the endoplasmic reticulum (ER) and the plasma membrane. This leads to a significant accumulation of free cholesterol within the endo-lysosomal system, a hallmark of NPC disease.

cluster_extracellular Extracellular Space cluster_cell Cytoplasm LDL LDL LDL_Receptor LDL Receptor LDL->LDL_Receptor Binding Early_Endosome Early Endosome LDL_Receptor->Early_Endosome Endocytosis Late_Endosome_Lysosome Late Endosome/Lysosome (LE/Lys) Early_Endosome->Late_Endosome_Lysosome Maturation NPC1 NPC1 Late_Endosome_Lysosome->NPC1 Cholesterol Egress ER Endoplasmic Reticulum (ER) NPC1->ER To ER Plasma_Membrane Plasma Membrane NPC1->Plasma_Membrane To Plasma Membrane This compound This compound This compound->NPC1 Inhibition

Caption: this compound inhibits cholesterol egress from lysosomes.

Autophagy

This compound treatment impairs autophagic flux, leading to the accumulation of autophagosomes.[5] This is thought to be a consequence of lysosomal dysfunction caused by cholesterol accumulation, which may hinder the fusion of autophagosomes with lysosomes to form autolysosomes, the primary sites of degradation. The accumulation of the autophagy substrate p62/SQSTM1 is also observed.

cluster_autophagy Autophagy Pathway Cytoplasmic_Cargo Cytoplasmic Cargo (e.g., damaged organelles) Phagophore Phagophore Cytoplasmic_Cargo->Phagophore Sequestration Autophagosome Autophagosome Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation & Recycling Autolysosome->Degradation U18666A_effect This compound (via lysosomal dysfunction) U18666A_effect->Autophagosome Inhibition of Fusion

Caption: this compound impairs autophagic flux.

Amyloid Precursor Protein (APP) Metabolism

This compound has been shown to modulate the processing of the amyloid precursor protein (APP), a key molecule in the pathogenesis of Alzheimer's disease. Treatment with this compound can lead to altered levels of APP cleavage products, including a reduction in the secretion of amyloid-beta (Aβ) 1-40 and an increase in the levels of the soluble amyloid precursor protein alpha (sAPPα).[6] The precise mechanisms are complex and may involve alterations in the subcellular localization of APP and the secretases that process it, as a consequence of disrupted endo-lysosomal trafficking.

Quantitative Data on this compound Treatment

The following tables summarize quantitative data from various studies on the effects of this compound treatment.

Table 1: Effects of this compound on Cholesterol and Oxidative Stress Markers

Cell TypeThis compound ConcentrationTreatment DurationParameter MeasuredFold Change vs. ControlReference
Rat Cortical Astrocytes0.25 µg/mL48 hoursTotal Cholesterol2.0[7]
Rat Cortical Astrocytes0.25 µg/mL48 hoursThiobarbituric Acid Reactive Substances1.7[7]
Rat Cortical Astrocytes0.25 µg/mL48 hoursSulfhydryl Groups-0.6[7]
Rat Cortical Astrocytes0.25 µg/mL48 hoursCarbonyl Groups3.7[7]
Rat Cortical Astrocytes0.25 µg/mL48 hoursCatalase Activity~ -0.5[7]
Rat Cortical Astrocytes0.25 µg/mL48 hoursSuperoxide Dismutase Activity~ -0.5[7]
Rat Cortical Astrocytes0.25 µg/mL48 hoursNa+, K+-ATPase Specific Activity-0.5[7]

Table 2: Effects of this compound on Amyloid Precursor Protein (APP) Metabolism

Cell TypeThis compound ConcentrationTreatment DurationParameter MeasuredFold Change vs. ControlReference
N2aAPP "Swedish" cellsNot specifiedNot specifiedSecreted Aβ1-40Decreased[6]
N2aAPP "Swedish" cellsNot specifiedNot specifiedsAPPα SecretionIncreased[6]
N2aAPP "Swedish" cellsNot specifiedNot specifiedIntracellular α-CTF/C83Increased[6]
N2aAPP "Swedish" cellsNot specifiedNot specifiedIntracellular βCTF/C99Reduced[6]
N2a cells (APPwt and APPsw)3 µg/mL24 hoursCellular Aβ1-40/Aβ1-42Markedly Increased[8]

Experimental Protocols

Induction of Niemann-Pick Type C (NPC) Phenotype with this compound

This protocol describes a general procedure for treating cultured cells with this compound to induce an NPC-like phenotype characterized by lysosomal cholesterol accumulation.

Materials:

  • Cultured cells of interest (e.g., human fibroblasts, CHO, SH-SY5Y, primary neurons)

  • Complete cell culture medium

  • This compound (stock solution typically prepared in ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels (e.g., plates, flasks, or on coverslips for imaging) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Prepare the this compound working solution by diluting the stock solution in complete cell culture medium to the desired final concentration. Common concentrations range from 0.5 to 5 µg/mL, and the optimal concentration and treatment duration should be determined empirically for each cell type and experimental endpoint.

  • Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells for the desired period, typically ranging from 24 to 72 hours.

  • After the incubation period, the cells can be harvested for downstream analysis (e.g., biochemical assays, immunoblotting) or fixed for imaging.

cluster_workflow Experimental Workflow Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Adherence Allow Adherence (e.g., 24h) Cell_Seeding->Adherence Prepare_this compound Prepare this compound Working Solution Adherence->Prepare_this compound Treatment Treat Cells with this compound (24-72h) Prepare_this compound->Treatment Analysis Downstream Analysis (e.g., Staining, Western Blot, ELISA) Treatment->Analysis End End Analysis->End

Caption: General workflow for this compound cell treatment.

Filipin Staining for Unesterified Cholesterol

This protocol details the use of filipin, a fluorescent polyene antibiotic that binds specifically to unesterified cholesterol, to visualize its accumulation in this compound-treated cells.

Materials:

  • Cells grown on glass coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine in PBS

  • Filipin III stock solution (e.g., 25 mg/mL in DMSO)

  • Staining buffer (e.g., PBS with 10% fetal bovine serum)

  • Mounting medium

Procedure:

  • After this compound treatment, wash the cells on coverslips three times with PBS.

  • Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the filipin working solution by diluting the stock solution to a final concentration of 50 µg/mL in staining buffer. Protect the solution from light.

  • Incubate the cells with the filipin working solution for 2 hours at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Visualize the filipin staining using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).

LC3 Immunoblotting for Autophagy Monitoring

This protocol describes the detection of the conversion of LC3-I to LC3-II by Western blotting, a common method to monitor autophagic activity.

Materials:

  • This compound-treated and control cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LC3B

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities of LC3-II and normalize to the loading control. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II is indicative of autophagosome accumulation.

ELISA for Amyloid-Beta (Aβ) Quantification

This protocol provides a general outline for measuring the levels of secreted Aβ in the conditioned medium of this compound-treated cells using a sandwich enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Conditioned medium from this compound-treated and control cells

  • Aβ ELISA kit (specific for Aβ1-40 or Aβ1-42)

  • Microplate reader

Procedure:

  • Collect the conditioned medium from the cell cultures and centrifuge to remove any cellular debris.

  • Follow the specific instructions provided with the commercial Aβ ELISA kit. This typically involves the following steps: a. Adding standards and samples to a microplate pre-coated with a capture antibody specific for Aβ. b. Incubating to allow the Aβ in the samples to bind to the capture antibody. c. Washing the plate to remove unbound material. d. Adding a detection antibody that binds to a different epitope on the captured Aβ. This antibody is typically biotinylated. e. Washing the plate. f. Adding a streptavidin-HRP conjugate that binds to the biotinylated detection antibody. g. Washing the plate. h. Adding a substrate solution (e.g., TMB) that is converted by HRP to a colored product. i. Stopping the reaction with a stop solution.

  • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Generate a standard curve using the absorbance values of the known Aβ standards.

  • Calculate the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.

Conclusion

This compound is a powerful and widely used tool for modeling the cellular defects associated with Niemann-Pick type C disease and for dissecting the intricate pathways of intracellular cholesterol trafficking. Its use has been instrumental in advancing our understanding of how cholesterol homeostasis impacts a wide range of cellular processes, including autophagy and APP metabolism. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering a compilation of quantitative data, detailed experimental protocols, and visual aids to facilitate the design and execution of robust and informative experiments. By leveraging this information, researchers can continue to unravel the complex cellular consequences of impaired lipid metabolism and explore potential therapeutic strategies for related disorders.

References

U18666A: A Comprehensive Technical Guide to its Impact on Cellular Cholesterol Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U18666A is a synthetic, cationic amphiphilic aminosteroid that has become an invaluable pharmacological tool for investigating cellular cholesterol trafficking and the pathophysiology of lipid storage disorders. By primarily targeting the Niemann-Pick C1 (NPC1) protein, this compound induces a cellular phenotype that closely mimics Niemann-Pick type C (NPC) disease, a debilitating lysosomal storage disorder. This technical guide provides an in-depth analysis of this compound's mechanism of action, its multifaceted impact on cellular cholesterol homeostasis, and detailed protocols for key experiments utilized in its study. Furthermore, this document presents quantitative data in a structured format and visualizes complex biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its primary effect by directly binding to and inhibiting the function of the NPC1 protein.[1][2][3][4] NPC1 is a large transmembrane protein located in the membrane of late endosomes and lysosomes, where it is essential for the egress of cholesterol from these organelles.[1][2]

This compound, being a cationic amphiphile, is understood to accumulate within the acidic environment of lysosomes.[3] It has been demonstrated that this compound directly binds to the sterol-sensing domain (SSD) of the NPC1 protein.[2][5] This binding event is believed to induce a conformational change in NPC1, thereby blocking its ability to transport cholesterol out of the lysosome.[3] The consequence of this inhibition is the progressive accumulation of unesterified cholesterol within late endosomes and lysosomes, a hallmark of the NPC disease cellular phenotype.[6][7][8][9][10]

Off-Target Effects

While the primary target of this compound is NPC1, it is crucial to acknowledge its off-target effects, particularly its ability to inhibit several enzymes involved in the cholesterol biosynthesis pathway.[3][11] Notably, this compound has been shown to inhibit 24-dehydrocholesterol reductase (DHCR24), an enzyme that catalyzes the final step in the Kandutsch-Russell pathway of cholesterol synthesis.[6] This inhibition can lead to the accumulation of cholesterol precursors.

Impact on Cellular Cholesterol Homeostasis

The inhibition of NPC1 by this compound sets off a cascade of events that profoundly disrupts cellular cholesterol homeostasis.

Lysosomal Cholesterol Accumulation

The most prominent and immediate effect of this compound treatment is the massive accumulation of free cholesterol within the late endosomal and lysosomal (LE/Ly) compartments.[6][12] This sequestration of cholesterol prevents its transport to other cellular destinations where it is required for various cellular functions.

Disruption of Cholesterol Trafficking

By trapping cholesterol in the LE/Ly, this compound effectively blocks its delivery to the endoplasmic reticulum (ER) and the plasma membrane. The reduced cholesterol levels in the ER have significant downstream consequences for cellular cholesterol sensing and regulation.

Activation of the SREBP-2 Pathway

The depletion of cholesterol in the ER is a potent trigger for the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[13][14][15][16][17] Under normal conditions, when ER cholesterol levels are sufficient, SREBP-2 is held in an inactive precursor form in the ER membrane. When ER cholesterol levels drop, the SREBP-2/SCAP complex is transported to the Golgi apparatus, where SREBP-2 is proteolytically cleaved. The mature, transcriptionally active form of SREBP-2 then translocates to the nucleus and activates the transcription of genes involved in cholesterol synthesis and uptake, in a cellular attempt to restore cholesterol levels.[13][15][16]

Quantitative Data

The following tables summarize the key quantitative parameters related to the effects of this compound on cellular cholesterol homeostasis.

ParameterValueCell TypeReference
This compound Inhibition of NPC1
Ki for inhibiting LDL-derived cholesterol esterification0.02 µMCHO-7 cells[5]
Ki in NPC1 overexpressing cells2.7 µMTR-4139 cells[5]
Effective Concentrations for Inducing NPC Phenotype
Concentration for cholesterol accumulation0.3 µMCHO-7 cells[5]
Concentration for inhibiting HCV particle release2 µg/mlHuh7.5 cells[6]
Concentration for APP metabolism studies3 µg/mlN2a cells[14]

Experimental Protocols

Visualization of Intracellular Cholesterol Accumulation using Filipin Staining

Filipin, a fluorescent polyene antibiotic, binds specifically to unesterified cholesterol and is widely used to visualize its distribution within cells.[18][19][20][21]

Materials:

  • Filipin complex (e.g., from Sigma-Aldrich)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA)

  • Glycine

  • Fetal Bovine Serum (FBS)

Protocol:

  • Cell Culture: Plate cells on glass coverslips in a multi-well plate and culture under desired experimental conditions with this compound or vehicle control.

  • Fixation:

    • Aspirate the culture medium and wash the cells three times with PBS.

    • Fix the cells with a freshly prepared 3-4% PFA solution in PBS for 1 hour at room temperature.[19][20]

  • Quenching:

    • Wash the cells three times with PBS.

    • Incubate the cells with a 1.5 mg/mL glycine solution in PBS for 10 minutes at room temperature to quench any unreacted PFA.[19][20]

  • Staining:

    • Prepare a working solution of 0.05 mg/mL filipin in PBS containing 10% FBS.[19][20] It is critical to protect the filipin solution from light.

    • Incubate the cells with the filipin working solution for 2 hours at room temperature in the dark.[19][20]

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips on microscope slides with a suitable mounting medium. Visualize the cells using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).[19][20] Note that filipin fluorescence is prone to rapid photobleaching.

Assessment of SREBP-2 Activation by Western Blotting

This protocol outlines the detection of both the precursor (inactive) and mature (active) forms of SREBP-2. An increase in the mature form relative to the precursor form indicates SREBP-2 activation.[22][23][24][25]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SREBP-2 (recognizing both precursor and mature forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE. The precursor form of SREBP-2 is approximately 125 kDa, and the mature form is around 68 kDa.[22]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SREBP-2 antibody overnight at 4°C. (Recommended starting dilution 1:200 to 1:1000).[26]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities for the precursor and mature forms of SREBP-2. An increased ratio of the mature form to the precursor form indicates activation of the SREBP-2 pathway.

Signaling Pathways and Experimental Workflows

U18666A_Mechanism_of_Action cluster_lysosome Lysosomal Compartment This compound This compound NPC1 NPC1 Protein (Sterol-Sensing Domain) This compound->NPC1 Binds to & Inhibits Cholesterol_Egress Cholesterol Egress NPC1->Cholesterol_Egress Blocks Lysosome Late Endosome / Lysosome Cholesterol_Accumulation Cholesterol Accumulation Lysosome->Cholesterol_Accumulation Leads to NPC_Phenotype Niemann-Pick C Phenotype Cholesterol_Accumulation->NPC_Phenotype Induces

Caption: Mechanism of this compound-induced cholesterol accumulation.

SREBP2_Activation_Pathway This compound This compound NPC1 NPC1 Inhibition This compound->NPC1 Lysosomal_Cholesterol Lysosomal Cholesterol Accumulation NPC1->Lysosomal_Cholesterol ER_Cholesterol Decreased ER Cholesterol Lysosomal_Cholesterol->ER_Cholesterol SCAP_SREBP2 SCAP-SREBP-2 Complex ER_Cholesterol->SCAP_SREBP2 Activates Golgi Golgi Apparatus SCAP_SREBP2->Golgi Translocation Mature_SREBP2 Mature SREBP-2 (Active) Golgi->Mature_SREBP2 via Proteolytic Cleavage Proteolytic_Cleavage Proteolytic Cleavage Nucleus Nucleus Mature_SREBP2->Nucleus Translocation Gene_Transcription Transcription of Cholesterol Synthesis & Uptake Genes Nucleus->Gene_Transcription Activates

Caption: this compound-induced activation of the SREBP-2 signaling pathway.

Experimental_Workflow Start Cell Culture (e.g., CHO, N2a, Huh7.5) Treatment Treatment with this compound (Dose- and Time-course) Start->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Filipin_Staining Filipin Staining for Cholesterol Visualization Endpoint_Analysis->Filipin_Staining Qualitative/ Quantitative Western_Blot Western Blot for SREBP-2 Activation Endpoint_Analysis->Western_Blot Quantitative Microscopy Fluorescence Microscopy Filipin_Staining->Microscopy Chemiluminescence Chemiluminescence Detection Western_Blot->Chemiluminescence Data_Analysis Data Analysis and Interpretation Microscopy->Data_Analysis Chemiluminescence->Data_Analysis

Caption: General experimental workflow for studying the effects of this compound.

References

Methodological & Application

Application Notes and Protocols for U18666A-Induced Cholesterol Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U18666A, a cationic amphiphilic drug, is a widely utilized tool in cellular biology to induce the accumulation of intracellular cholesterol.[1][2][3] Its primary mechanism of action involves the direct inhibition of the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for the egress of cholesterol from late endosomes and lysosomes.[2][4][5][6] This inhibition effectively mimics the cellular phenotype of Niemann-Pick type C (NPC) disease, a lysosomal storage disorder, making this compound an invaluable agent for studying cholesterol trafficking and the pathophysiology of NPC.[3][7][8] Additionally, this compound has been shown to inhibit several enzymes within the cholesterol biosynthesis pathway, further impacting cellular cholesterol homeostasis.[1][2][4]

These application notes provide detailed protocols for using this compound to induce cholesterol accumulation in cultured cells, along with methods for its detection and quantification.

Mechanism of Action

This compound disrupts cholesterol homeostasis primarily by binding to the sterol-sensing domain of the NPC1 protein.[4][5] This binding event blocks the transport of low-density lipoprotein (LDL)-derived cholesterol from the late endosomes and lysosomes to other cellular compartments, such as the endoplasmic reticulum and plasma membrane.[2][4][9] The consequence is a significant accumulation of unesterified cholesterol within these organelles, a hallmark of NPC disease.[7][9]

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm LDL LDL LDL_Receptor LDL Receptor LDL->LDL_Receptor Binding Endosome Early Endosome LDL_Receptor->Endosome Endocytosis Late_Endosome_Lysosome Late Endosome / Lysosome Endosome->Late_Endosome_Lysosome Maturation ER Endoplasmic Reticulum Late_Endosome_Lysosome->ER Cholesterol Egress (via NPC1) Cholesterol_Ester Cholesterol Ester Droplets ER->Cholesterol_Ester Esterification Plasma_Membrane Plasma Membrane ER->Plasma_Membrane Transport This compound This compound This compound->Late_Endosome_Lysosome Inhibits NPC1

Figure 1: this compound inhibits cholesterol egress from late endosomes/lysosomes.

Data Presentation

The following tables summarize typical experimental parameters for this compound treatment across various cell lines as reported in the literature.

Table 1: this compound Treatment Parameters in Various Cell Lines

Cell LineThis compound ConcentrationIncubation TimeKey FindingsReference(s)
Chinese Hamster Ovary (CHO)0.02 - 2.7 µM16 - 24 hoursInhibition of LDL-derived cholesterol esterification.[4][5]
Human Neuroblastoma (SH-SY5Y)3 µg/mL24 hoursAccumulation of PS1 in late endosomes/lysosomes, increased Aβ levels.[10]
Mouse Neuroblastoma (N2a)3 µg/mL24 hoursSequestration of cholesterol in the endosomal-lysosomal system.[9]
Porcine Kidney Epithelial (PK-15)0.625 - 10 µg/mL48 hoursDose-dependent inhibition of pseudorabies virus production.[11]
African Green Monkey Kidney (Vero)5 µg/mL48 hoursIntracellular cholesterol accumulation.[11]
Human Hepatoma (HepG2)1.25 µM48 hoursInduction of intracellular cholesterol droplets.[12]
Human Fibroblasts0.5 µg/mL24 - 48 hoursTime-dependent increase in total cholesterol content.[13]

Table 2: Methods for Detecting and Quantifying Cholesterol Accumulation

MethodPrincipleApplicationReference(s)
Filipin StainingFilipin, a fluorescent polyene antibiotic, binds specifically to unesterified cholesterol, allowing for its visualization by fluorescence microscopy.Qualitative visualization of intracellular free cholesterol distribution.[9][11][13][14]
Amplex Red Cholesterol AssayA fluorometric or colorimetric assay that measures total cholesterol or free cholesterol and cholesteryl esters.Quantitative measurement of total and free cholesterol levels in cell lysates.[9]
[14C]Oleate Esterification AssayMeasures the incorporation of radiolabeled oleate into cholesteryl esters, an indicator of cholesterol transport to the ER.Functional assay to quantify the inhibition of cholesterol transport from lysosomes to the ER.[4][5][15]

Experimental Protocols

Protocol 1: Induction of Cholesterol Accumulation with this compound

This protocol describes a general procedure for treating cultured cells with this compound to induce cholesterol accumulation.

Start Start Cell_Culture Seed cells and allow to adhere overnight Start->Cell_Culture Prepare_this compound Prepare this compound working solution in culture medium Cell_Culture->Prepare_this compound Treat_Cells Replace medium with This compound-containing medium Prepare_this compound->Treat_Cells Incubate Incubate for 24-72 hours at 37°C, 5% CO2 Treat_Cells->Incubate Analysis Proceed to cholesterol detection/quantification Incubate->Analysis End End Analysis->End

Figure 2: Experimental workflow for this compound treatment.

Materials:

  • Cultured cells of choice

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips for microscopy) at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight in a CO₂ incubator at 37°C.

  • Preparation of this compound Working Solution: Prepare a working solution of this compound in complete culture medium at the desired final concentration (refer to Table 1 for guidance). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental goals. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.

  • Cell Treatment: Carefully aspirate the culture medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Return the cells to the CO₂ incubator and incubate for the desired period, typically 24 to 72 hours.

  • Downstream Analysis: Following incubation, the cells are ready for analysis of cholesterol accumulation using methods such as Filipin staining (Protocol 2) or biochemical quantification.

Protocol 2: Filipin Staining for Unesterified Cholesterol

This protocol details the procedure for staining this compound-treated cells with filipin to visualize the accumulation of unesterified cholesterol.

Materials:

  • This compound-treated and control cells on coverslips or in imaging-compatible plates

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine in PBS

  • Filipin III stock solution (e.g., 25 mg/mL in DMSO)

  • Staining solution: 50 µg/mL Filipin III in PBS containing 10% Fetal Bovine Serum (FBS)

  • Antifade mounting medium

  • Fluorescence microscope with a UV filter set

Procedure:

  • Cell Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 10-60 minutes at room temperature.[16]

    • Wash the cells three times with PBS.

  • Quenching:

    • Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench any unreacted PFA.[14][16]

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare the filipin staining solution. Note: Filipin is light-sensitive; protect solutions from light.

    • Incubate the cells with the filipin staining solution for 2 hours at room temperature in the dark.[14][16]

  • Washing and Mounting:

    • Wash the cells three times with PBS to remove excess stain.

    • Mount the coverslips onto microscope slides using an antifade mounting medium. If using imaging plates, leave the cells in PBS for imaging.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).[14][16] Unesterified cholesterol will appear as punctate fluorescent structures within the cytoplasm of this compound-treated cells.

Protocol 3: Quantification of Total Cholesterol using a Commercial Kit

This protocol provides a general outline for quantifying total cholesterol in cell lysates using a commercially available kit, such as the Amplex Red Cholesterol Assay Kit.

Materials:

  • This compound-treated and control cells in a multi-well plate

  • PBS

  • Cell lysis buffer (compatible with the chosen assay kit)

  • Commercial cholesterol quantification kit (e.g., Amplex Red)

  • Microplate reader

Procedure:

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of cell lysis buffer to each well.

    • Incubate on ice for the recommended time to ensure complete cell lysis.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Cholesterol Assay:

    • Follow the manufacturer's instructions for the cholesterol quantification kit. This typically involves:

      • Preparing cholesterol standards.

      • Adding the cell lysates and standards to a microplate.

      • Adding the reaction mixture containing the necessary enzymes and detection reagent.

      • Incubating for the specified time at the recommended temperature, protected from light.

  • Measurement:

    • Measure the fluorescence or absorbance using a microplate reader at the specified wavelengths.

  • Data Analysis:

    • Generate a standard curve using the measurements from the cholesterol standards.

    • Determine the cholesterol concentration in the cell lysates by interpolating their readings from the standard curve.

    • Normalize the cholesterol concentration to the total protein concentration of the cell lysate.

Concluding Remarks

This compound is a potent and reliable tool for inducing intracellular cholesterol accumulation, providing a valuable in vitro model for studying cholesterol transport and related diseases. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies. It is crucial to optimize the experimental conditions, such as this compound concentration and incubation time, for each specific cell type and research question. Adherence to proper controls and a combination of qualitative and quantitative methods will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for U18666A in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U18666A is a widely utilized cationic amphiphilic drug in in vitro research to study intracellular cholesterol trafficking and its implications in various cellular processes and disease models.[1][2] Its primary mechanism of action involves the inhibition of the Niemann-Pick C1 (NPC1) protein, a lysosomal membrane protein crucial for the egress of cholesterol from lysosomes.[3][4][5] This inhibition effectively mimics the cellular phenotype of Niemann-Pick type C (NPC) disease, a lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids within lysosomes.[1][6][7][8] Additionally, this compound has been shown to inhibit oxidosqualene cyclase, an enzyme involved in the cholesterol biosynthesis pathway.[6][7]

These actions make this compound an invaluable tool for investigating the roles of cholesterol in cellular homeostasis, membrane trafficking, signal transduction, and the pathogenesis of diseases such as Alzheimer's disease, atherosclerosis, and certain viral infections.[6][7][9]

Mechanism of Action

This compound disrupts intracellular cholesterol balance through two main pathways:

  • Inhibition of NPC1-mediated Cholesterol Egress: this compound directly binds to the sterol-sensing domain of the NPC1 protein.[4] This binding event obstructs the transport of low-density lipoprotein (LDL)-derived cholesterol out of the late endosomes and lysosomes (LE/Lys). The consequence is a significant accumulation of free cholesterol within these organelles, a hallmark of NPC disease.[3][4][6]

  • Inhibition of Cholesterol Biosynthesis: this compound also inhibits the enzyme oxidosqualene cyclase, a key step in the de novo synthesis of cholesterol within the endoplasmic reticulum (ER).[6][7] This dual effect of blocking both cholesterol uptake and synthesis allows for the precise manipulation of cellular cholesterol levels for experimental purposes.

Data Presentation: this compound Concentration and Effects in Cell Culture

The optimal concentration of this compound can vary significantly depending on the cell type, the duration of treatment, and the specific biological question being addressed. The following table summarizes reported concentrations and their observed effects in various in vitro models.

Cell LineConcentrationIncubation TimeObserved EffectReference(s)
Chinese Hamster Ovary (CHO) cells0.03 µMNot specifiedInhibition of LDL-derived cholesterol esterification[3]
Chinese Hamster Ovary (CHO) cells0.1 µMNot specifiedPrevention of SREBP-2 cleavage reduction by FCS[3][4]
Chinese Hamster Ovary (CHO) cells0.5 - 2 µg/mLNot specifiedDose-dependent increase in cholesterol accumulation[10]
HeLa cells0.1 - 10 µM24 hoursProtection against Clostridioides difficile Toxin B (TcdB) induced cell rounding[11]
Vero cells1 - 10 µM24 hoursProtection against TcdB-induced cell rounding[11]
BHK21 cells6.15 µM48 hoursInhibition of Dengue virus (DENV) replication[12]
Huh7.5 cells2 µg/mL16 hoursInhibition of Hepatitis C Virus (HCV) release[13]
fcwf-4 cells2 - 10 µMNot specifiedInhibition of type I Feline Coronavirus (FCoV) replication and induction of cholesterol accumulation[2]
N2a mouse neuroblastoma cellsNot specifiedNot specifiedReduced secretion of Aβ1-40, increased sAPPα secretion[9]

Experimental Protocols

Protocol 1: Induction of Niemann-Pick Type C (NPC) Phenotype in Cultured Cells

This protocol describes a general procedure for inducing cholesterol accumulation in lysosomes to mimic the NPC phenotype using this compound.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), sterile

  • Cells of interest (e.g., CHO, HeLa, or primary neurons)

  • Filipin III stain for cholesterol visualization (optional)

  • Microplate reader or fluorescence microscope for analysis

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

  • Cell Seeding:

    • Seed the cells of interest into appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chamber slides) at a density that will result in 70-80% confluency at the time of treatment.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • This compound Treatment:

    • On the day of the experiment, prepare the desired working concentrations of this compound by diluting the stock solution in complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the cells for the desired period (e.g., 16-48 hours).

  • Endpoint Analysis:

    • Cholesterol Accumulation (Filipin Staining):

      • Wash the cells with PBS.

      • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

      • Wash the cells with PBS.

      • Stain the cells with Filipin III solution according to the manufacturer's instructions.

      • Visualize the cholesterol accumulation using a fluorescence microscope.

    • Biochemical Assays:

      • Harvest the cells for downstream analysis such as cholesterol esterification assays or immunoblotting for proteins involved in cholesterol metabolism or trafficking.

Protocol 2: Western Blotting for Proteins Affected by this compound Treatment

This protocol outlines the steps for analyzing changes in protein expression or modification following this compound treatment.[14]

Materials:

  • This compound-treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Tris-Glycine-SDS running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies of interest (e.g., anti-NPC1, anti-LC3, anti-p62)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After this compound treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape them from the culture dish.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

Visualizations

U18666A_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Lysosome Late Endosome / Lysosome cluster_ER Endoplasmic Reticulum LDL LDL Cholesterol_Lysosome Free Cholesterol LDL->Cholesterol_Lysosome Endocytosis NPC1 NPC1 Protein Cholesterol Egress Cholesterol_ER Cholesterol Cholesterol_Lysosome->Cholesterol_ER Transport Oxidosqualene_Cyclase Oxidosqualene Cyclase Cholesterol Synthesis This compound This compound This compound->NPC1 Inhibits This compound->Oxidosqualene_Cyclase Inhibits

Caption: Mechanism of action of this compound in disrupting intracellular cholesterol homeostasis.

Experimental_Workflow_this compound start Start cell_seeding Seed Cells in Culture Vessel start->cell_seeding overnight_incubation Incubate Overnight (37°C, 5% CO₂) cell_seeding->overnight_incubation prepare_treatment Prepare this compound Working Solutions overnight_incubation->prepare_treatment treatment Treat Cells with this compound (Include Vehicle Control) prepare_treatment->treatment incubation Incubate for Desired Duration (e.g., 16-48 hours) treatment->incubation endpoint Endpoint Analysis incubation->endpoint cholesterol_staining Cholesterol Staining (e.g., Filipin) endpoint->cholesterol_staining biochemical_assays Biochemical Assays (e.g., Western Blot, Esterification) endpoint->biochemical_assays data_analysis Data Analysis and Interpretation cholesterol_staining->data_analysis biochemical_assays->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies using this compound.

References

Application Notes and Protocols for U18666A Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U18666A is a widely utilized cationic amphiphilic drug in biomedical research. It serves as a potent tool to study intracellular cholesterol trafficking and has been instrumental in modeling lysosomal storage disorders, particularly Niemann-Pick type C (NPC) disease.[1][2][3][4] this compound primarily functions by inhibiting the Niemann-Pick C1 (NPC1) protein, which is crucial for the egress of cholesterol from late endosomes and lysosomes.[1][3][5] This inhibition leads to the accumulation of unesterified cholesterol within these organelles, effectively mimicking the cellular phenotype of NPC disease.[1][2][3] Beyond its application in neurodegenerative disease research, this compound is also employed in studies related to atherosclerosis, Alzheimer's disease, and viral infections, including those caused by Ebola, Dengue, and Hepatitis C viruses.[1][6][7][8]

This document provides detailed protocols for the preparation of this compound stock solutions to ensure reproducible and accurate experimental outcomes.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes the solubility and storage information for this compound.

ParameterValueSource
Molecular Weight 424.06 g/mol [6]
Solubility in DMSO 20.83 mg/mL (49.12 mM) to 85 mg/mL (200.44 mM)[6][7][9]
Solubility in Ethanol 20 mg/mL to 85 mg/mL[7][10][11]
Solubility in Water 5.56 mg/mL (13.11 mM) to 43 mg/mL[6][7][9]
Solubility in PBS (pH 7.2) 0.5 mg/mL[10]
Storage of Powder -20°C for up to 3 years[6][7]
Storage of Stock Solution (in DMSO) -80°C for up to 1 year[6][7]
Storage of Stock Solution (in Ethanol) -20°C[5][11]

Note: Solubility can be enhanced by sonication and warming.[6][9] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[7]

Experimental Protocols

Materials
  • This compound powder (CAS: 3039-71-2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (anhydrous)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes and sterile tips

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is suitable for most in vitro cell culture experiments.

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 424.06 mg/mmol = 4.24 mg

  • Weighing the Compound:

    • Carefully weigh out 4.24 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolving the Compound:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If dissolution is slow, sonicate the tube for 5-10 minutes or gently warm it to 37°C.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).[6][7] For short-term use, storage at -20°C for up to 1 month is acceptable.[7][9]

Protocol 2: Preparation of a 10 mM this compound Stock Solution in Ethanol

This protocol provides an alternative to DMSO for specific experimental needs.

  • Calculate and Weigh:

    • Follow steps 1 and 2 from Protocol 1 to weigh out 4.24 mg of this compound.

  • Dissolving the Compound:

    • Add 1 mL of anhydrous ethanol to the tube.

    • Vortex thoroughly until the compound is fully dissolved. Sonication can be used to aid dissolution.

  • Aliquoting and Storage:

    • Aliquot the ethanolic stock solution into single-use volumes.

    • Store the aliquots at -20°C.[5][11]

Visualizations

Signaling Pathway of this compound Action

U18666A_Mechanism Mechanism of this compound Action cluster_extracellular Extracellular Space cluster_cell Cell LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor LDL->LDLR Binding Endosome Early Endosome LDLR->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Cholesterol Free Cholesterol Late_Endosome->Cholesterol LDL processing Accumulation Cholesterol Accumulation Late_Endosome->Accumulation NPC1 NPC1 Protein ER Endoplasmic Reticulum (ER) Cholesterol->ER Normal Efflux This compound This compound This compound->NPC1 Inhibition

Caption: this compound inhibits the NPC1 protein, blocking cholesterol egress from late endosomes/lysosomes.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow This compound Stock Solution Preparation Workflow start Start calculate Calculate Required Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_solvent Add Anhydrous Solvent (DMSO or Ethanol) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at Recommended Temperature (-80°C for DMSO, -20°C for Ethanol) aliquot->store end End store->end

Caption: A stepwise workflow for the preparation and storage of this compound stock solutions.

References

Application Notes and Protocols for U18666A Treatment to Mimic Niemann-Pick C Phenotype in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niemann-Pick type C (NPC) disease is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids in late endosomes and lysosomes.[1][2][3] The majority of NPC cases are caused by mutations in the NPC1 gene, which encodes a large transmembrane protein crucial for intracellular cholesterol trafficking.[2][4] The pharmacological agent U18666A, a cationic amphiphile, effectively mimics the NPC cellular phenotype by inhibiting the egress of cholesterol from late endosomes and lysosomes, thereby providing a valuable in vitro model for studying the pathophysiology of the disease and for screening potential therapeutic agents.[5][6][7][8] this compound has been shown to directly bind to the sterol-sensing domain of the NPC1 protein, blocking its function.[9][10][11] This document provides detailed application notes and protocols for using this compound to induce an NPC-like phenotype in cultured neurons.

Mechanism of Action

This compound induces a cellular phenotype that closely resembles NPC disease by primarily targeting and inhibiting the NPC1 protein.[9][12] This inhibition disrupts the normal trafficking of cholesterol from late endosomes/lysosomes to other cellular compartments, such as the endoplasmic reticulum (ER) and the plasma membrane.[6][13] The accumulation of cholesterol within these organelles is a hallmark of NPC disease.[1][14] In addition to its primary effect on cholesterol trafficking, this compound has also been reported to inhibit enzymes involved in cholesterol biosynthesis, such as 24-dehydrocholesterol reductase (DHCR24).[9][12][15]

Data Presentation: Quantitative Effects of this compound Treatment

The following tables summarize the quantitative data from various studies on the effects of this compound treatment in different neuronal and non-neuronal cell lines.

Cell TypeThis compound ConcentrationTreatment DurationKey Phenotypic ChangesReference
Human SH-SY5Y Neuroblastoma3 µg/ml24 hours>80% reduction in cholesterol esterification[16]
Rat Cortical Neurons3 µg/ml24 hours~60% decrease in cholesterol ester levels[16]
Human SH-SY5Y Neuroblastoma≤0.2 µg/ml18 hours70% inhibition of K+-evoked norepinephrine release[17]
Mouse N2a Cells3 µg/ml24 hoursSignificant cholesterol accumulation in the endosomal-lysosomal system[13]
Cultured Hippocampal Neurons1 µM18 hoursDecreased cholesterol levels in axons and growth cones[18]
Human Fibroblasts2 µg/µl16 hoursIncreased mitochondrial cholesterol[19]
HeLa TFEB-GFP, Huh7, SHSY-5Y0.5 µg/mL24 hoursTFEB nuclear translocation[20]

Experimental Protocols

Protocol 1: Induction of NPC Phenotype in Cultured Neurons

This protocol describes the general procedure for treating cultured neurons with this compound to induce cholesterol accumulation.

Materials:

  • Cultured neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells)

  • This compound (3-beta-(2-(diethylamino)ethoxy)androst-5-en-17-one)

  • Cell culture medium appropriate for the neuronal cell type

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 1-10 mg/mL). Store the stock solution at -20°C.

  • Cell Plating: Plate neuronal cells at a suitable density on appropriate culture vessels (e.g., glass coverslips for imaging, multi-well plates for biochemical assays). Allow cells to adhere and differentiate as required.

  • This compound Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically ranging from 0.2 µg/mL to 3 µg/mL).

  • Control Group: Prepare a vehicle control by adding an equivalent volume of DMSO to the culture medium.

  • Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation Period: Incubate the cells for the desired duration (typically 16-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: After the incubation period, proceed with the desired analysis, such as filipin staining for cholesterol, immunofluorescence for lysosomal markers, or biochemical assays.

Protocol 2: Filipin Staining for Unesterified Cholesterol

This protocol details the procedure for visualizing the accumulation of unesterified cholesterol in this compound-treated neurons.

Materials:

  • This compound-treated and control neuronal cells on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Filipin complex from Streptomyces filipinensis

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: After this compound treatment, wash the cells twice with PBS and then fix with 4% PFA in PBS for 20-30 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Filipin Staining: Prepare a fresh solution of filipin in PBS (e.g., 50 µg/mL). Protect the solution from light. Incubate the fixed cells with the filipin solution for 1-2 hours at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm). Cholesterol accumulation will appear as bright, punctate staining in the perinuclear region.

Protocol 3: Immunofluorescence for Lysosomal Markers

This protocol describes the staining of lysosomal markers, such as LAMP1 or LAMP2, to observe lysosomal enlargement, a characteristic feature of the NPC phenotype.

Materials:

  • This compound-treated and control neuronal cells on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a lysosomal marker (e.g., anti-LAMP1 or anti-LAMP2)

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation and Permeabilization: Fix the cells as described in the filipin staining protocol. After washing, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

  • Blocking: Wash the cells with PBS and then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

  • Nuclear Staining: If desired, incubate the cells with DAPI solution for 5-10 minutes.

  • Washing and Mounting: Wash the cells three times with PBS and mount the coverslips as described previously.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Cellular Effects

U18666A_Mechanism This compound This compound NPC1 NPC1 Protein This compound->NPC1 Inhibits Cholesterol_Egress Cholesterol Egress from Late Endosomes/Lysosomes This compound->Cholesterol_Egress Blocks NPC1->Cholesterol_Egress Mediates Lysosomal_Cholesterol Lysosomal Cholesterol Accumulation ER_Stress ER Stress Lysosomal_Cholesterol->ER_Stress Autophagy_Dysregulation Autophagy Dysregulation Lysosomal_Cholesterol->Autophagy_Dysregulation IGF1_Signaling IGF-1/Akt Signaling Impairment Lysosomal_Cholesterol->IGF1_Signaling Apoptosis Apoptosis ER_Stress->Apoptosis Experimental_Workflow Start Culture Neuronal Cells Treatment Treat with this compound (and Vehicle Control) Start->Treatment Incubation Incubate (16-24h) Treatment->Incubation Analysis Phenotypic Analysis Incubation->Analysis Filipin Filipin Staining (Cholesterol) Analysis->Filipin IF Immunofluorescence (Lysosomal Markers) Analysis->IF Biochem Biochemical Assays (Lipid analysis, Western Blot) Analysis->Biochem Apoptotic_Signaling This compound This compound Treatment ER_Stress ER Stress This compound->ER_Stress ROS ROS Production This compound->ROS Tau Tau Hyperphosphorylation This compound->Tau Caspase12 Caspase-12 Activation ER_Stress->Caspase12 Caspase_Calpain Caspase and Calpain Activation Caspase12->Caspase_Calpain Apoptosis Neuronal Apoptosis Caspase_Calpain->Apoptosis ROS->Apoptosis IGF1_Signaling_Pathway This compound This compound DHCR24 DHCR24 This compound->DHCR24 Inhibits Cholesterol Cellular Cholesterol Depletion This compound->Cholesterol Caveolae Caveolae Disruption Cholesterol->Caveolae IGF1R IGF-1 Receptor Localization Impairment Caveolae->IGF1R Akt_Phosphorylation Decreased Akt Phosphorylation IGF1R->Akt_Phosphorylation Anti_Apoptotic Reduced Anti-Apoptotic Signaling Akt_Phosphorylation->Anti_Apoptotic

References

Application Notes and Protocols: Utilizing U18666A to Elucidate the Role of NPC1 in Ebola Virus Entry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever. The entry of EBOV into host cells is a complex, multi-step process that presents several potential targets for antiviral therapies. A critical host factor for EBOV entry is the Niemann-Pick C1 (NPC1) protein, a late endosomal/lysosomal membrane protein responsible for intracellular cholesterol trafficking. The small molecule U18666A, a cationic amphiphile, is a well-characterized inhibitor of NPC1 function and serves as an invaluable tool for studying the role of cholesterol transport and NPC1 in the viral life cycle. These application notes provide a comprehensive overview and detailed protocols for using this compound to investigate its antiviral effects on Ebola virus entry.

This compound inhibits the egress of cholesterol from lysosomes, thereby phenocopying the cellular manifestations of Niemann-Pick type C disease.[1] Research has demonstrated that this compound effectively blocks EBOV infection by targeting NPC1.[2][3] However, the concentration of this compound required to inhibit EBOV entry is significantly higher (in the micromolar range) than that needed to disrupt cholesterol transport (in the nanomolar range).[1] This suggests a potentially distinct mechanism of action for its antiviral properties compared to its canonical role in cholesterol transport inhibition. It is hypothesized that at higher concentrations, this compound may directly interfere with the interaction between the cleaved EBOV glycoprotein (GP) and the second luminal loop of NPC1, a process essential for viral membrane fusion and subsequent genome release into the cytoplasm.[1][4]

Data Presentation

The following table summarizes the reported inhibitory concentrations of this compound on Ebola virus (or pseudotyped viruses) in various cell lines.

Cell LineVirus SystemEndpoint AssayInhibitory Concentration (IC50/EC50)Reference
VeroEBOVViral InfectionIC50: 1.6 - 8.0 µM[2]
VeroEBOVViral InfectionEC50: 6 µM[3]
Huh7EBOVViral InfectionNot explicitly reported, but effective[5]
A549HIV/EBOV-GP pseudotypeLuciferase ReporterNot explicitly reported, but effective[6]

Signaling and Experimental Workflow Diagrams

Ebola_Virus_Entry_Pathway cluster_extracellular Extracellular Space Ebola Virus Ebola Virus Macropinocytosis Macropinocytosis Ebola Virus->Macropinocytosis 1. Attachment & Internalization Cathepsin Cleavage Cathepsin Cleavage Macropinocytosis->Cathepsin Cleavage 2. Trafficking NPC1 NPC1 Cathepsin Cleavage->NPC1 3. Primed GP binds to NPC1 Viral-Host\nMembrane Fusion Viral-Host Membrane Fusion NPC1->Viral-Host\nMembrane Fusion 4. Fusion Trigger Viral Genome\nRelease Viral Genome Release Viral-Host\nMembrane Fusion->Viral Genome\nRelease This compound This compound This compound->NPC1 Inhibition Cytoplasm Cytoplasm Viral Genome\nRelease->Cytoplasm

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Primary Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Vero E6, Huh7, or A549 cells Pseudovirus_Assay 3a. VSV-EBOV-GP Pseudovirus Infectivity Assay Cell_Culture->Pseudovirus_Assay Cholesterol_Assay 3b. Filipin Staining for Cholesterol Accumulation Cell_Culture->Cholesterol_Assay Cytotoxicity_Assay 3c. MTT Assay for Cell Viability Cell_Culture->Cytotoxicity_Assay Compound_Prep 2. Prepare serial dilutions of this compound Compound_Prep->Pseudovirus_Assay Compound_Prep->Cholesterol_Assay Compound_Prep->Cytotoxicity_Assay Data_Quant 4. Quantify Results: - Luciferase Activity - Fluorescence Intensity - Absorbance Pseudovirus_Assay->Data_Quant Cholesterol_Assay->Data_Quant Cytotoxicity_Assay->Data_Quant IC50_CC50_Calc 5. Calculate IC50/EC50 and CC50 values Data_Quant->IC50_CC50_Calc

Experimental Protocols

Cell Culture

Objective: To maintain and propagate cell lines suitable for Ebola virus entry assays.

Materials:

  • Vero E6, Huh-7, or A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency. To do this, wash the cell monolayer with PBS, add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

VSV-EBOV-GP Pseudovirus Entry Assay

Objective: To quantify the inhibitory effect of this compound on Ebola virus glycoprotein-mediated cell entry in a BSL-2 environment. This protocol is adapted for a vesicular stomatitis virus (VSV) backbone expressing a reporter gene (e.g., luciferase or GFP) and pseudotyped with the Ebola virus glycoprotein (EBOV-GP).

Materials:

  • Vero E6, Huh-7, or A549 cells

  • VSVΔG-Luc/GFP pseudotyped with EBOV-GP

  • This compound (stock solution in DMSO)

  • Complete growth medium

  • 96-well plates (white plates for luciferase, clear plates for GFP)

  • Luciferase assay reagent

  • Luminometer or fluorescence microscope/plate reader

Protocol:

  • Seed target cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • On the following day, prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%).

  • Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO only).

  • Pre-treat the cells with the compound for 1-2 hours at 37°C.

  • Following pre-treatment, add the VSV-EBOV-GP pseudovirus to each well at a pre-determined multiplicity of infection (MOI).

  • Incubate the plates for 24-48 hours at 37°C.

  • For luciferase reporter: a. Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. b. Measure the luminescence using a luminometer.

  • For GFP reporter: a. Visualize GFP-positive cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition of viral entry for each this compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.

Filipin Staining for Cholesterol Accumulation

Objective: To visualize the effect of this compound on intracellular cholesterol distribution. This compound treatment is expected to cause an accumulation of unesterified cholesterol in late endosomes/lysosomes, which can be detected by filipin staining.

Materials:

  • Target cells (e.g., Vero E6, Huh-7, A549)

  • This compound

  • Filipin III from Streptomyces filipinensis (stock solution in DMSO)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • PBS

  • Glass coverslips in culture plates

  • Fluorescence microscope with a UV filter set

Protocol:

  • Seed cells on glass coverslips in a culture plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 1-5 µM) for 18-24 hours. Include a vehicle control.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 30-60 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a fresh working solution of filipin (e.g., 50 µg/mL in PBS). Protect from light.

  • Incubate the fixed cells with the filipin solution for 1-2 hours at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips on microscope slides with a suitable mounting medium.

  • Visualize the cholesterol distribution using a fluorescence microscope. This compound-treated cells will show a characteristic perinuclear punctate staining pattern, indicating cholesterol accumulation in lysosomes.

MTT Cytotoxicity Assay

Objective: To determine the cytotoxicity of this compound on the host cells used in the antiviral assays.

Materials:

  • Target cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Spectrophotometer (plate reader)

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the cells and add the this compound dilutions. Include a vehicle control and a no-cell control (medium only).

  • Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percent cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Conclusion

This compound is a powerful pharmacological tool for investigating the critical role of NPC1 in Ebola virus entry. By inhibiting NPC1-mediated cholesterol transport, this compound effectively blocks a late-stage event in the viral entry pathway, likely the fusion of the viral and endosomal membranes. The provided protocols offer a framework for researchers to utilize this compound to quantify its antiviral potency, visualize its effects on cellular cholesterol homeostasis, and assess its cytotoxicity. These studies are essential for understanding the fundamental mechanisms of Ebola virus infection and for the development of novel host-targeted antiviral strategies.

References

U18666A in Alzheimer's Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U18666A is a hydrophobic amine that serves as a valuable tool in Alzheimer's disease (AD) research by inducing a cellular phenotype that mimics Niemann-Pick type C (NPC) disease, a lysosomal storage disorder with pathological similarities to AD.[1][2] This compound inhibits the intracellular trafficking of cholesterol, leading to its accumulation in late endosomes and lysosomes.[2][3] As cholesterol homeostasis is intricately linked to the processing of amyloid precursor protein (APP) and the generation of amyloid-beta (Aβ) peptides, this compound allows researchers to investigate the impact of disrupted cholesterol metabolism on key aspects of AD pathogenesis in various experimental models.[1][4]

This compound has been shown to modulate APP processing, with studies reporting both increases in intracellular Aβ accumulation and alterations in the secretion of Aβ peptides.[4][5] Furthermore, chronic exposure to this compound can induce apoptosis in primary neurons, providing an in vitro system to study the molecular mechanisms of neurodegeneration.[6] These application notes provide an overview of the use of this compound in AD research models, including detailed protocols for its application in cell culture and general guidance for in vivo studies.

Mechanism of Action

This compound primarily acts by inhibiting the function of the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for the egress of cholesterol from late endosomes and lysosomes.[4] This inhibition leads to the sequestration of cholesterol within these organelles, disrupting the normal distribution of cholesterol within the cell. The altered cholesterol landscape affects the formation and function of lipid rafts, membrane microdomains that are crucial for the proteolytic processing of APP by β-secretase (BACE1) and γ-secretase. The compound's effects on APP processing can be complex and may vary depending on the specific cell type and experimental conditions.[4][7]

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on key Alzheimer's disease-related biomarkers in various in vitro models.

Table 1: Effect of this compound on Amyloid-Beta (Aβ) Levels

Cell LineThis compound ConcentrationTreatment DurationEffect on Secreted AβEffect on Intracellular AβReference
N2aAPP "Swedish"Not specifiedNot specifiedReduced Aβ1-40 secretionNot specified[8]
SP-C99-transfected SH-SY5Y3 µg/ml24 hours1.56-fold increase1.715-fold increase[5]
APPwt and APPsw N2aNot specifiedNot specifiedMarkedly increased Aβ1-40/Aβ1-42Markedly increased Aβ1-40/Aβ1-42[4]
Rat Primary AstrocytesNot specifiedNot specifiedDecreased secretory Aβ1-40Markedly increased cellular Aβ1-40[3]

Table 2: Effect of this compound on APP and Its C-Terminal Fragments (CTFs)

Cell Line/ModelThis compound ConcentrationTreatment DurationEffect on APP HoloproteinEffect on α-CTF (C83)Effect on β-CTF (C99)Reference
N2aAPP "Swedish"Not specifiedNot specifiedElevated steady-state levelIncreased intracellular levelsReduced intracellular levels[8]
APPwt and APPsw N2aNot specifiedNot specifiedIncreased levelsIncreased levelsIncreased levels[4]
Rat Primary AstrocytesNot specifiedNot specifiedIncreased levelsIncreased levelsIncreased levels[3]

Experimental Protocols

In Vitro Models: Cell Culture

Protocol 1: this compound Treatment of SH-SY5Y or N2a Neuroblastoma Cells

This protocol describes the general procedure for treating human SH-SY5Y or mouse N2a neuroblastoma cells with this compound to study its effects on APP processing and Aβ production.

Materials:

  • SH-SY5Y or N2a cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates (e.g., 6-well or 12-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed SH-SY5Y or N2a cells into cell culture plates at a density that will result in 70-80% confluency on the day of treatment. For N2a cells, a recommended seeding density is 2-4 x 10⁴ cells/cm².[9]

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound by dissolving the powder in sterile DMSO. A common stock concentration is 10 mg/mL.

    • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.[10]

  • This compound Treatment:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in complete growth medium to the desired final concentration (e.g., 1-5 µg/mL). It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Include a vehicle control by treating a set of cells with medium containing the same final concentration of DMSO without this compound.

    • Incubate the cells for the desired duration (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

  • Sample Collection:

    • After the incubation period, collect the conditioned medium and/or cell lysates for downstream analysis (e.g., ELISA, Western blot).

    • To collect conditioned medium, carefully aspirate the medium from the wells and centrifuge to remove any detached cells. The supernatant can be stored at -80°C.

    • To prepare cell lysates, wash the cells with ice-cold PBS, then add an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, collect the lysate, and clarify by centrifugation. The supernatant can be stored at -80°C.

Protocol 2: Western Blot Analysis of APP and its Metabolites

This protocol outlines the steps for analyzing the levels of full-length APP, C-terminal fragments (CTFs), and Aβ by Western blot following this compound treatment.

Materials:

  • Cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris gels for APP and CTFs, 16% Tricine gels for Aβ)

  • Transfer membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies:

    • Anti-APP, C-terminal (e.g., clone Y188)

    • Anti-Aβ (e.g., clone 6E10)

    • Anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or similar method.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).

Protocol 3: Caspase-3 Activity Assay

This protocol describes a fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis, in cells treated with this compound.

Materials:

  • Cell lysates from this compound-treated and control cells (prepared in a non-denaturing lysis buffer)

  • Caspase-3 fluorometric assay kit (containing caspase-3 substrate, e.g., Ac-DEVD-AMC, and assay buffer)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Lysate Preparation: Prepare cell lysates as described in Protocol 1, using a lysis buffer compatible with enzyme activity assays.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Assay Reaction:

    • In a 96-well black microplate, add a consistent amount of protein lysate (e.g., 50 µg) to each well.

    • Add the caspase-3 assay buffer to each well.

    • Initiate the reaction by adding the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

    • Include a blank control (lysis buffer and substrate without cell lysate).

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Subtract the blank reading from all sample readings. The fluorescence intensity is proportional to the caspase-3 activity in the sample.

In Vivo Models: General Guidance for Animal Studies

While in vivo studies using this compound specifically for Alzheimer's disease models are less common in the literature, the compound has been administered to animals for other research purposes. The following provides general guidance for designing in vivo experiments.

Administration:

  • This compound can be dissolved in a suitable vehicle for in vivo administration. A common solvent is DMSO, which can then be further diluted in corn oil or a solution containing PEG300, Tween 80, and saline.[8]

  • The route of administration can be intraperitoneal (IP) or subcutaneous (SC) injection.[8][11]

  • For IP injections in mice, a 25-30 gauge needle is typically used, and the injection is made into the lower right quadrant of the abdomen.[11]

Dosage and Schedule:

  • The dosage and frequency of administration will need to be optimized for the specific animal model and research question. Dosages used in other studies have ranged from 1.25 mg/kg to 2.5 mg/kg.[8]

  • Chronic administration over several weeks may be necessary to induce a sustained phenotype of cholesterol accumulation.

Ethical Considerations:

  • All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

  • Animals should be monitored regularly for any signs of toxicity or distress.

Visualizations

Signaling Pathways and Experimental Workflows

U18666A_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Endolysosomal_System Late Endosome / Lysosome LDL LDL-Cholesterol LDLR LDL Receptor LDL->LDLR Binding & Internalization LE_Lysosome Cholesterol Accumulation ER Endoplasmic Reticulum LE_Lysosome->ER Cholesterol Egress APP_Processing Altered APP Processing LE_Lysosome->APP_Processing Impacts LDLR->LE_Lysosome Transport NPC1 NPC1 Protein This compound This compound This compound->NPC1 Inhibits

Caption: this compound inhibits NPC1, leading to cholesterol accumulation in lysosomes and altering APP processing.

APP_Processing_Pathway cluster_U18666A_Effect Effect of this compound cluster_Membrane Cell Membrane / Endosome This compound This compound (Cholesterol Accumulation) beta_secretase β-secretase (BACE1) This compound->beta_secretase Alters localization & interaction with APP gamma_secretase γ-secretase This compound->gamma_secretase Alters localization & interaction with C99 APP APP alpha_secretase α-secretase APP->alpha_secretase Non-amyloidogenic pathway APP->beta_secretase Amyloidogenic pathway sAPPalpha sAPPα alpha_secretase->sAPPalpha C83 C83 (α-CTF) alpha_secretase->C83 sAPPbeta sAPPβ beta_secretase->sAPPbeta C99 C99 (β-CTF) beta_secretase->C99 Abeta Aβ Peptides gamma_secretase->Abeta p3 p3 peptide gamma_secretase->p3 Cleavage C83->gamma_secretase C99->gamma_secretase Cleavage

Caption: this compound alters APP processing by affecting the localization and activity of secretases.

U18666A_Apoptosis_Pathway This compound This compound Cholesterol_Accumulation Lysosomal Cholesterol Accumulation This compound->Cholesterol_Accumulation Cellular_Stress Cellular Stress Cholesterol_Accumulation->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis through the intrinsic pathway involving mitochondrial stress and caspase activation.

Experimental_Workflow start Start: Seed Cells (e.g., SH-SY5Y, N2a) treatment Treat with this compound (and vehicle control) start->treatment incubation Incubate (24-48 hours) treatment->incubation collection Collect Conditioned Media & Cell Lysates incubation->collection analysis Downstream Analysis collection->analysis elisa ELISA (Aβ levels) analysis->elisa western Western Blot (APP, CTFs, Aβ) analysis->western caspase_assay Caspase Activity Assay analysis->caspase_assay end End: Data Interpretation elisa->end western->end caspase_assay->end

Caption: A typical experimental workflow for studying the effects of this compound in cell culture models.

References

Application Notes and Protocols: Visualizing Cholesterol Accumulation with Filipin Staining Following U18666A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of U18666A to induce intracellular cholesterol accumulation and the subsequent visualization of this accumulation using Filipin staining. This method is a valuable tool for studying cholesterol trafficking and for screening compounds that may modulate this pathway, particularly in the context of lysosomal storage disorders like Niemann-Pick type C (NPC) disease.

Introduction

This compound is a widely used pharmacological agent that inhibits the intracellular trafficking of cholesterol.[1][2] It acts as a cationic amphiphilic drug that obstructs the Niemann-Pick C1 (NPC1) protein, a key lysosomal membrane protein responsible for transporting cholesterol out of lysosomes.[3][4] This inhibition leads to the accumulation of unesterified cholesterol within late endosomes and lysosomes, effectively mimicking the cellular phenotype of NPC disease.[1][2][5]

Filipin, a naturally fluorescent polyene antibiotic isolated from Streptomyces filipinensis, is a specific binding agent for unesterified cholesterol.[6][7][8][9] It does not bind to esterified forms of cholesterol, making it an excellent probe for detecting the free cholesterol that accumulates in cellular membranes upon this compound treatment. The binding of Filipin to cholesterol alters its fluorescence spectrum, allowing for visualization via fluorescence microscopy.[7] This application note details a robust protocol for treating cells with this compound and subsequently staining with Filipin to quantitatively and qualitatively assess cholesterol accumulation.

Mechanism of Action

This compound disrupts the normal egress of low-density lipoprotein (LDL)-derived cholesterol from late endosomes and lysosomes to other cellular compartments, such as the endoplasmic reticulum and plasma membrane.[3] By directly binding to the sterol-sensing domain of the NPC1 protein, this compound induces a conformational change that blocks cholesterol transport.[3][4] This leads to a buildup of unesterified cholesterol in these organelles, a hallmark of lysosomal storage disorders.

cluster_extracellular cluster_cell Cell cluster_cytoplasm cluster_endosome Late Endosome / Lysosome LDL LDL Particle LE_Lysosome LE/Lysosome LDL->LE_Lysosome Endocytosis Cholesterol Unesterified Cholesterol LE_Lysosome->Cholesterol LDL processing NPC1 NPC1 Protein ER Endoplasmic Reticulum NPC1->ER Egress to ER & other cellular compartments Cholesterol->NPC1 Transport This compound This compound This compound->NPC1 Inhibits

Caption: this compound inhibits the NPC1-mediated egress of cholesterol from late endosomes/lysosomes.

Experimental Protocols

Materials and Reagents
  • Cell Culture: Adherent mammalian cell line (e.g., HeLa, CHO, SH-SY5Y[10], HepG2[7])

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (3-β-[2-(diethylamino)ethoxy]androst-5-en-17-one): Stock solution prepared in DMSO or ethanol.[11]

  • Filipin III: Stock solution (e.g., 25 mg/mL in DMSO).[12]

  • Fixative: 3-4% Paraformaldehyde (PFA) in PBS.

  • Quenching Solution (optional): 100 mM Glycine in PBS.[13]

  • Mounting Medium: With or without an anti-fading agent.

  • Imaging: Fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm).[7][8]

Detailed Step-by-Step Protocol

This protocol is optimized for cells cultured in a 96-well plate but can be adapted for other formats.

1. Cell Seeding: a. Seed cells onto appropriate culture vessels (e.g., 96-well imaging plates, coverslips in a 24-well plate) at a density that will result in 70-80% confluency at the time of staining. b. Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

2. This compound Treatment: a. Prepare a working solution of this compound in culture medium. A typical starting concentration is 0.5-3 µg/mL (approximately 1-6 µM).[10][14] A dose-response curve is recommended to determine the optimal concentration for your cell line. b. Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the this compound stock). c. Incubate the cells for 24-48 hours.[7][10]

3. Cell Fixation: a. Carefully aspirate the culture medium. b. Gently wash the cells three times with PBS. c. Add 3-4% PFA in PBS to each well and incubate for 10-30 minutes at room temperature.[13][15]

4. Quenching (Optional but Recommended): a. Wash the cells three times with PBS to remove the fixative. b. To quench autofluorescence from the aldehyde fixative, incubate the cells with 100 mM glycine in PBS for 10 minutes at room temperature.[13]

5. Filipin Staining: a. Prepare the Filipin working solution. A common final concentration is 50 µg/mL in PBS.[6][14] Dilute the stock solution just before use and protect it from light.[7][12] b. Aspirate the previous solution and wash the cells three times with PBS. c. Add the Filipin working solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.[7][8]

6. Mounting and Imaging: a. Wash the cells three times with PBS. b. If using coverslips, carefully mount them onto a glass slide with a drop of mounting medium. c. Image the cells immediately using a fluorescence microscope with a suitable UV filter set. Filipin is highly susceptible to photobleaching, so minimize light exposure.[12][15]

start Start seed Seed Cells start->seed treat Treat with this compound (24-48h) seed->treat wash1 Wash with PBS (3x) treat->wash1 fix Fix with PFA (10-30 min) wash1->fix wash2 Wash with PBS (3x) fix->wash2 quench Quench with Glycine (10 min, Optional) wash2->quench wash3 Wash with PBS (3x) quench->wash3 stain Stain with Filipin (30-60 min, Dark) wash3->stain wash4 Wash with PBS (3x) stain->wash4 image Image Immediately wash4->image end End image->end

Caption: Experimental workflow for Filipin staining after this compound treatment.

Data Presentation and Analysis

The accumulation of unesterified cholesterol will appear as bright, punctate fluorescent signals within the cytoplasm, often concentrated in the perinuclear region, which corresponds to the late endosomes and lysosomes.[16]

Qualitative Analysis

Visually compare the fluorescence intensity and the number of fluorescent puncta between the vehicle-treated control cells and the this compound-treated cells. Control cells should exhibit diffuse plasma membrane staining, while treated cells will show bright intracellular puncta.[7]

Quantitative Analysis

Quantification can be performed using image analysis software (e.g., ImageJ/Fiji).

  • Fluorescence Intensity: Measure the mean fluorescence intensity per cell or per defined region of interest.

  • Puncta Analysis: Count the number of fluorescent puncta per cell.[17] This can be automated by setting a size and intensity threshold to identify the puncta.

  • Area of Accumulation: Calculate the total area of Filipin-positive structures per cell.

Table 1: Example Quantitative Data of Cholesterol Accumulation

Treatment GroupThis compound Conc. (µg/mL)Incubation Time (h)Average Filipin Puncta per CellAverage Fluorescence Intensity (Arbitrary Units)
Vehicle Control0485 ± 2150 ± 30
This compound12445 ± 8850 ± 120
This compound14880 ± 151600 ± 250
This compound348120 ± 222500 ± 400
Test Compound + this compound14820 ± 5400 ± 70

Data are representative and should be determined empirically for each experimental system.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Staining Incomplete washing, autofluorescence from fixative, non-specific Filipin binding.Ensure thorough washing between steps. Use a quenching solution (e.g., glycine) after fixation.[13] Titrate the Filipin concentration.
Weak or No Signal Inactive Filipin, insufficient this compound treatment, photobleaching.Use fresh Filipin stock and working solutions; store aliquots at -80°C.[7][8] Optimize this compound concentration and incubation time. Image immediately after staining and minimize light exposure.[12][15]
Cell Detachment Harsh washing or aspiration.Be gentle during washing steps. Use an automated plate washer if available.
Precipitation in Filipin solution Filipin is not fully dissolved.Ensure the stock solution is fully dissolved in DMSO or ethanol before diluting in PBS.[7][8]
Rapid Photobleaching Inherent property of Filipin.Use a low level of excitation light or a neutral density filter.[6] Capture images quickly. Use mounting medium with an anti-fading agent.

References

Application Notes and Protocols for U18666A Administration in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U18666A, a cationic amphiphilic drug, is a valuable pharmacological tool for inducing an animal model of chronic epileptiform activity. By disrupting intracellular cholesterol trafficking, this compound phenocopies the cellular characteristics of Niemann-Pick type C (NPC) disease, a lysosomal storage disorder associated with severe neurological symptoms, including seizures. This document provides detailed application notes and protocols for the administration of this compound in animal models to study the pathophysiology of epilepsy and to evaluate potential therapeutic interventions.

The primary mechanism of this compound involves the inhibition of the Niemann-Pick C1 (NPC1) protein, a key transporter in the egress of cholesterol from late endosomes and lysosomes.[1][2] This inhibition leads to the accumulation of unesterified cholesterol within these organelles, disrupting cellular cholesterol homeostasis.[3][4] In the context of the developing brain, this disruption of sterol metabolism has been shown to be a precondition for the development of epileptiform activity.[5][6]

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to induce an epileptic phenotype in animal models.

Table 1: Seizure Characteristics in Rats Treated with this compound

ParameterValueAnimal ModelSource
Seizure Frequency5 - 21 per dayNeonatal Rats[6]
Seizure Duration (High Voltage Spiking)3 - 5 secondsNeonatal Rats[6]
Total Episode Duration10 - 15 secondsNeonatal Rats[6]

Table 2: Cerebral Sterol Levels in Rats Following this compound Treatment

Time PointCerebral Cortical Cholesterol LevelCerebral Desmosterol LevelAnimal ModelSource
After 2 weeks of treatment~50% of control levelsReciprocally increasedNeonatal Rats[6]
By 8 weeks of age (with continued treatment)Approached control levelsApproached control levelsNeonatal Rats[6]

Signaling Pathway

The administration of this compound initiates a cascade of cellular events that ultimately lead to neuronal hyperexcitability and seizures. The primary target of this compound is the NPC1 protein, which plays a critical role in the transport of cholesterol out of late endosomes/lysosomes.

U18666A_Signaling_Pathway This compound This compound NPC1 NPC1 Protein (Late Endosome/Lysosome) This compound->NPC1 Cholesterol_Transport Cholesterol Egress Cholesterol_Accumulation Lysosomal Cholesterol Accumulation Cholesterol_Transport->Cholesterol_Accumulation Disruption leads to Cellular_Dysfunction Cellular Dysfunction Cholesterol_Accumulation->Cellular_Dysfunction Causes Neuronal_Hyperexcitability Neuronal Hyperexcitability Cellular_Dysfunction->Neuronal_Hyperexcitability Leads to Seizures Seizures Neuronal_Hyperexcitability->Seizures

This compound-induced disruption of cholesterol transport leading to seizures.

Experimental Protocols

Protocol 1: Induction of Chronic Epileptiform Activity in Neonatal Rats

This protocol is adapted from the foundational study by Cenedella et al. (1978).[5][6]

Materials:

  • This compound hydrochloride (3-beta-(2-diethylaminoethoxy)androst-5-en-17-one hydrochloride)

  • Sterile saline (0.9% NaCl)

  • Neonatal Sprague-Dawley rats (1-day-old)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound hydrochloride in sterile saline to a final concentration of 1 mg/mL. Ensure complete dissolution.

  • Animal Dosing:

    • Starting one day after birth, administer this compound at a dose of 10 mg/kg body weight via subcutaneous (s.c.) injection.

    • Continue weekly injections.

  • Timeline of Effects:

    • A reduced seizure threshold to flurothyl ether can be observed by the sixth week of life.

    • A recurrent, spontaneous seizure state typically develops by the tenth week of life.[5]

Experimental Workflow:

U18666A_Rat_Protocol_Workflow start Start: Neonatal Rats (P1) injection Weekly this compound Injection (10 mg/kg, s.c.) start->injection week6 Week 6: Reduced Seizure Threshold injection->week6 Development week10 Week 10: Spontaneous Recurrent Seizures week6->week10 monitoring EEG/EMG Monitoring week10->monitoring analysis Data Analysis: Seizure Frequency & Duration monitoring->analysis

Workflow for inducing epilepsy in neonatal rats using this compound.
Protocol 2: Electroencephalography (EEG) and Electromyography (EMG) Recording

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • EEG/EMG recording system

  • Implantable electrodes and headmounts

  • Dental cement

Procedure:

  • Electrode Implantation:

    • Anesthetize the rat using a stereotaxic apparatus.

    • Implant EEG electrodes over the cerebral cortex and EMG electrodes in the nuchal muscles.

    • Secure the electrodes and headmount with dental cement.

    • Allow for a recovery period of at least one week.

  • Recording:

    • Connect the animal to the recording system.

    • Record continuous ECoG and EMG to monitor for seizure activity. The seizure pattern typically consists of a 3-5 second burst of high-voltage spiking with corresponding increases in muscle activity.[5][6]

Protocol 3: Biochemical Analysis of Brain Tissue

Materials:

  • Dissection tools

  • Liquid nitrogen

  • Homogenizer

  • Reagents for cholesterol and desmosterol assays

Procedure:

  • Tissue Collection:

    • At the desired time point, euthanize the animal and rapidly dissect the cerebral cortex.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Sterol Analysis:

    • Homogenize the brain tissue.

    • Perform lipid extraction.

    • Quantify cholesterol and desmosterol levels using gas-liquid chromatography or other appropriate methods. After two weeks of treatment, cerebral cortical cholesterol levels are expected to decrease to about 50% of control levels, with a reciprocal increase in desmosterol.[6]

Notes on Other Animal Models

While the rat model is well-established, this compound has also been used to induce neurotoxicity and cholesterol accumulation in mouse primary hippocampal neurons, suggesting its potential for developing mouse models of epilepsy.[3] However, a specific in vivo protocol for inducing chronic seizures in mice with this compound is not as well-documented as the rat model. Researchers interested in using a mouse model may need to adapt the rat protocol, carefully considering strain-specific differences in drug metabolism and seizure susceptibility.

Therapeutic Interventions

The this compound-induced epilepsy model provides a platform for testing potential therapeutic agents. While specific studies on anticonvulsant effects in this model are limited, general therapeutic strategies for drug-induced seizures often involve benzodiazepines as a first-line treatment.[7][8] Given the underlying mechanism of cholesterol dysregulation, therapies aimed at restoring cholesterol homeostasis could also be explored. Research into treatments for NPC disease may offer insights into potential therapeutic avenues for this model.

References

Application Notes and Protocols for Inducing Autophagy with U18666A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U18666A is a hydrophobic amine that has been widely utilized as a pharmacological tool to study the cellular processes of cholesterol transport and metabolism. It is known to inhibit the egress of cholesterol from late endosomes and lysosomes, effectively mimicking the cellular phenotype of Niemann-Pick type C (NPC) disease.[1][2] This disruption of intracellular cholesterol trafficking has been shown to have a significant impact on autophagy, a fundamental cellular process for the degradation and recycling of cellular components. In the context of cancer, the modulation of autophagy is a critical area of research, as it can influence tumor growth, survival, and response to therapy.[3]

These application notes provide a comprehensive overview of the use of this compound to induce autophagic perturbation in cancer cell lines. Detailed protocols for key experimental assays are provided, along with a summary of expected quantitative outcomes and visual representations of the underlying cellular mechanisms and workflows.

Mechanism of Action

This compound induces the accumulation of cholesterol within the late endosomal and lysosomal compartments.[1][4] This accumulation disrupts the function of these organelles and impairs the fusion of autophagosomes with lysosomes, a critical step in the autophagic process known as autophagic flux.[5][6] The blockage of autophagic flux leads to the accumulation of autophagosomes within the cell, which can be observed and quantified through various experimental techniques.[6] The molecular mechanism underlying this impairment involves the defective trafficking of essential SNARE proteins, such as STX17, to the autophagosome, which are required for the fusion event.[7]

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  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
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This compound [label="this compound", fillcolor="#FBBC05"]; Cholesterol_Transport [label="Intracellular\nCholesterol Transport", fillcolor="#F1F3F4"]; Lysosome [label="Late Endosomes/\nLysosomes", fillcolor="#F1F3F4"]; Cholesterol_Accumulation [label="Cholesterol\nAccumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagosome [label="Autophagosome", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysosome_Fusion [label="Autophagosome-Lysosome\nFusion", fillcolor="#F1F3F4"]; Autolysosome [label="Autolysosome", fillcolor="#34A853", fontcolor="#FFFFFF"]; Autophagic_Flux [label="Autophagic Flux", fillcolor="#F1F3F4"];

This compound -> Cholesterol_Transport [label="Inhibits"]; Cholesterol_Transport -> Lysosome [label="Regulates Egress"]; Lysosome -> Cholesterol_Accumulation [label="Leads to"]; Cholesterol_Accumulation -> Lysosome_Fusion [label="Inhibits", style=dashed, color="#EA4335"]; Autophagosome -> Lysosome_Fusion; Lysosome -> Lysosome_Fusion; Lysosome_Fusion -> Autolysosome; Autolysosome -> Autophagic_Flux [label="Degradation"]; }

Workflow for Western blot analysis.
Fluorescence Microscopy of LC3 Puncta

This method allows for the visualization and quantification of autophagosomes, which appear as fluorescent puncta when cells are transfected with a GFP-LC3 or mRFP-GFP-LC3 construct.

Materials:

  • Cancer cell lines stably or transiently expressing GFP-LC3 or mRFP-GFP-LC3

  • This compound

  • Glass coverslips or imaging-grade multi-well plates

  • Complete cell culture medium

  • PBS

  • Paraformaldehyde (4% in PBS) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding and Transfection (if necessary): Seed cells on coverslips or in imaging plates. If not using a stable cell line, transfect the cells with the fluorescently-tagged LC3 plasmid and allow for expression (typically 24 hours).

  • Treatment: Treat the cells with this compound at the desired concentrations and for the desired time.

  • Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash again and then permeabilize with permeabilization buffer for 10 minutes.

  • Staining: Wash the cells and stain with DAPI for 5 minutes to visualize the nuclei.

  • Mounting and Imaging: Wash the cells, mount the coverslips onto glass slides using antifade mounting medium, and seal. Acquire images using a fluorescence microscope.

  • Image Analysis: Count the number of GFP-LC3 puncta per cell in a significant number of cells for each condition. For mRFP-GFP-LC3, yellow puncta represent autophagosomes (neutral pH), while red-only puncta represent autolysosomes (acidic pH, GFP signal quenched). An increase in yellow puncta upon this compound treatment indicates an accumulation of autophagosomes due to blocked fusion.

```dot digraph "Fluorescence_Microscopy_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

A [label="Cell Seeding &\nTransfection (GFP-LC3)"]; B [label="this compound Treatment"]; C [label="Fixation & Permeabilization"]; D [label="DAPI Staining"]; E [label="Imaging"]; F [label="Puncta Quantification"];

A -> B -> C -> D -> E -> F; }

Workflow for MTT cell viability assay.

Conclusion

This compound serves as a valuable tool for studying the role of cholesterol trafficking in the regulation of autophagy in cancer cells. By inducing a block in autophagic flux, it allows for the investigation of the consequences of autophagosome accumulation on cancer cell viability, signaling, and metastatic potential. The protocols provided herein offer a robust framework for researchers to explore the intricate relationship between cholesterol homeostasis, autophagy, and cancer biology. Further investigation into the specific effects of this compound on a broader range of cancer cell lines is warranted to fully elucidate its potential as a therapeutic agent or a tool for dissecting cancer-specific vulnerabilities.

References

Application Notes and Protocols for Investigating Lipid-Dependent Viral Replication Using U18666A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U18666A is a potent pharmacological agent widely utilized in cellular biology and virology to investigate processes dependent on intracellular cholesterol trafficking. It is a cationic amphiphile that induces a cellular phenotype mimicking Niemann-Pick type C (NPC) disease by inhibiting the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for the egress of cholesterol from late endosomes and lysosomes.[1][2][3][4] Additionally, this compound has been reported to inhibit 24-dehydrocholesterol reductase (DHCR24), an enzyme involved in the final step of cholesterol biosynthesis.[4][5] By disrupting cholesterol homeostasis, this compound serves as an invaluable tool to elucidate the role of host cell lipids in the life cycle of various viruses that rely on cholesterol for entry, replication, assembly, or egress.[6][7] This document provides detailed application notes and experimental protocols for the use of this compound in studying lipid-dependent viral replication.

Mechanism of Action

This compound primarily exerts its effects by directly binding to the sterol-sensing domain (SSD) of the NPC1 protein.[1][2] This binding event obstructs the normal function of NPC1, leading to the accumulation of unesterified cholesterol and other lipids within late endosomes and lysosomes.[3][5][8] This sequestration of cholesterol disrupts the delicate balance of intracellular lipid distribution, impacting the composition and fluidity of cellular membranes. Consequently, viral processes that are dependent on specific lipid microenvironments, such as membrane fusion during entry or budding during egress, can be significantly impaired.[9][10]

Applications in Virology

This compound has been instrumental in demonstrating the dependence of numerous viruses on host cholesterol metabolism. Its application has provided critical insights into the viral life cycle and identified potential targets for antiviral therapies.[6][7]

Key Viral Applications:

  • Hepatitis C Virus (HCV): this compound has been shown to inhibit the release of mature HCV particles from infected cells without affecting viral genome replication or particle assembly.[5][11][12] The inhibitor causes the accumulation of infectious virions in intracellular compartments, suggesting a crucial role for endosomal trafficking and multivesicular bodies (MVBs) in HCV egress.[5][11][12]

  • Ebola Virus (EBOV): The entry of Ebola virus into host cells is critically dependent on the NPC1 protein.[1][2] this compound, by targeting NPC1, effectively blocks EBOV infection.[1][2][13] However, it's noteworthy that the concentrations of this compound required to inhibit Ebola entry are significantly higher than those needed to block cholesterol transport, suggesting a potentially distinct mechanism of action in this context.[1][2][14][15]

  • Dengue Virus (DENV): this compound has been demonstrated to inhibit Dengue virus entry and replication.[9][16][17] The antiviral effect is attributed to the disruption of viral trafficking within cholesterol-laden late endosomes and the suppression of de novo sterol biosynthesis.[9]

  • Pseudorabies Virus (PRV): Studies have shown that this compound treatment leads to a significant reduction in the production of infectious PRV particles.[8][10] The inhibitor appears to suppress the release of virions, highlighting the importance of lysosomal cholesterol homeostasis for efficient viral egress.[8][10]

  • Feline Coronavirus (FCoV): this compound inhibits the replication of type I Feline Coronavirus by inducing intracellular cholesterol accumulation.[18] This effect is linked to the disruption of NPC1 function.[18]

  • Classical Swine Fever Virus (CSFV): this compound has been found to affect both the fusion and replication steps of the CSFV life cycle by inhibiting NPC1 and causing cholesterol accumulation in lysosomes.[19]

Data Presentation: Quantitative Effects of this compound on Viral Replication

The following tables summarize the effective concentrations and observed effects of this compound on various viruses as reported in the literature.

VirusCell LineThis compound ConcentrationIncubation TimeObserved EffectReference
Hepatitis C Virus (HCV) Huh7.52 µg/mL16 hoursSignificant decrease in released viral genomes; 50-fold increase in intracellular infectious particles.[5][20]
Primary Human Hepatocytes2 µg/mL16 hoursSignificantly reduced release of viral genomes.[5]
Pseudorabies Virus (PRV) PK-150.625–10 µg/mL48 hoursDose-dependent reduction in virus titer in the supernatant.[10]
Vero0.625–10 µg/mL48 hoursDose-dependent reduction in virus titer in the supernatant.[10]
Feline Coronavirus (FCoV) fcwf-42 µM24 hours (pretreatment)Inhibition of type I FCoV replication.[18]
Enterovirus 71 (EV-A71) HCT-85, 10 µM2 hours (pretreatment)Significant reduction in the level of EV-A71 VP1 protein.[16]

Experimental Protocols

Protocol 1: General Assessment of this compound's Antiviral Activity

This protocol provides a general framework for evaluating the effect of this compound on the replication of a virus of interest.

Materials:

  • Virus stock of known titer

  • Appropriate host cell line

  • Cell culture medium and supplements

  • This compound (stock solution typically prepared in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Reagents for quantifying viral replication (e.g., plaque assay reagents, qPCR reagents, antibodies for immunofluorescence or Western blotting)

  • Cell viability assay kit (e.g., MTS or MTT)

Procedure:

  • Cell Seeding: Seed the host cells in appropriate culture vessels (e.g., 24-well or 96-well plates) and allow them to adhere and reach the desired confluency (typically 80-90%).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as the highest this compound dilution.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined period (e.g., 2, 4, 16, or 24 hours) prior to infection, depending on whether you are investigating effects on entry or later stages.[10][18]

  • Viral Infection:

    • After the pre-incubation period, remove the this compound-containing medium (or leave it in, depending on the experimental design).

    • Infect the cells with the virus at a specific multiplicity of infection (MOI) in a small volume of medium.

    • Allow the virus to adsorb for 1 hour at 37°C.

    • Remove the viral inoculum and wash the cells with PBS to remove unbound virus.

    • Add fresh culture medium containing the respective concentrations of this compound or vehicle control.

  • Incubation: Incubate the infected cells for a period appropriate for the virus's replication cycle (e.g., 24, 48, or 72 hours).

  • Quantification of Viral Replication:

    • Plaque Assay: Collect the supernatant to determine the titer of infectious virus particles released from the cells.[10]

    • qPCR/RT-qPCR: Harvest the cells and/or supernatant to quantify viral genome copies.[5]

    • Immunofluorescence/Western Blotting: Fix the cells for immunofluorescence analysis of viral protein expression or lyse the cells for Western blot analysis.

  • Cell Viability Assay: In a parallel plate, treat uninfected cells with the same concentrations of this compound to assess the cytotoxicity of the compound.[10]

Protocol 2: Investigating the Effect of this compound on Viral Entry

This protocol is designed to specifically assess the impact of this compound on the early stages of viral infection.

Procedure:

  • Cell Seeding: Seed host cells as described in Protocol 1.

  • Pre-treatment of Cells: Treat the cells with various concentrations of this compound for a short period (e.g., 2 hours) prior to infection.[16]

  • Viral Infection: Infect the cells with the virus in the continued presence of this compound.

  • Analysis of Viral Entry: At an early time point post-infection (e.g., 1-2 hours), wash the cells extensively to remove unbound virus. Then, lyse the cells and quantify the amount of internalized viral genomes by qPCR/RT-qPCR. A reduction in viral genomes in this compound-treated cells compared to the control would indicate an inhibition of entry.

Protocol 3: Investigating the Effect of this compound on Viral Egress

This protocol aims to determine if this compound affects the release of newly assembled viral particles.

Procedure:

  • Viral Infection: Infect host cells with the virus at a high MOI to ensure a synchronous infection.

  • This compound Treatment Post-Infection: At a time point after viral entry and genome replication have occurred but before significant egress has started, add different concentrations of this compound to the culture medium.

  • Sample Collection: At various time points post-treatment, collect both the cell culture supernatant (extracellular virus) and the cell lysate (intracellular virus).

  • Quantification: Determine the viral titers in both the supernatant and the cell lysate using a plaque assay or TCID50 assay. An increase in the ratio of intracellular to extracellular virus in this compound-treated cells would suggest an inhibition of viral egress.[5]

Visualizations

Signaling Pathway: this compound's Disruption of Cholesterol Homeostasis

U18666A_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Host Cell LDL LDL LDLR LDL Receptor LDL->LDLR Binding Endosome Early Endosome LDLR->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome ER Endoplasmic Reticulum Late_Endosome->ER Cholesterol Cholesterol Late_Endosome->Cholesterol LDL-Cholesterol Release Cholesterol->ER Transport NPC1 NPC1 Protein This compound This compound This compound->NPC1 Inhibits DHCR24 DHCR24 This compound->DHCR24 Inhibits DHCR24->Cholesterol Final Step Biosynthesis Cholesterol Biosynthesis Antiviral_Workflow start Start seed_cells Seed Host Cells start->seed_cells treat_cells Treat cells with this compound and Vehicle Control seed_cells->treat_cells infect_cells Infect cells with Virus treat_cells->infect_cells viability Assess Cell Viability (Parallel Experiment) treat_cells->viability Parallel Plate incubate Incubate for Viral Replication infect_cells->incubate collect_samples Collect Supernatant and/or Cell Lysate incubate->collect_samples quantify Quantify Viral Replication (Plaque Assay, qPCR, etc.) collect_samples->quantify analyze Analyze Data and Determine IC50 quantify->analyze viability->analyze end End analyze->end Viral_Lifecycle_Inhibition cluster_Viral_Lifecycle Viral Life Cycle Stages This compound This compound NPC1 Inhibition of NPC1 This compound->NPC1 DHCR24 Inhibition of DHCR24 This compound->DHCR24 Cholesterol_Accumulation Cholesterol Accumulation in Late Endosomes/Lysosomes NPC1->Cholesterol_Accumulation Altered_Membranes Altered Membrane Composition & Fluidity DHCR24->Altered_Membranes Cholesterol_Accumulation->Altered_Membranes Entry Viral Entry (e.g., Ebola, Dengue) Altered_Membranes->Entry Inhibits Replication Viral Replication (e.g., Dengue, CSFV) Altered_Membranes->Replication Inhibits Egress Viral Egress (e.g., HCV, PRV) Altered_Membranes->Egress Inhibits

References

Troubleshooting & Optimization

Off-target effects of U18666A in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using U18666A in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a potent inhibitor of the Niemann-Pick C1 (NPC1) protein.[1][2] This inhibition blocks the egress of cholesterol from late endosomes and lysosomes, leading to the accumulation of unesterified cholesterol within these organelles.[1][2] This action effectively mimics the cellular phenotype of Niemann-Pick type C disease.

Q2: What are the known off-target effects of this compound, especially in long-term experiments?

A2: In addition to its on-target effect on NPC1, this compound exhibits several off-target effects that can become significant in long-term experiments. These include:

  • Inhibition of Cholesterol Biosynthesis: this compound can inhibit key enzymes in the cholesterol biosynthesis pathway, such as 2,3-oxidosqualene cyclase and 24-dehydrocholesterol reductase (DHCR24).

  • Induction of Autophagy: Long-term treatment with this compound has been shown to induce the accumulation of autophagosomes, suggesting an impairment of the autophagy flux.[3]

  • Alteration of Membrane Properties: As a cationic amphiphilic drug, this compound may intercalate into cellular membranes, which can non-specifically affect membrane protein function and cellular signaling.

  • Effects on Amyloid Precursor Protein (APP) Metabolism: this compound treatment can lead to increased levels of APP and its cleavage products.[4]

Q3: What is a typical working concentration and duration for this compound treatment in cell culture?

A3: The optimal concentration and duration of this compound treatment are highly cell-type dependent and should be determined empirically. However, a common starting point is a concentration range of 1-5 µg/mL for 24 to 72 hours.[5][6] For long-term experiments, it is crucial to assess cytotoxicity at various concentrations and time points.

Q4: How can I verify that this compound is effectively inducing cholesterol accumulation in my cells?

A4: The most common method to verify the effect of this compound is to stain cells with Filipin, a fluorescent compound that specifically binds to unesterified cholesterol.[4][5][6] An increase in intracellular punctate fluorescent signals after this compound treatment indicates cholesterol accumulation in late endosomes/lysosomes. This can be visualized by fluorescence microscopy.

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed with this compound treatment.

  • Question: My cells are showing signs of toxicity (e.g., detachment, apoptosis) after treatment with this compound. What could be the cause and how can I mitigate this?

  • Answer:

    • Cause: High concentrations or prolonged exposure to this compound can be toxic to cells.[7] The off-target effects of this compound, such as inhibition of cholesterol biosynthesis and membrane intercalation, can contribute to cytotoxicity.

    • Troubleshooting Steps:

      • Perform a dose-response and time-course experiment: Determine the optimal concentration and duration of this compound treatment that induces the desired phenotype (cholesterol accumulation) without causing significant cell death in your specific cell line.

      • Reduce Serum Concentration: In some cases, reducing the serum concentration in the culture medium can modulate the cellular response to this compound. However, be aware that serum components can also influence cholesterol homeostasis.[4]

      • Use a Positive Control for Toxicity: Include a positive control for cell death in your experiments to ensure that your assay for cytotoxicity is working correctly.

      • Consider a Rescue Experiment: To confirm that the observed toxicity is related to cholesterol accumulation, you can attempt a rescue experiment using cyclodextrins (e.g., HPβCD) which can help to remove excess cholesterol from the cells.[6]

Issue 2: Inconsistent or no observable cholesterol accumulation after this compound treatment.

  • Question: I am not observing the expected increase in Filipin staining after treating my cells with this compound. What should I check?

  • Answer:

    • Cause: This could be due to suboptimal experimental conditions, issues with the Filipin staining protocol, or cell-type specific resistance.

    • Troubleshooting Steps:

      • Verify this compound Activity: Ensure that your stock solution of this compound is correctly prepared and stored. If possible, test its activity on a sensitive, well-characterized cell line as a positive control.

      • Optimize this compound Concentration and Incubation Time: As mentioned, the effective concentration can vary. Try a range of concentrations (e.g., 1-10 µg/mL) and incubation times (e.g., 24, 48, 72 hours).

      • Check Filipin Staining Protocol: Filipin is light-sensitive and can photobleach quickly.[5] Ensure you are handling it in the dark and imaging immediately after staining. Also, verify the fixation and permeabilization steps of your protocol.

      • Cell Line Variability: Some cell lines may be less sensitive to this compound. It is important to consult the literature for studies that have used this compound in your specific cell model.

Issue 3: Observing unexpected changes in other cellular pathways.

  • Question: I am seeing changes in pathways that are not directly related to cholesterol trafficking, such as autophagy. Is this a known off-target effect?

  • Answer:

    • Cause: Yes, this compound is known to have off-target effects, including the modulation of autophagy.[3] It can lead to the accumulation of autophagosomes, suggesting a blockage in the autophagic flux.

    • Troubleshooting Steps:

      • Monitor Autophagy Markers: To confirm this off-target effect, you can monitor key autophagy markers such as LC3-II and p62/SQSTM1 by Western blotting or immunofluorescence. An increase in the LC3-II/LC3-I ratio and p62 levels would be indicative of impaired autophagic flux.

      • Perform an Autophagy Flux Assay: To definitively assess the impact on autophagy, perform an autophagy flux assay using lysosomal inhibitors like bafilomycin A1 or chloroquine. This will help to distinguish between an induction of autophagy and a block in the degradation of autophagosomes.

      • Consider Alternative Inhibitors: If the off-target effects on autophagy are confounding your experimental results, you may need to consider using more specific inhibitors of cholesterol trafficking if available, or use complementary approaches such as siRNA-mediated knockdown of NPC1.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineReference
Ki for NPC1 Inhibition0.03 µMCHO cells[2][8]
Ki for NPC1 Inhibition (NPC1 overexpression)2.7 µMTR-4139 cells[2][8]
Typical Working Concentration1-10 µg/mLVarious[5][6]
Concentration for Cholesterol Accumulation1.25 µMHepG2 cells[5]
Concentration for Antiviral Effect (PRV)0.625–10 µg/mLPK-15 and Vero cells[6]

Experimental Protocols

1. Filipin Staining for Unesterified Cholesterol Accumulation

  • Objective: To visualize the intracellular accumulation of unesterified cholesterol following this compound treatment.

  • Materials:

    • Cells cultured on glass coverslips in a multi-well plate.

    • This compound stock solution.

    • Phosphate-buffered saline (PBS).

    • 4% Paraformaldehyde (PFA) in PBS for fixation.

    • Filipin III stock solution (e.g., 2.5 mg/mL in DMSO).

    • Mounting medium.

    • Fluorescence microscope with a UV filter set (Ex/Em = 340-380/385-470 nm).[5]

  • Procedure:

    • Seed cells on glass coverslips and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound or vehicle control for the desired duration (e.g., 24-48 hours).[5]

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Prepare a fresh working solution of Filipin III (e.g., 25-50 µg/mL in PBS).

    • Incubate the fixed cells with the Filipin working solution for 30-60 minutes at room temperature in the dark.[5]

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Immediately visualize the cells using a fluorescence microscope. Capture images promptly as Filipin is prone to photobleaching.[5]

2. Autophagy Flux Assay by Western Blot

  • Objective: To determine if this compound treatment affects the autophagic flux by measuring the levels of LC3-II and p62 in the presence and absence of a lysosomal inhibitor.

  • Materials:

    • Cells cultured in multi-well plates.

    • This compound stock solution.

    • Bafilomycin A1 (BafA1) or Chloroquine (CQ) stock solution.

    • RIPA buffer or other suitable lysis buffer with protease inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and Western blot equipment.

    • Primary antibodies against LC3 and p62/SQSTM1.

    • Primary antibody against a loading control (e.g., β-actin or GAPDH).

    • HRP-conjugated secondary antibodies.

    • ECL substrate.

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat cells with this compound or vehicle control for the desired duration.

    • For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM BafA1 or 50 µM CQ) to a subset of the wells. You should have four conditions: Vehicle, this compound, Vehicle + BafA1/CQ, this compound + BafA1/CQ.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against LC3, p62, and the loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Data Analysis: Quantify the band intensities. An increase in LC3-II levels in the presence of the lysosomal inhibitor compared to its absence indicates active autophagic flux. A further accumulation of LC3-II in the this compound + BafA1/CQ condition compared to the BafA1/CQ alone condition suggests that this compound stimulates autophagy induction. Conversely, if this compound treatment alone leads to an accumulation of LC3-II and p62, and this is not further increased by the addition of the lysosomal inhibitor, it suggests a block in autophagic flux.

Visualizations

U18666A_On_Target_Pathway LDL LDL LDLR LDL Receptor LDL->LDLR Binding Endosome Early/Late Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation NPC1 NPC1 Lysosome->NPC1 Cholesterol Egress Cholesterol_Pool Cytosolic Cholesterol Pool NPC1->Cholesterol_Pool Transport This compound This compound This compound->NPC1 Inhibition ER Endoplasmic Reticulum Cholesterol_Pool->ER U18666A_Off_Target_Pathways cluster_chol_biosynthesis Cholesterol Biosynthesis cluster_autophagy Autophagy AcetylCoA Acetyl-CoA HMGCoA_Reductase HMG-CoA Reductase AcetylCoA->HMGCoA_Reductase Squalene Squalene HMGCoA_Reductase->Squalene Oxidosqualene_Cyclase 2,3-Oxidosqualene cyclase Squalene->Oxidosqualene_Cyclase Lanosterol Lanosterol Oxidosqualene_Cyclase->Lanosterol DHCR24 DHCR24 Lanosterol->DHCR24 Cholesterol Cholesterol DHCR24->Cholesterol U18666A_biosyn This compound U18666A_biosyn->Oxidosqualene_Cyclase Inhibition U18666A_biosyn->DHCR24 Inhibition Autophagosome Autophagosome Lysosome_auto Lysosome Autophagosome->Lysosome_auto Fusion Autolysosome Autolysosome Lysosome_auto->Autolysosome Degradation Degradation Autolysosome->Degradation U18666A_auto This compound U18666A_auto->Autophagosome Accumulation U18666A_auto->Lysosome_auto Impaired Fusion troubleshooting_workflow Start Experiment with this compound Unexpected_Results Unexpected Results? Start->Unexpected_Results Cytotoxicity High Cytotoxicity? Unexpected_Results->Cytotoxicity Yes End Proceed with Optimized Experiment Unexpected_Results->End No No_Effect No Cholesterol Accumulation? Cytotoxicity->No_Effect No Dose_Response Perform Dose-Response & Time-Course Cytotoxicity->Dose_Response Yes Off_Target Off-Target Effects (e.g., Autophagy)? No_Effect->Off_Target No Check_Protocol Verify this compound Stock & Staining Protocol No_Effect->Check_Protocol Yes Monitor_Markers Monitor Off-Target Pathway Markers Off_Target->Monitor_Markers Yes Optimize Optimize Conditions Dose_Response->Optimize Validate Validate with Positive Control Check_Protocol->Validate Confirm Confirm with Flux Assay Monitor_Markers->Confirm Optimize->End Validate->End Confirm->End

References

Technical Support Center: Optimizing U18666A Dosage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cholesterol transport inhibitor U18666A. The focus is on optimizing dosage to achieve the desired experimental effects while avoiding cell death.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a widely used pharmacological agent that primarily functions by inhibiting intracellular cholesterol trafficking.[1][2] It directly binds to the Niemann-Pick C1 (NPC1) protein, which is essential for the transport of cholesterol out of late endosomes and lysosomes.[3][4][5] This inhibition leads to the accumulation of unesterified cholesterol within these compartments, mimicking the cellular phenotype of Niemann-Pick type C (NPC) disease.[1][2] Additionally, this compound can inhibit several enzymes involved in the cholesterol biosynthesis pathway, such as oxidosqualene cyclase.[1]

Q2: Why is this compound causing cell death in my experiments?

A2: Cell death induced by this compound is a known phenomenon, particularly with chronic exposure or at high concentrations.[2][6] The underlying mechanisms can involve:

  • Apoptosis: Chronic treatment with this compound has been shown to induce apoptosis, especially in primary cortical neurons.[6] This can be mediated by the activation of caspases and calpains.[7]

  • Oxidative Stress: this compound treatment can lead to the generation of reactive oxygen species (ROS), which contributes to cellular damage and death.[8][9]

  • ER Stress: The disruption of cholesterol homeostasis can lead to endoplasmic reticulum (ER) stress, another pathway that can trigger apoptosis.[8]

The susceptibility to this compound-induced cell death can be highly cell-type dependent. For instance, primary cortical neurons have been shown to be more sensitive than several cell lines.[6]

Q3: What is a safe starting concentration for this compound in cell culture?

A3: The optimal, non-toxic concentration of this compound is highly dependent on the cell type and the duration of the treatment. A long-term incubation is often required to observe a significant decrease in membrane cholesterol levels without causing toxicity.[1] Based on published studies, a starting range of 1-5 µg/mL (approximately 2-10 µM) is often used. For example, one study determined that 3 μM was the optimal concentration of this compound that did not affect the enucleation rate in erythroblasts.[1] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.

Troubleshooting Guides

Problem: I am observing significant cell death after treating my cells with this compound.

Solution:

  • Optimize this compound Concentration: The most critical step is to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration. This can be achieved by performing a dose-response curve and assessing cell viability using standard assays.

  • Reduce Incubation Time: If long-term exposure is leading to cell death, consider reducing the incubation time. While some effects of this compound require prolonged treatment, shorter exposure times may be sufficient to induce the desired phenotype without significant toxicity.[10]

  • Consider Cell Density: Ensure that you are seeding a consistent and appropriate number of cells. Low cell density can sometimes exacerbate the toxic effects of a compound.

  • Serum Concentration: The concentration of fetal bovine serum (FBS) in your culture medium can influence the effects of this compound on APP metabolism and potentially cell viability.[11] Consider if your serum concentration is appropriate for your experiment and cell type.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to guide your experimental design.

Table 1: Effective and Cytotoxic Concentrations of this compound in Different Cell Lines

Cell LineEffective ConcentrationCytotoxic ConcentrationIncubation TimeReference
HeLa10 µM (protective effect)>20 µM (moderately toxic at 50 µM)24 hours[10][12]
Vero5-10 µM (protective effect)Not specified24 hours[12]
CaCo-210 µM (protective effect)Not specified24 hours[12]
fcwf-4Not specifiedCC50: 97.6 ± 3.7 µMNot specified[13]
PK-150.625–10 µg/mL (inhibits PRV)No toxicity observed up to 10 µg/mL48 hours[14][15]
N2a3 µg/mLNot specified24 hours[11]
Murine Cortical Neurons0.5 µg/mLInduces apoptosis24-72 hours[6]

Table 2: Summary of this compound Effects on Cellular Processes

Cellular ProcessEffect of this compoundKey Proteins InvolvedReference
Cholesterol TraffickingInhibition of cholesterol egress from late endosomes/lysosomesNPC1[1][3][4]
Cholesterol BiosynthesisInhibitionOxidosqualene cyclase, DHCR24[1][3]
Apoptosis InductionCaspase and calpain activation, ROS generation, ER stressCaspases, Calpains[6][7][8]
APP MetabolismRegulation of APP processing and traffickingAPP, α-secretase, β-secretase[16][17]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Dosage of this compound using an MTT Assay

This protocol outlines a general procedure to determine the optimal concentration of this compound that inhibits cholesterol transport without causing significant cell death.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the dose-response curve and identify the optimal non-toxic concentration range.

Visualizations

Caption: Mechanism of this compound-induced cholesterol accumulation.

Troubleshooting_Workflow start Start: Significant Cell Death Observed q1 Is this the first time using this compound on this cell line? start->q1 action1 Perform Dose-Response Curve (e.g., MTT assay) q1->action1 Yes q2 Is the incubation time > 48 hours? q1->q2 No action1->q2 action2 Reduce Incubation Time q2->action2 Yes q3 Is cell density low or inconsistent? q2->q3 No action2->q3 action3 Optimize and Standardize Seeding Density q3->action3 Yes end End: Optimized Protocol q3->end No action3->end

Caption: Troubleshooting workflow for this compound-induced cell death.

U18666A_Apoptosis_Pathway This compound This compound Cholesterol_Accumulation Cholesterol Accumulation in Lysosomes This compound->Cholesterol_Accumulation Calpain_Activation Calpain Activation This compound->Calpain_Activation ER_Stress ER Stress Cholesterol_Accumulation->ER_Stress ROS_Generation ROS Generation Cholesterol_Accumulation->ROS_Generation Caspase_Activation Caspase Activation ER_Stress->Caspase_Activation ROS_Generation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Calpain_Activation->Apoptosis

Caption: Signaling pathways in this compound-induced apoptosis.

References

Troubleshooting inconsistent filipin staining with U18666A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering inconsistent filipin staining when using U18666A to induce cholesterol accumulation.

Troubleshooting Guide

This guide addresses specific issues that may arise during your filipin staining experiments following this compound treatment.

Question: Why am I seeing weak or no filipin staining after this compound treatment?

Possible Causes and Solutions:

  • Insufficient this compound Treatment: The concentration or duration of this compound treatment may be inadequate to induce detectable cholesterol accumulation.

    • Solution: Optimize the this compound concentration and incubation time for your specific cell line. A typical starting point is 1-5 µg/mL for 24-48 hours.[1][2] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your experimental setup.

  • Cell Viability Issues: High concentrations of this compound can be cytotoxic, leading to compromised cell health and altered lipid metabolism.

    • Solution: Perform a cell viability assay (e.g., MTS or MTT assay) to ensure that the chosen this compound concentration is not significantly affecting cell viability.[1]

  • Problems with Filipin Reagent: The filipin solution may have degraded due to improper storage or handling. Filipin is light-sensitive and unstable in solution.[3]

    • Solution: Aliquot the filipin stock solution upon receipt and store it at -80°C, protected from light. Avoid repeated freeze-thaw cycles.[3] Prepare fresh working solutions for each experiment.

  • Inadequate Fixation or Permeabilization: Improper fixation can lead to poor preservation of cellular structures, while inadequate permeabilization can prevent filipin from reaching intracellular cholesterol. Conversely, some permeabilization methods using organic solvents can extract lipids.[4]

    • Solution: Use a formaldehyde-based fixative (e.g., 4% paraformaldehyde) for 10-30 minutes at room temperature.[5][6] Avoid permeabilization with detergents like Triton X-100, as this can disrupt cholesterol localization.[4] If permeabilization is necessary for co-staining, a mild treatment with saponin may be considered, though its effects on cholesterol should be validated.

  • Rapid Photobleaching: Filipin is highly susceptible to photobleaching, leading to a rapid loss of signal during imaging.[7][8]

    • Solution: Minimize exposure of stained samples to light. Image the samples immediately after staining.[3] Use an anti-fade mounting medium and capture images efficiently.

Question: My filipin staining is inconsistent between experiments or even between wells of the same plate. What could be the cause?

Possible Causes and Solutions:

  • Variability in this compound Treatment: Inconsistent application of this compound can lead to variable cholesterol accumulation.

    • Solution: Ensure uniform mixing of this compound in the culture medium and consistent incubation times for all samples.

  • Differences in Cell Density: Cell density can influence cellular metabolism and response to drug treatment.

    • Solution: Seed cells at a consistent density across all wells and experiments to ensure comparable results.

  • Uneven Staining: Incomplete removal of media or wash buffers, or uneven application of the filipin solution, can result in patchy staining.

    • Solution: Aspirate all residual fluids completely between steps. Ensure the entire cell monolayer is covered with the filipin staining solution.

  • Imaging inconsistencies: Variations in microscope settings (e.g., exposure time, laser power) can lead to apparent differences in staining intensity.

    • Solution: Use consistent imaging parameters for all samples within an experiment and across different experiments.

Question: I'm observing high background fluorescence in my filipin-stained samples. How can I reduce it?

Possible Causes and Solutions:

  • Autofluorescence: Some cell types exhibit endogenous fluorescence, which can interfere with the filipin signal. Glutaraldehyde-based fixatives can also increase autofluorescence.[9]

    • Solution: Include an unstained control (cells treated with this compound but not stained with filipin) to assess the level of autofluorescence. If autofluorescence is high, consider using a background subtraction tool in your image analysis software. Avoid glutaraldehyde fixatives.[9]

  • Precipitated Filipin: If the filipin solution is not properly prepared or has been stored incorrectly, it can form precipitates that appear as bright, non-specific fluorescent spots.

    • Solution: Ensure the filipin is fully dissolved in the working solution. Centrifuge the filipin working solution before use to pellet any aggregates.

  • Insufficient Washing: Inadequate washing after staining can leave residual filipin, contributing to background noise.

    • Solution: Increase the number and duration of washes with PBS after filipin incubation.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a cationic amphiphilic drug that inhibits the function of the Niemann-Pick C1 (NPC1) protein.[11][12] NPC1 is crucial for the egress of cholesterol from late endosomes and lysosomes.[13][14] By inhibiting NPC1, this compound causes the accumulation of unesterified cholesterol within these organelles, mimicking the cellular phenotype of Niemann-Pick type C disease.[11][12]

Q2: How does filipin work to detect cholesterol?

Filipin is a naturally fluorescent polyene antibiotic that binds specifically to unesterified (free) 3-β-hydroxysterols, such as cholesterol. It does not bind to esterified cholesterol. This binding results in a fluorescent complex that can be visualized using fluorescence microscopy, typically with UV excitation.

Q3: What are the optimal concentrations and treatment times for this compound?

The optimal conditions are cell-type dependent. However, a general starting point is a concentration range of 1-5 µg/mL for an incubation period of 24-48 hours. It is highly recommended to perform a dose-response experiment to determine the optimal concentration that induces cholesterol accumulation without causing significant cytotoxicity.

Data on this compound Treatment Conditions

Cell Line This compound Concentration Treatment Duration Observed Effect Reference
PK-15 and Vero cells 0.625–10 µg/mL 48 h Dose-dependent accumulation of intracellular cholesterol. [1]
Retinal Ganglion Cells 1 µM 48 h Induction of filipin-positive puncta. [15]
Neuro2a cells 3 µg/mL 24 h Marked increase in intracellular filipin staining. [2]
Human Fibroblasts 2 µg/µl 16 h Accumulation of cholesterol in mitochondria. [16]

| fcwf-4 cells | 2 µM and 10 µM | Not specified | Induced cholesterol accumulation. |[17] |

Q4: What are the recommended filter sets for imaging filipin?

Filipin is excited by UV light and emits in the blue range. A standard DAPI filter set is often suitable.

  • Excitation: ~340-380 nm

  • Emission: ~385-470 nm[3][5]

Q5: Can I perform co-staining with other fluorescent probes?

Yes, co-staining is possible. However, it is important to consider the potential for spectral overlap between filipin and other fluorophores. Additionally, ensure that the fixation and permeabilization protocol for your other antibodies or dyes is compatible with preserving cholesterol localization. For example, harsh permeabilization with detergents like Triton X-100 should be avoided.

Experimental Protocols

Detailed Protocol for this compound Treatment and Filipin Staining

This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is recommended.

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in a sub-confluent monolayer at the time of staining.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1-5 µg/mL).

    • Replace the culture medium in the wells with the this compound-containing medium.

    • Include a vehicle control (e.g., DMSO) for comparison.

    • Incubate the cells for the desired duration (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • Fixation:

    • Gently wash the cells three times with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Quenching (Optional but Recommended):

    • To reduce background fluorescence from unreacted aldehydes, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Filipin Staining:

    • Prepare a fresh working solution of filipin III at a concentration of 0.05 mg/mL in PBS containing 10% Fetal Bovine Serum (FBS).[6] The FBS helps to reduce non-specific binding.

    • Incubate the cells with the filipin staining solution for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove excess filipin.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image immediately using a fluorescence microscope equipped with a suitable UV filter set (e.g., DAPI filter).

Visualizations

U18666A_Mechanism cluster_Cell Cell LDL LDL Particle (with Cholesterol Esters) LDLR LDL Receptor LDL->LDLR Endosome Early Endosome LDLR->Endosome Endocytosis LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Maturation Cholesterol Free Cholesterol LateEndosome->Cholesterol Hydrolysis of Cholesterol Esters NPC1 NPC1 Protein ER Endoplasmic Reticulum This compound This compound This compound->NPC1 Inhibition Cholesterol->ER Transport via NPC1

Caption: Mechanism of this compound-induced cholesterol accumulation.

Filipin_Staining_Workflow start Start: Seed Cells on Coverslips treatment This compound Treatment (e.g., 1-5 µg/mL, 24-48h) start->treatment control Vehicle Control (e.g., DMSO) start->control wash1 Wash with PBS (3x) treatment->wash1 control->wash1 fixation Fixation (4% PFA, 15-30 min) wash1->fixation wash2 Wash with PBS (3x) fixation->wash2 staining Filipin Staining (0.05 mg/mL, 1-2h, dark) wash2->staining wash3 Wash with PBS (3x) staining->wash3 mounting Mount Coverslips (Anti-fade medium) wash3->mounting imaging Fluorescence Microscopy (UV Excitation) mounting->imaging end End: Image Analysis imaging->end

Caption: Experimental workflow for filipin staining after this compound treatment.

References

How to confirm NPC1 inhibition by U18666A in western blot

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing U18666A to study Niemann-Pick Type C1 (NPC1) protein inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in accurately interpreting your experimental results, particularly when using Western blot analysis.

Frequently Asked Questions (FAQs)

Q1: I treated my cells with this compound to inhibit NPC1, but my Western blot shows that NPC1 protein levels are unchanged or have even increased. Is my experiment failing?

A1: Not necessarily. This is a common and expected observation. This compound is a pharmacological inhibitor of NPC1's cholesterol transport function, not an inhibitor of its expression.[1][2] In fact, several studies have reported that treatment with this compound can lead to an increase in the total amount of NPC1 protein detected by Western blot.[1][2][3] This is thought to be a compensatory cellular response to the blockage of cholesterol egress from the lysosome. Therefore, an increase or no change in the NPC1 band on a Western blot does not indicate a failed experiment.

Q2: If I can't confirm NPC1 inhibition by looking at NPC1 protein levels on a Western blot, what is the best way to confirm the inhibitory effect of this compound?

A2: The most reliable way to confirm the functional inhibition of NPC1 by this compound is to assess the downstream cellular phenotypes that result from impaired cholesterol transport. The gold standard is to look for the accumulation of unesterified cholesterol in late endosomes/lysosomes.[2] This can be visualized and quantified using filipin staining. Other downstream markers that can be assessed by Western blot include changes in the levels of autophagy markers like LC3-II and p62, or alterations in mTOR signaling pathways (e.g., phosphorylation of S6 Kinase).[4][5]

Q3: What concentration and duration of this compound treatment should I use?

A3: The optimal concentration and treatment duration for this compound can vary between cell types. However, a common starting point is a 24-hour treatment with 2 µM this compound, which has been shown to produce a robust NPC1 inhibition phenotype with minimal effects on cell viability.[1] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.

Cell Line ExamplesThis compound ConcentrationTreatment DurationObserved EffectReference
VERO-76, Caco-2, Calu-32 µM24 hoursRobust NPC1 phenotype (cholesterol accumulation), increased NPC1 mRNA and protein[1]
CHO0.02 µM - 2.7 µM (Ki)Not specifiedInhibition of LDL-derived cholesterol esterification[6][7]
RAW 264.7 MΦNot specified48 hoursIncreased NPC1 protein levels[2]
"Knock in" cells2 µg/ml12 hoursIncreased levels of Flag-NPC1[3]

Q4: Can I use Western blot to confirm NPC1 knockdown or knockout?

A4: Yes, Western blot is an excellent method to confirm the reduction or complete absence of NPC1 protein in genetically modified cells, such as those treated with shRNA or CRISPR/Cas9.[1][4] In these cases, you would expect to see a significant decrease or disappearance of the NPC1 band compared to your control cells.

Troubleshooting Guide: Western Blotting for NPC1

This guide addresses specific issues you might encounter when performing a Western blot for NPC1 protein after this compound treatment.

Problem Potential Cause Recommended Solution
Weak or No NPC1 Signal Low protein load.Ensure you are loading a sufficient amount of total protein (at least 20-30 µg of whole-cell lysate).
Inefficient protein transfer.NPC1 is a large membrane protein (~190 kDa).[6] Optimize your transfer conditions for large proteins (e.g., use a wet transfer system, lower methanol concentration in the transfer buffer, and extend the transfer time).
Primary antibody issues.Ensure your primary antibody is validated for Western blot and recognizes the species you are working with. Use the recommended antibody dilution and consider incubating overnight at 4°C to enhance signal.[8][9]
High Background Blocking issues.Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Some phospho-specific antibodies may require BSA instead of milk.[8] Ensure blocking is performed for at least 1 hour at room temperature.
Antibody concentration too high.Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal without high background.
Insufficient washing.Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove unbound antibodies.
Unexpected Band Size Protein degradation.Always use fresh samples and include protease inhibitors in your lysis buffer to prevent protein degradation.
Post-translational modifications.NPC1 is a heavily glycosylated protein.[7] Variations in glycosylation can affect its migration on the gel.

Experimental Protocols

Protocol 1: this compound Treatment and Cell Lysis
  • Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 2 µM) or the vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C and 5% CO2.[1]

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS.

  • Lysis: Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

Protocol 2: Western Blot for NPC1 Protein
  • Sample Preparation: Mix your protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) per lane onto an 8% polyacrylamide gel.[7] Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[7] Given the large size of NPC1, a wet transfer overnight at 4°C is recommended.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against NPC1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

Visualized Workflows and Pathways

U18666A_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis cluster_interpretation Interpretation start Seed Cells treat Treat with this compound or Vehicle start->treat incubate Incubate (e.g., 24h) treat->incubate harvest Harvest & Lyse Cells incubate->harvest wb Western Blot (NPC1, Loading Control) harvest->wb filipin Filipin Staining (Cholesterol Accumulation) harvest->filipin downstream Western Blot (Downstream Markers: LC3-II, pS6K) harvest->downstream wb_result NPC1 Protein Level (No Change or Increased) wb->wb_result filipin_result Increased Filipin Signal filipin->filipin_result downstream_result Altered Downstream Markers downstream->downstream_result conclusion NPC1 Inhibition Confirmed wb_result->conclusion filipin_result->conclusion downstream_result->conclusion

Caption: Experimental workflow for confirming NPC1 inhibition by this compound.

NPC1_Inhibition_Pathway cluster_lysosome Lysosome cluster_phenotype Downstream Phenotypes LDL LDL-Cholesterol Cholesterol Free Cholesterol LDL->Cholesterol Hydrolysis NPC1 NPC1 Transporter ER Endoplasmic Reticulum (ER) NPC1->ER Cholesterol Efflux Cholesterol->NPC1 This compound This compound This compound->NPC1 Inhibits Function Phenotype1 Cholesterol Accumulation (Filipin Staining ↑) This compound->Phenotype1 Phenotype2 Autophagy Alteration (LC3-II / p62 ↑) This compound->Phenotype2 Phenotype3 mTOR Signaling ↓ (pS6K ↓) This compound->Phenotype3

Caption: Signaling pathway illustrating this compound's effect on NPC1 and downstream markers.

References

U18666A solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and handling of U18666A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a widely used research compound that acts as a potent inhibitor of intracellular cholesterol trafficking.[1][2] Its primary mechanism involves the direct inhibition of the Niemann-Pick C1 (NPC1) protein, which is essential for the transport of cholesterol out of late endosomes and lysosomes.[3][4][5][6] This inhibition leads to the accumulation of cholesterol within these organelles, effectively mimicking the cellular phenotype of Niemann-Pick type C (NPC) disease.[7][8] this compound is also known to inhibit some enzymes involved in the cholesterol biosynthesis pathway, such as 2,3-oxidosqualene cyclase.[6][7][8]

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in a variety of organic solvents and aqueous solutions. Commonly used solvents include dimethyl sulfoxide (DMSO), ethanol, and water.[1][9][10][11][12] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and SBE-β-CD are often employed.[9][10]

Q3: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?

A3: Precipitation upon dilution of a concentrated stock (especially a DMSO stock) into aqueous buffers or cell culture media is a common issue. To mitigate this, it is recommended to pre-warm both the stock solution and the aqueous medium to 37°C before dilution.[10] Additionally, performing a serial dilution of the stock solution in the solvent it is prepared in before adding it to the aqueous medium can help. If precipitation still occurs, gentle warming and/or sonication can be used to aid dissolution.[9][10]

Q4: How should I store this compound solutions?

A4: this compound powder should be stored at -20°C.[1][10] Stock solutions in solvent can typically be stored at -80°C for up to six months or at -20°C for one month.[9][10] It is advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving this compound powder Insufficient solvent volume or inadequate mixing.Increase the solvent volume. Use ultrasonication and/or warming (e.g., to 60°C) to facilitate dissolution, especially for DMSO and water.[9] Ensure you are using fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[9][11]
Precipitation in cell culture medium The final concentration of the organic solvent (e.g., DMSO) is too high, or the compound's solubility limit in the medium is exceeded.Keep the final DMSO concentration in the culture medium as low as possible (typically <0.5%). Prepare intermediate dilutions of your stock solution in a suitable solvent before the final dilution into the medium.[10] Pre-warming the medium and the this compound solution may also help.[10]
Inconsistent experimental results Degradation of this compound due to improper storage or multiple freeze-thaw cycles. Inaccurate concentration due to incomplete dissolution.Aliquot stock solutions and store them properly at -80°C.[9][10] Always ensure the compound is fully dissolved before use. If necessary, prepare fresh stock solutions.
Phase separation in in vivo formulations Improper mixing of co-solvents.When preparing formulations with multiple solvents (e.g., DMSO, PEG300, Tween-80, Saline), add each solvent sequentially and ensure the solution is clear before adding the next component.[9][10]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO ≥ 20.83 mg/mL (49.12 mM)[9] to 85 mg/mL (200.44 mM)[11]Ultrasonic and warming to 60°C may be required.[9] Use of fresh, non-hygroscopic DMSO is recommended.[9][11]
Ethanol 20 mg/mL[1] to 85 mg/mL[11]-
Water 5.56 mg/mL (13.11 mM)[9] to 43 mg/mL[11]Ultrasonic and warming to 60°C may be required.[9]
PBS (pH 7.2) 0.5 mg/mL[1]-
DMF 10 mg/mL[1]-

Table 2: Example Formulations for In Vivo Studies

Formulation CompositionFinal ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.90 mM)[9]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.90 mM)[9]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.90 mM)[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly.

  • If the powder is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37-60°C can also be applied.[9]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes and store at -80°C.[9][10]

Protocol 2: Treatment of Cultured Cells with this compound

  • Thaw an aliquot of the 10 mM this compound DMSO stock solution.

  • Pre-warm the cell culture medium to 37°C.

  • Prepare a series of intermediate dilutions of the this compound stock solution in DMSO or serum-free medium.

  • Add the desired volume of the diluted this compound solution to the cell culture medium to achieve the final working concentration. The final DMSO concentration should ideally be below 0.5%.

  • Gently mix the medium and apply it to the cells.

  • Incubate the cells for the desired period. For example, some studies have used pretreatments of 24 hours.[6][13]

Mandatory Visualizations

U18666A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor LDL->LDLR Binding Endosome Early Endosome LDLR->Endosome Endocytosis LateEndosome Late Endosome / Lysosome Endosome->LateEndosome Maturation Cholesterol Cholesterol LateEndosome->Cholesterol LDL-Cholesterol Release NPC1 NPC1 Protein ER Endoplasmic Reticulum (ER) NPC1->ER Cholesterol Egress Cholesterol->NPC1 This compound This compound This compound->NPC1 Inhibition

Caption: Mechanism of action of this compound on intracellular cholesterol trafficking.

U18666A_Troubleshooting_Workflow Start Start: Dissolving this compound AddSolvent Add appropriate solvent (e.g., DMSO) Start->AddSolvent Dissolved Is the compound fully dissolved? AddSolvent->Dissolved Sonication Apply sonication and/or warming Dissolved->Sonication No StockSolution Clear stock solution obtained Dissolved->StockSolution Yes Sonication->Dissolved Reassess Reassess solvent choice and concentration Sonication->Reassess Still not dissolved Dilution Dilute stock in aqueous medium StockSolution->Dilution Precipitation Precipitation observed? Dilution->Precipitation Prewarm Pre-warm stock and medium to 37°C Precipitation->Prewarm Yes FinalSolution Final working solution ready for experiment Precipitation->FinalSolution No Prewarm->Dilution Prewarm->Precipitation

References

Navigating U18666A Washout Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing U18666A in their experimental workflows. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in successfully reversing the effects of this compound in washout experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cationic amphiphilic drug that is widely used to induce a cellular phenotype mimicking Niemann-Pick type C (NPC) disease. It is a potent inhibitor of the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for the egress of cholesterol from late endosomes and lysosomes.[1][2][3][4] By inhibiting NPC1, this compound leads to the accumulation of unesterified cholesterol within these organelles.[1][3][4][5][6]

Q2: Is it possible to reverse the effects of this compound?

Yes, the effects of this compound are reversible. Washout experiments, where the compound is removed from the cell culture medium, can lead to the clearance of accumulated cholesterol. This process can be facilitated by the use of certain agents, such as cyclodextrins and histone deacetylase (HDAC) inhibitors.

Q3: What are the common methods for reversing this compound's effects?

The two primary methods for actively reversing the effects of this compound are:

  • Cyclodextrin Treatment: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD), are cyclic oligosaccharides that can encapsulate cholesterol and facilitate its removal from cells.[1][7][8]

  • Histone Deacetylase (HDAC) Inhibitor Treatment: Some HDAC inhibitors, like Vorinostat, have been shown to revert the dysfunction of NPC1, thereby aiding in the clearance of accumulated cholesterol.

Q4: How can I visualize and quantify the cholesterol accumulation and its reversal?

  • Filipin Staining: Filipin is a fluorescent compound that binds specifically to unesterified cholesterol. It is commonly used to visualize the accumulation of cholesterol in late endosomes/lysosomes via fluorescence microscopy.[5][9][10][11]

  • Biochemical Assays: Commercially available cholesterol assay kits, such as the Amplex Red Cholesterol Assay, can be used to quantify total cellular cholesterol levels.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reversal of cholesterol accumulation after washout. 1. Insufficient washout duration. 2. Ineffective concentration of the reversal agent. 3. High initial concentration of this compound.1. Increase the incubation time with the reversal agent or the drug-free medium. 2. Optimize the concentration of the reversal agent (e.g., HPβCD, Vorinostat). 3. Consider reducing the initial this compound concentration or treatment duration.
High cell toxicity or death during washout. 1. Toxicity of the reversal agent at the concentration used. 2. Prolonged stress on cells from cholesterol accumulation and subsequent rapid efflux.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the reversal agent. 2. Gradually introduce the reversal agent or use a lower concentration over a longer period.
Inconsistent filipin staining results. 1. Photobleaching of the filipin signal. 2. Variability in cell fixation and permeabilization. 3. Issues with the filipin solution (e.g., degradation).1. Minimize exposure of stained samples to light. Use an anti-fade mounting medium.[12] 2. Standardize fixation and permeabilization protocols. Avoid harsh permeabilization that can disrupt cholesterol localization.[9] 3. Prepare fresh filipin solution for each experiment and store it protected from light.
Difficulty in quantifying changes in cholesterol levels. 1. Insufficient sensitivity of the detection method. 2. High background signal in biochemical assays.1. For microscopy, use high-resolution imaging and appropriate image analysis software for quantification. 2. For biochemical assays, ensure proper sample preparation and include appropriate controls to subtract background.

Experimental Protocols

Protocol 1: Induction of Cholesterol Accumulation with this compound
  • Cell Seeding: Plate cells at a desired density in a suitable culture vessel and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the final working concentration (typically 1-5 µg/mL).

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

Protocol 2: Washout of this compound using Cyclodextrin (HPβCD)
  • Preparation: Following this compound treatment, prepare a solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) in a fresh, drug-free culture medium. A typical starting concentration is 100-300 µM.

  • Wash: Aspirate the this compound-containing medium from the cells. Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove any residual this compound.

  • Incubation with HPβCD: Add the HPβCD-containing medium to the cells.

  • Washout Incubation: Incubate the cells for 24-48 hours to allow for the removal of accumulated cholesterol.

  • Analysis: Proceed with cholesterol visualization (e.g., filipin staining) or quantification to assess the reversal of the this compound effect.

Protocol 3: Washout of this compound using Vorinostat
  • Preparation: After this compound treatment, prepare a solution of Vorinostat in a fresh, drug-free culture medium. A typical starting concentration is in the low micromolar range.

  • Wash: Remove the this compound-containing medium and wash the cells twice with sterile PBS.

  • Incubation with Vorinostat: Add the Vorinostat-containing medium to the cells.

  • Washout Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) to allow for the reversal of NPC1 dysfunction.

  • Analysis: Analyze the cells for cholesterol levels using appropriate methods.

Quantitative Data Summary

The following table summarizes typical experimental parameters for this compound treatment and washout. Note that optimal conditions may vary depending on the cell type and experimental setup.

ParameterThis compound TreatmentHPβCD WashoutVorinostat Washout
Concentration 1 - 5 µg/mL100 - 300 µM1 - 5 µM
Incubation Time 24 - 48 hours24 - 48 hours24 hours
Expected Outcome Accumulation of intracellular cholesterolReduction of intracellular cholesterolReversal of NPC1 dysfunction and cholesterol clearance

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the mechanism of this compound action and a typical experimental workflow for a washout experiment.

U18666A_Mechanism Mechanism of this compound Action and Reversal cluster_cell Cell LDL Low-Density Lipoprotein (LDL) Endocytosis Endocytosis LDL->Endocytosis Late_Endosome_Lysosome Late Endosome / Lysosome (Cholesterol Accumulation) Endocytosis->Late_Endosome_Lysosome NPC1 NPC1 Protein Late_Endosome_Lysosome->NPC1 Cholesterol Transport Cholesterol_Efflux Cholesterol Efflux Late_Endosome_Lysosome->Cholesterol_Efflux Cholesterol_Egress Cholesterol Egress NPC1->Cholesterol_Egress Restored_NPC1_Function Restored NPC1 Function This compound This compound This compound->NPC1 Inhibition Cyclodextrin Cyclodextrin Cyclodextrin->Late_Endosome_Lysosome Cholesterol Sequestration Vorinostat Vorinostat Vorinostat->NPC1 Restores Function Washout_Workflow This compound Washout Experimental Workflow Start Start: Plate Cells U18666A_Treatment This compound Treatment (e.g., 24-48h) Start->U18666A_Treatment Wash Wash Cells (2x with PBS) U18666A_Treatment->Wash Add_Reversal_Agent Add Reversal Agent (e.g., Cyclodextrin or Vorinostat) in fresh medium Wash->Add_Reversal_Agent Washout_Incubation Washout Incubation (e.g., 24-48h) Add_Reversal_Agent->Washout_Incubation Analysis Analysis: - Filipin Staining - Cholesterol Assay Washout_Incubation->Analysis End End Analysis->End

References

Technical Support Center: U18666A in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the cholesterol transport inhibitor U18666A in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a cationic amphiphilic drug that induces a cellular phenotype mimicking Niemann-Pick type C (NPC) disease. It functions by directly binding to and inhibiting the Niemann-Pick C1 (NPC1) protein, a crucial transporter for cholesterol egress from late endosomes and lysosomes.[1][2][3][4] This inhibition leads to the accumulation of unesterified cholesterol and other lipids within these organelles.[3] At higher concentrations, this compound can also inhibit oxidosqualene cyclase, an enzyme involved in cholesterol biosynthesis.[3]

Q2: What are the expected morphological changes in cells treated with this compound?

A2: Treatment with this compound typically results in the formation of enlarged, swollen late endosomes and lysosomes that are rich in cholesterol. These can be visualized by fluorescence microscopy as distinct perinuclear vesicles. These structures are often positive for lysosomal markers such as LAMP1 or LAMP2.

Q3: How can I visualize the cholesterol accumulation induced by this compound?

A3: The most common method to visualize the accumulation of unesterified cholesterol is through staining with filipin, a fluorescent polyene antibiotic that binds specifically to free cholesterol.[5][6] Under a fluorescence microscope with a UV filter set, filipin staining will appear as bright blue-white puncta within the cell, highlighting the cholesterol-laden vesicles.

Q4: Is this compound toxic to cells?

A4: this compound can be cytotoxic at higher concentrations and with prolonged exposure. The toxicity is cell-type dependent. It is crucial to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals. Cell viability can be assessed using assays such as the MTT, MTS, or neutral red uptake assays.[7][8][9]

Troubleshooting Guide

Issue 1: Weak or No Staining Signal in this compound-Treated Cells

Q: I am not seeing a signal or the signal is very weak for my protein of interest in this compound-treated cells, but it works fine in my control cells. What could be the problem?

A: This issue can arise from several factors related to the cellular changes induced by this compound.

  • Possible Cause 1: Poor Antibody Penetration. The formation of large, tightly packed lysosomal vesicles can create a physical barrier, preventing antibodies from reaching their targets, especially if the protein of interest is located within or around these structures.

    • Solution: Optimize your permeabilization step. Try increasing the concentration of the detergent (e.g., Triton X-100 or saponin) or the incubation time. However, be cautious as excessive permeabilization can damage cellular structures and lead to increased background.

  • Possible Cause 2: Epitope Masking. The accumulation of cholesterol and other lipids in the lysosomal membrane could mask the epitope of your target protein, preventing antibody binding.

    • Solution: Consider performing an antigen retrieval step, similar to what is used in immunohistochemistry. Heat-induced epitope retrieval (HIER) with a citrate or Tris-EDTA buffer can sometimes unmask epitopes.

  • Possible Cause 3: Altered Protein Expression or Localization. this compound treatment can alter cellular signaling and protein trafficking. Your protein of interest might be downregulated or localized to a different compartment where it is less accessible.

    • Solution: Confirm protein expression levels using Western blotting. If possible, use a fluorescently tagged version of your protein to confirm its localization in this compound-treated cells.

Issue 2: High Background or Non-Specific Staining

Q: I am observing high background fluorescence or non-specific staining in my this compound-treated cells. How can I resolve this?

A: The accumulation of lipids in this compound-treated cells is a common cause of increased non-specific binding of antibodies and fluorescent dyes.[10]

  • Possible Cause 1: Non-Specific Antibody Binding to Lipids. Antibodies, particularly those with hydrophobic regions, can non-specifically adhere to the lipid-rich vesicles.

    • Solution 1: Increase the stringency of your washing steps. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T) and increase the duration and number of washes.

    • Solution 2: Optimize your blocking step. Use a blocking buffer containing serum from the same species as your secondary antibody. You can also add bovine serum albumin (BSA) to your antibody dilution buffer to reduce non-specific binding.

  • Possible Cause 2: Autofluorescence. The accumulation of lipids and other molecules within the lysosomes can sometimes lead to increased autofluorescence.

    • Solution: Before staining, examine an unstained, this compound-treated sample under the microscope to assess the level of autofluorescence. If it is significant, you can try quenching it with reagents like Sodium Borohydride or using a commercial autofluorescence quenching kit.

  • Possible Cause 3: Probe Aggregation. Lipophilic probes can form aggregates that bind non-specifically.[10]

    • Solution: Ensure your fluorescent probes are fully dissolved and consider a brief sonication of the staining solution before use.

Issue 3: Patchy or Uneven Staining

Q: The staining in my this compound-treated cells appears patchy and uneven. What could be causing this?

A: The dramatic reorganization of the endo-lysosomal system by this compound can lead to an uneven distribution of cellular components.

  • Possible Cause 1: Incomplete Fixation or Permeabilization. The dense, lipid-laden vesicles may be more resistant to fixation and permeabilization reagents, leading to uneven access for antibodies.

    • Solution: Increase the fixation and permeabilization times. Ensure that the cells are not overly confluent, as this can also impede reagent access.

  • Possible Cause 2: Altered Cytoskeletal Organization. The accumulation of large vesicles can displace other organelles and disrupt the cytoskeleton, leading to an uneven distribution of your protein of interest if it is associated with these structures.

    • Solution: Co-stain with a marker for the cytoskeleton (e.g., phalloidin for actin or an anti-tubulin antibody) to visualize any alterations. Image analysis may need to be adapted to account for these changes.

Issue 4: Artifacts with Filipin Staining

Q: I am having trouble with my filipin staining. What are some common issues and solutions?

A: While filipin is a useful tool, it has some known limitations.

  • Possible Cause 1: Rapid Photobleaching. Filipin is notoriously prone to rapid photobleaching upon exposure to UV light.[5]

    • Solution: Minimize the exposure of your stained samples to light. Locate the cells of interest using brightfield or phase contrast before switching to the UV filter. Capture images quickly and use an anti-fade mounting medium.

  • Possible Cause 2: Non-Specific Staining. At high concentrations, filipin can exhibit some non-specific membrane staining.

    • Solution: Titrate your filipin concentration to find the optimal balance between a strong signal in the cholesterol-rich vesicles and low background staining in other membranes.

  • Possible Cause 3: Fixation Artifacts. The choice of fixative can influence filipin staining.

    • Solution: Paraformaldehyde is the recommended fixative.[5] Avoid using glutaraldehyde as it can increase autofluorescence. Ensure the paraformaldehyde solution is freshly prepared.

Data Presentation

Table 1: Recommended this compound Concentrations and Incubation Times for Cholesterol Accumulation
Cell TypeThis compound ConcentrationIncubation TimeObserved EffectReference
Human Skin Fibroblasts0.5 - 1 µg/mL60 minutesHalf-maximal inhibition of ACAT activation[11]
Baby Hamster Kidney (BHK)0.5 - 1 µg/mL60 minutesHalf-maximal inhibition of ACAT activation[11]
Mouse Leydig Tumor Cells3 µg/mLNot specifiedInhibition of steroid hormone secretion[11]
Porcine Kidney (PK-15)0.625 - 10 µg/mL48 hoursDose-dependent cholesterol accumulation[12]
Vero Cells0.625 - 10 µg/mL48 hoursDose-dependent cholesterol accumulation[12]
CHO Cells0.03 µMNot specifiedInhibition of cholesterol transport from lysosomes to ER[2]
HeLa Cells2.5 µMNot specifiedInduced NPC phenotype[4]
Human Erythroblasts3 µM3 daysReduced cell proliferation[13]

Experimental Protocols

Protocol 1: this compound Treatment and Assessment of Cytotoxicity
  • Cell Seeding: Plate your cells of choice in a 96-well plate at a density that will not lead to over-confluence during the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (DMSO only).

  • Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Cytotoxicity Assay (MTT Assay Example):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate with shaking for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Immunofluorescence Staining of this compound-Treated Cells
  • Cell Culture and Treatment: Grow cells on sterile glass coverslips in a multi-well plate. Treat the cells with the desired concentration of this compound for the appropriate time, as determined from your cytotoxicity and time-course experiments.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Quenching: Wash the cells three times with PBS. Quench the fixation reaction by incubating with 50 mM ammonium chloride or 0.1 M glycine in PBS for 10 minutes.

  • Permeabilization: Wash the cells with PBS. Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Wash the cells with PBS. Block non-specific binding by incubating with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS-T) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS-T for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the coverslips three times with PBS-T for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium, with or without a nuclear counterstain like DAPI.

  • Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

Protocol 3: Filipin Staining for Unesterified Cholesterol
  • Cell Culture and Treatment: Follow step 1 from Protocol 2.

  • Fixation: Gently wash the cells with PBS. Fix the cells with 3% paraformaldehyde in PBS for 1 hour at room temperature.[5]

  • Quenching: Wash the cells three times with PBS. Incubate with 1.5 mg/mL glycine in PBS for 10 minutes to quench the paraformaldehyde.[5]

  • Filipin Staining:

    • Prepare a working solution of 0.05 mg/mL filipin in PBS containing 10% FBS. Protect the solution from light.[5]

    • Stain the cells with the filipin working solution for 2 hours at room temperature in the dark.[5]

  • Washing: Wash the cells three times with PBS.[5]

  • Imaging: Immediately image the cells in PBS using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission >430 nm).[5] Be prepared to capture images quickly due to photobleaching.

Visualizations

U18666A_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Cell LDL LDL Particle (containing cholesterol) LDLR LDL Receptor LDL->LDLR 1. Binding Endosome Early Endosome LDLR->Endosome 2. Endocytosis Lysosome Late Endosome / Lysosome Endosome->Lysosome 3. Maturation & LDL hydrolysis Cholesterol Free Cholesterol Lysosome->Cholesterol NPC1 NPC1 Transporter ER Endoplasmic Reticulum NPC1->ER 5. Cholesterol Egress Cholesterol->NPC1 4. Binds to NPC1 This compound This compound This compound->NPC1 Inhibition

Caption: Mechanism of this compound action.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Start: Fluorescence Microscopy Artifact with this compound problem Identify the Artifact start->problem weak_signal Weak / No Signal problem->weak_signal e.g. high_background High Background problem->high_background e.g. patchy_staining Patchy Staining problem->patchy_staining e.g. filipin_issues Filipin Staining Issues problem->filipin_issues e.g. optimize_perm Optimize Permeabilization (concentration, time) weak_signal->optimize_perm antigen_retrieval Consider Antigen Retrieval weak_signal->antigen_retrieval check_protein Check Protein Expression (Western Blot) weak_signal->check_protein optimize_wash_block Optimize Washing & Blocking high_background->optimize_wash_block check_autofluor Check for Autofluorescence high_background->check_autofluor patchy_staining->optimize_perm optimize_fix Optimize Fixation patchy_staining->optimize_fix minimize_light Minimize Light Exposure filipin_issues->minimize_light titrate_filipin Titrate Filipin Concentration filipin_issues->titrate_filipin end End: Improved Staining optimize_perm->end antigen_retrieval->end check_protein->end optimize_wash_block->end check_autofluor->end optimize_fix->end minimize_light->end titrate_filipin->end

Caption: Experimental workflow for troubleshooting this compound-related artifacts.

FAQ_Logic cluster_faq FAQs cluster_troubleshooting Troubleshooting Guide main This compound Artifacts Technical Support q1 What is this compound? main->q1 q2 Expected Cell Changes? main->q2 q3 How to Visualize Cholesterol? main->q3 q4 Is this compound Toxic? main->q4 ts1 Weak / No Signal main->ts1 ts2 High Background main->ts2 ts3 Patchy Staining main->ts3 ts4 Filipin Staining Issues main->ts4 p1_1 Poor Penetration ts1->p1_1 p1_2 Epitope Masking ts1->p1_2 p2_1 Non-specific Binding ts2->p2_1 p2_2 Autofluorescence ts2->p2_2 p3_1 Incomplete Fixation ts3->p3_1 p4_1 Photobleaching ts4->p4_1

Caption: Logical structure of the this compound technical support guide.

References

Technical Support Center: U18666A Efficacy and Serum Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing U18666A, with a specific focus on the impact of serum concentration on its experimental efficacy.

Troubleshooting Guide

Q1: We observe inconsistent results with this compound treatment when using different batches of fetal bovine serum (FBS). What could be the cause?

A: Fetal bovine serum is a significant source of extracellular lipids and lipoproteins. Variations in the composition of different FBS batches can alter the baseline cholesterol homeostasis of your cell cultures. This compound's primary mechanism involves disrupting intracellular cholesterol trafficking. Therefore, changes in the extracellular lipid environment can indirectly influence the observed cellular response to this compound. For reproducible results, it is advisable to use a single, quality-controlled batch of FBS for the duration of an experiment or to screen new batches for their effect on your specific assay.

Q2: The cytotoxic effects of this compound in our experiments are higher than what is reported in the literature. Could serum concentration be a factor?

A: While this compound is generally not cytotoxic at effective concentrations, the absence or very low concentration of serum could exacerbate cellular stress. Serum provides essential nutrients and growth factors that support cell health. In serum-starved conditions, cells may be more susceptible to the disruptive effects of this compound on cholesterol metabolism. It is recommended to perform a dose-response curve and a cell viability assay (e.g., MTS assay) to determine the optimal non-toxic concentration of this compound for your specific cell line and serum conditions.

Q3: We are using this compound to study its effects on protein processing, but the outcome changes with serum concentration. Why is this happening?

A: This is an expected outcome, as serum concentration can significantly modulate the effects of this compound on certain cellular pathways. For instance, in studies on Amyloid Precursor Protein (APP) metabolism, both this compound and FBS concentration were found to differentially increase the levels of APP and its cleavage products. In the absence of serum, this compound can decrease cellular cholesterol levels by inhibiting its synthesis. However, in the presence of serum, this effect can be compensated by the uptake of lipoprotein-derived cholesterol. This altered cholesterol homeostasis can, in turn, affect the function and processing of membrane-associated proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A: this compound is a cationic amphiphilic drug that inhibits the intracellular transport of cholesterol. It primarily targets the Niemann-Pick C1 (NPC1) protein, which is essential for the egress of cholesterol from late endosomes and lysosomes. By inhibiting NPC1, this compound causes the accumulation of unesterified cholesterol within these compartments, mimicking the cellular phenotype of Niemann-Pick type C disease.

Q2: What is a typical working concentration for this compound?

A: The effective concentration of this compound can vary depending on the cell line and the specific biological question. However, concentrations in the range of 0.625 to 10 µg/mL are commonly used in cell culture experiments. For example, a concentration of 3 µg/ml has been used to induce cholesterol sequestration in Neuro2a cells, while concentrations of 2 to 5 µg/ml have been used in studies on viral replication and lysosomal function. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Q3: How does the presence of serum affect the observable impact of this compound on cellular cholesterol?

A: In the absence of serum, this compound can lead to a substantial decrease in total cellular cholesterol because it also inhibits cholesterol synthesis. When serum is present, cells can take up cholesterol from lipoproteins in the media, which can compensate for the inhibition of de novo synthesis. Therefore, while this compound will still cause the characteristic accumulation of cholesterol in late endosomes and lysosomes, the overall cellular cholesterol level may not be significantly decreased in serum-containing media.

Q4: Can I conduct this compound experiments in serum-free media?

A: Yes, experiments can be performed in serum-free conditions. This approach can be useful to isolate the effects of this compound on intracellular cholesterol trafficking without the influence of extracellular lipoproteins. However, it is important to be aware that serum starvation is a stress condition for cells and may influence the outcome of the experiment. Ensure that your cells can tolerate serum-free conditions for the duration of the experiment and consider appropriate controls.

Data Presentation

The following tables summarize the differential effects of this compound on Amyloid Precursor Protein (APP) metabolism in the presence of varying concentrations of Fetal Bovine Serum (FBS) in APP-overexpressing cells (APPwt). Data is derived from studies on mouse Neuro2a cells.

Table 1: Effect of this compound and FBS on APP C-Terminal Fragments (CTFs)

Treatment Condition α-CTF Levels (relative to 0% FBS control) β-CTF Levels (relative to 0% FBS control) η-CTF Levels (relative to 0% FBS control)
0% FBS
Control 1.0 1.0 1.0
This compound (3 µg/ml) Increased Increased No significant change
5% FBS
Control Increased Increased No significant change
This compound (3 µg/ml) Further Increased Further Increased Markedly Increased
10% FBS
Control Further Increased Increased No significant change

| this compound (3 µg/ml) | Further Increased | Further Increased | Markedly Increased |

Table 2: Effect of this compound and FBS on Secreted Amyloid-β (Aβ) Levels

Treatment Condition Secreted Aβ1-40 Levels (relative to 0% FBS control) Secreted Aβ1-42 Levels (relative to 0% FBS control)
0% FBS
Control Baseline Baseline
This compound (3 µg/ml) Increased Increased
5% FBS
Control Increased Increased
This compound (3 µg/ml) Decreased Elevated
10% FBS
Control Increased Increased

| this compound (3 µg/ml) | Decreased | Elevated |

Experimental Protocols

Protocol 1: Assessment of this compound Efficacy on Cholesterol Accumulation under Different Serum Conditions

This protocol describes a general method to assess the impact of serum concentration on this compound-induced cholesterol accumulation using Filipin staining.

1. Cell Culture and Plating: a. Culture your cells of interest (e.g., PK-15, Vero, or Neuro2a) in their recommended growth medium supplemented with a standard concentration of FBS (e.g., 10%). b. Plate the cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.

2. This compound Treatment: a. Prepare treatment media with varying concentrations of FBS (e.g., 0%, 5%, and 10%). b. In each serum concentration group, prepare media with a range of this compound concentrations (e.g., 0.5, 1, 2, 5, 10 µg/mL) and a vehicle control (e.g., DMSO). c. Aspirate the growth medium from the cells and wash once with sterile PBS. d. Add the prepared treatment media to the respective wells. e. Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

3. Filipin Staining for Unesterified Cholesterol: a. After incubation, wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 30 minutes at room temperature. c. Wash the cells three times with PBS. d. Prepare a Filipin staining solution (e.g., 0.05 mg/mL in PBS). Protect from light. e. Incubate the cells with the Filipin solution for 2 hours at room temperature in the dark. f. Wash the cells three times with PBS.

4. Microscopy and Analysis: a. Mount the coverslips onto microscope slides using a suitable mounting medium. b. Visualize the cells using a fluorescence microscope with a UV filter set. c. Capture images and quantify the fluorescence intensity or the number of fluorescent puncta per cell to assess the degree of cholesterol accumulation.

Visualizations

U18666A_Mechanism extracellular Extracellular Space LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor LDL->LDLR Binding endosome Early Endosome LDLR->endosome Endocytosis lysosome Late Endosome / Lysosome endosome->lysosome Maturation cholesterol Free Cholesterol lysosome->cholesterol dummy1 NPC1 NPC1 Protein ER Endoplasmic Reticulum (ER) NPC1->ER Egress to ER & other organelles This compound This compound This compound->NPC1 Inhibition cholesterol->NPC1 Transport to Membrane cytoplasm Cytoplasm

Caption: this compound inhibits the NPC1-mediated egress of cholesterol from lysosomes.

experimental_workflow start Start: Plate cells on coverslips prep_media Prepare media with varying FBS concentrations (0%, 5%, 10%) start->prep_media treat Treat cells with this compound (or vehicle) in different FBS media prep_media->treat incubate Incubate for 24-48 hours treat->incubate fix_stain Fix cells and stain with Filipin incubate->fix_stain microscopy Fluorescence Microscopy fix_stain->microscopy analyze Image Analysis and Quantification microscopy->analyze end End: Compare cholesterol accumulation analyze->end

Caption: Workflow for testing the impact of serum on this compound efficacy.

logical_relationship serum Serum Concentration chol_uptake Lipoprotein-Cholesterol Uptake serum->chol_uptake Increases This compound This compound chol_syn De Novo Cholesterol Synthesis This compound->chol_syn Inhibits chol_traffic Intracellular Cholesterol Trafficking (via NPC1) This compound->chol_traffic Inhibits cellular_effect Observed Cellular Effect (e.g., on APP Metabolism) chol_syn->cellular_effect Influences chol_uptake->cellular_effect Influences chol_traffic->cellular_effect Influences

Caption: Serum levels modulate the overall cellular impact of this compound.

U18666A Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of U18666A. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound in its solid (powder) form?

This compound powder is stable for extended periods when stored under the correct conditions. For long-term storage, it is recommended to keep the solid powder at -20°C, where it can be stable for up to three years.[1][2] The vial should be kept tightly sealed to prevent moisture absorption.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions.[1][2][3][4] Due to the hygroscopic nature of DMSO, which can negatively impact solubility, it is crucial to use fresh, newly opened DMSO for this purpose.[2][3] Sonication and gentle warming (e.g., to 60°C) can be employed to aid dissolution.[1][3] this compound is also soluble in ethanol and DMF.[4] One protocol suggests dissolving this compound in ethanol to create a 10 mM stock solution, which can then be stored in aliquots at -20°C.[5][6][7]

Q3: How should I store stock solutions of this compound?

For optimal stability, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at low temperatures.[2]

  • For long-term storage (up to 1 year): Store aliquots at -80°C.[1][2]

  • For short-term storage (up to 1 month): Aliquots can be stored at -20°C.[2][3] It is also recommended to store solutions under nitrogen.[3]

Q4: I've noticed precipitation in my stock solution upon thawing. What should I do?

If precipitation occurs, especially when diluting into an aqueous medium, gentle warming and/or sonication can help redissolve the compound.[1][3] To minimize precipitation during dilution, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before mixing.[1]

Q5: Are there any specific handling precautions I should be aware of?

Yes, before use and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes.[8] When receiving small quantities of the compound, the powder may be dispersed and adhere to the vial walls due to static electricity. Centrifuging the vial before opening will help gather the powder at the bottom.[1]

This compound Storage Conditions Summary

FormStorage TemperatureDurationKey Recommendations
Powder -20°CUp to 3 years[1][2]Keep vial tightly sealed.
Stock Solution in Solvent -80°CUp to 1 year[1][2]Aliquot to avoid freeze-thaw cycles. Store under nitrogen.[3]
Stock Solution in Solvent -20°CUp to 1 month[2][3]Aliquot to avoid freeze-thaw cycles. Store under nitrogen.[3]

Experimental Protocols: Stock Solution Preparation

Protocol 1: DMSO Stock Solution

  • Allow the this compound vial to warm to room temperature for at least 60 minutes before opening.[8]

  • Add a sufficient volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., solubility up to 85 mg/mL has been reported).[2]

  • To aid dissolution, use an ultrasonic bath and/or warm the solution gently (e.g., to 60°C).[3] Ensure the solution is clear.

  • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.

  • Store the aliquots according to the recommendations in the table above (-80°C for long-term, -20°C for short-term).

Protocol 2: Ethanol Stock Solution

  • Equilibrate the this compound vial to room temperature.

  • Add the required volume of ethanol to prepare the stock solution (e.g., 10 mM).[5][6][7]

  • Vortex or sonicate until the compound is completely dissolved.

  • Aliquot the solution into sterile, tightly sealed vials.

  • Store the aliquots at -20°C for future use. A stock solution in ethanol stored at -20°C has been reported to be used for less than 3 months.[7]

This compound Signaling Pathway and Experimental Workflow

This compound is a well-characterized inhibitor of intracellular cholesterol trafficking.[9] It functions by directly binding to and inhibiting the Niemann-Pick C1 (NPC1) protein, which is crucial for the egress of cholesterol from late endosomes and lysosomes.[5][9] This inhibition mimics the cellular phenotype of Niemann-Pick type C disease, leading to the accumulation of unesterified cholesterol within these organelles.[9][10] This disruption of cholesterol homeostasis affects numerous cellular processes and has been utilized as a tool to study the role of cholesterol in various diseases and viral infections, including Ebola, Dengue, and Hepatitis C virus.[1][2][3][11]

U18666A_Action_Pathway cluster_cell Cellular Environment This compound This compound NPC1 NPC1 Protein (in Lysosome/Late Endosome) This compound->NPC1 Binds & Inhibits Cholesterol_Egress Cholesterol Egress NPC1->Cholesterol_Egress Mediates Cholesterol_Accumulation Cholesterol Accumulation in Lysosomes NPC1->Cholesterol_Accumulation Inhibition Leads to Cellular_Effects Downstream Cellular Effects (e.g., Viral Replication Inhibition, Altered APP Processing) Cholesterol_Egress->Cellular_Effects Regulates Cholesterol_Accumulation->Cellular_Effects Causes U18666A_Storage_Workflow start Received this compound form_check Form? start->form_check powder Powder form_check->powder Solid solution Solution form_check->solution In Solvent store_powder Store at -20°C (Up to 3 years) powder->store_powder duration_check Storage Duration? solution->duration_check long_term Long-term (> 1 month) duration_check->long_term short_term Short-term (≤ 1 month) duration_check->short_term store_long Aliquot & Store at -80°C (Up to 1 year) long_term->store_long store_short Aliquot & Store at -20°C (Up to 1 month) short_term->store_short

References

Validation & Comparative

A Comparative Guide: Validation of U18666A-Induced Niemann-Pick Type C Phenotype with Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological model of Niemann-Pick Type C (NPC) disease induced by U18666A and established genetic models of the disorder. The objective is to validate the this compound-induced phenotype by presenting supporting experimental data, detailed protocols, and visual representations of the underlying cellular pathways.

Niemann-Pick Type C disease is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids in the late endosomes and lysosomes. The majority of NPC cases are caused by mutations in the NPC1 gene, with a smaller percentage attributed to mutations in the NPC2 gene. The compound this compound is a widely used pharmacological tool to mimic the NPC phenotype in cellular and animal models. It has been demonstrated that this compound directly binds to the sterol-sensing domain of the NPC1 protein, thereby inhibiting its function and leading to the characteristic intracellular lipid accumulation.[1][2][3][4] This guide will delve into a side-by-side comparison of the key pathological features observed in both the this compound-induced and genetic NPC models.

Data Presentation: Quantitative Comparison of Phenotypes

The following tables summarize key quantitative data comparing the this compound-induced NPC phenotype with that of genetic NPC1 models.

Table 1: Cellular Cholesterol Accumulation

ParameterThis compound-Treated CellsGenetic NPC1 Model (e.g., NPC1-/- CHO cells)Reference
Free Cholesterol Level Significantly increasedSignificantly increased[5][6]
Cholesteryl Ester Level Decreased LDL-stimulated esterificationDecreased LDL-stimulated esterification[1][3]
Filipin Staining Intensity Intense perinuclear fluorescenceIntense perinuclear fluorescence[6]

Table 2: Lysosomal Characteristics

ParameterThis compound-Treated CellsGenetic NPC1 Model (e.g., NPC1-/- fibroblasts)Reference
Lysosomal pH No significant changeNo significant change
Lysosomal Calcium Levels ReducedReduced[7]
LysoTracker Staining Increased fluorescence intensity (enlarged lysosomes)Increased fluorescence intensity (enlarged lysosomes)

Table 3: Biomarker Accumulation

BiomarkerThis compound-Treated CellsGenetic NPC1 Model (e.g., NPC1-/- mouse brain)Reference
Oxysterols (e.g., 7-KC, 3β,5α,6β-triol) Increased levelsIncreased levels in plasma and tissues[8]
Sphingolipids (e.g., sphingosine, glycosphingolipids) Increased accumulationIncreased accumulation[9][10]
GM1 Ganglioside Increased accumulationIncreased accumulation[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Filipin Staining for Unesterified Cholesterol

This protocol is used to visualize the accumulation of unesterified cholesterol in the late endosomes/lysosomes, a hallmark of the NPC phenotype.

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and culture overnight.

  • Treatment: Treat cells with this compound (e.g., 1-5 µg/mL for 24-48 hours) or use untreated NPC1-deficient cells and wild-type controls.

  • Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

  • Quenching: Wash cells three times with PBS and quench autofluorescence with 50 mM NH4Cl in PBS for 10 minutes.

  • Staining: Wash cells with PBS and incubate with Filipin III solution (50 µg/mL in PBS containing 10% fetal bovine serum) for 2 hours at room temperature in the dark.

  • Washing: Wash cells three times with PBS.

  • Mounting and Imaging: Mount coverslips on glass slides with a suitable mounting medium and visualize using a fluorescence microscope with a UV filter.

LysoTracker Staining for Lysosomal Mass

This protocol assesses changes in lysosomal volume, which is typically increased in NPC models.

  • Cell Culture and Treatment: Culture and treat cells as described for Filipin staining.

  • Staining: Add LysoTracker Red DND-99 (50-100 nM final concentration) to the cell culture medium and incubate for 30-60 minutes at 37°C.

  • Washing: Wash cells twice with fresh, pre-warmed medium.

  • Imaging: Immediately image live cells using a fluorescence microscope. Alternatively, cells can be fixed with 4% paraformaldehyde after staining for later analysis.

Quantification of Oxysterols by LC-MS/MS

This method provides a quantitative measurement of specific oxysterols that are elevated in NPC.

  • Sample Preparation: Extract lipids from cell lysates or plasma samples using a suitable organic solvent mixture (e.g., chloroform:methanol).

  • Derivatization (optional): Some methods may require derivatization of oxysterols to enhance ionization efficiency.

  • LC Separation: Separate the lipid extract using liquid chromatography (LC) with a C18 or other suitable column.

  • MS/MS Detection: Detect and quantify specific oxysterols using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, using stable isotope-labeled internal standards for accurate quantification.

Cholesterol Esterification Assay

This assay measures the cell's ability to esterify LDL-derived cholesterol, a process that is impaired in NPC.

  • Cell Culture and Treatment: Culture cells in lipoprotein-deficient serum for 24-48 hours to upregulate LDL receptors. Then, incubate with LDL and [14C]oleate for a defined period.

  • Lipid Extraction: Wash cells and extract total lipids using a chloroform:methanol mixture.

  • Thin-Layer Chromatography (TLC): Separate the lipid extract by TLC on a silica gel plate using a solvent system that resolves cholesteryl esters from other lipids.

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor) and scrape the cholesteryl ester spot. Quantify the amount of [14C]oleate incorporated into cholesteryl esters using liquid scintillation counting.

Autophagy Flux Analysis

This protocol assesses the dynamic process of autophagy, which is often impaired in NPC.

  • Cell Transfection/Transduction: Use cells stably expressing a tandem mRFP-GFP-LC3 reporter. In this system, autophagosomes appear as yellow puncta (GFP and RFP fluorescence), while autolysosomes are red (RFP fluorescence only, as GFP is quenched by the acidic lysosomal pH).

  • Treatment: Treat cells with this compound or use NPC1-deficient cells alongside wild-type controls. Include a lysosomal inhibitor (e.g., bafilomycin A1) in a parallel set of wells to block autolysosome degradation and measure the accumulation of autophagosomes.

  • Imaging: Acquire images using a confocal microscope.

  • Quantification: Quantify the number of yellow and red puncta per cell. Autophagic flux is determined by the difference in the number of autophagosomes (yellow puncta) between cells treated with and without the lysosomal inhibitor.[11][12][13][14]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key cellular pathways and experimental workflows relevant to the validation of the this compound-induced NPC phenotype.

NPC1_Cholesterol_Egress cluster_lysosome Lysosome LDL LDL-Cholesterol Cholesterol_Lumen Free Cholesterol LDL->Cholesterol_Lumen Hydrolysis NPC2 NPC2 NPC1 NPC1 NPC2->NPC1 Cholesterol Transfer ER Endoplasmic Reticulum NPC1->ER Cholesterol Egress Cytoplasm Cytoplasm Cholesterol_Lumen->NPC2 This compound This compound This compound->NPC1 Inhibition

Caption: NPC1-mediated cholesterol egress from the lysosome and its inhibition by this compound.

Autophagy_Flux_Workflow start Cells expressing mRFP-GFP-LC3 treatment Treat with this compound or use NPC1-/- cells start->treatment inhibitor Add Lysosomal Inhibitor (e.g., Bafilomycin A1) treatment->inhibitor no_inhibitor No Inhibitor Control treatment->no_inhibitor imaging Confocal Microscopy inhibitor->imaging no_inhibitor->imaging quantification Quantify Yellow (Autophagosome) and Red (Autolysosome) Puncta imaging->quantification analysis Calculate Autophagic Flux quantification->analysis

Caption: Experimental workflow for measuring autophagy flux.

mTOR_Signaling_NPC cluster_lysosome Lysosome NPC1_inhibition NPC1 Dysfunction (this compound or mutation) Cholesterol_accum Cholesterol Accumulation NPC1_inhibition->Cholesterol_accum mTORC1 mTORC1 Cholesterol_accum->mTORC1 Hyperactivation autophagy_initiation Autophagy Initiation mTORC1->autophagy_initiation Inhibition protein_synthesis Protein Synthesis mTORC1->protein_synthesis Activation

Caption: Impact of NPC1 dysfunction on mTORC1 signaling.

Conclusion

The data presented in this guide demonstrate a strong correlation between the cellular and biochemical phenotypes induced by this compound and those observed in genetic models of Niemann-Pick Type C disease. The accumulation of cholesterol and other lipids, lysosomal dysfunction, and alterations in key signaling pathways are consistently replicated in the this compound model. This validation underscores the utility of this compound as a reliable and valuable tool for studying the pathophysiology of NPC disease and for the preclinical evaluation of potential therapeutic agents. Researchers can confidently employ this compound to induce an NPC-like phenotype in a controlled and reproducible manner, facilitating high-throughput screening and mechanistic studies aimed at developing effective treatments for this devastating disorder.

References

Cross-Validation of U18666A's Disruption of Cholesterol Homeostasis with Other Cationic Amphiphilic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the well-characterized cholesterol transport inhibitor, U18666A, and other cationic amphiphilic drugs (CADs). It is intended for researchers, scientists, and drug development professionals investigating cellular cholesterol trafficking and its implications in various disease models. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to facilitate a comprehensive understanding of the similarities and differences among these compounds.

Introduction to this compound and Cationic Amphiphilic Drugs

This compound is a widely used laboratory tool to induce a cellular phenotype mimicking Niemann-Pick type C (NPC) disease, a lysosomal storage disorder characterized by the accumulation of cholesterol and other lipids in late endosomes and lysosomes.[1] It is a cationic amphiphilic molecule, a class of compounds that share a common structural motif: a hydrophobic ring structure and a hydrophilic side chain with a charged amine group. This amphiphilicity allows them to interact with and accumulate in acidic intracellular compartments, primarily lysosomes, leading to a range of cellular effects. While this compound is a potent inhibitor of the Niemann-Pick C1 (NPC1) protein, a key transporter in cholesterol egress from lysosomes, other CADs can also disrupt cholesterol homeostasis through various, sometimes less specific, mechanisms.[1][2] This guide provides a cross-validation of the effects of this compound with other commonly used CADs, including amiodarone, imipramine, tamoxifen, chloroquine, and sertraline.

Data Presentation: Comparative Effects on Cholesterol Metabolism

The following table summarizes the known effects of this compound and other selected CADs on cellular cholesterol metabolism. Direct comparison of IC50 values for lysosomal cholesterol accumulation is challenging due to the varied primary mechanisms of action. Where available, concentrations at which cholesterol-related effects are observed are provided.

DrugPrimary Mechanism of Action on Cholesterol MetabolismObserved Concentration for Cholesterol-Related EffectsKey Cellular Phenotypes
This compound Direct inhibitor of NPC1 protein, blocking cholesterol egress from late endosomes/lysosomes.[1]Kᵢ for inhibition of LDL-derived cholesterol esterification: 0.03 µM.[1] Intracellular cholesterol accumulation observed at 0.625–10 µg/mL.[3]Accumulation of unesterified cholesterol in late endosomes/lysosomes (NPC-like phenotype).[1][3]
Amiodarone Primarily inhibits enzymes in the cholesterol biosynthesis pathway, such as 24-dehydrocholesterol reductase (DHCR24).[4] Also causes intralysosomal accumulation.[5]Induces desmosterol accumulation in cultured cells.[4]Accumulation of cholesterol precursors and phospholipids in lysosomes.[4][5]
Imipramine Induces intracellular accumulation of unesterified cholesterol, resembling the NPC phenotype.[6] May inhibit acid sphingomyelinase.[7]Dose-dependent cholesterol accumulation starting at 25 µM.[6]Accumulation of cholesterol in late endosomes/lysosomes.[6]
Tamoxifen Inhibits cholesterol synthesis enzymes.[8] Can lead to the accumulation of free cholesterol in lysosomes of resistant cancer cells.[9]No specific IC50 for lysosomal accumulation reported.Altered cholesterol metabolism, potential for lysosomal cholesterol accumulation in specific contexts.[9]
Chloroquine Weak base that accumulates in lysosomes, raising their pH and inhibiting lysosomal enzymes.[10] This indirectly affects cholesterol metabolism.Induces accumulation of autophagosomes and lipids.[11]General disruption of lysosomal function, leading to accumulation of various lipids, including cholesterol.[10][11]
Sertraline Induces cholesterol accumulation within lysosomes, potentially by inhibiting NPC1 and NPC2.[12][13]No specific IC50 for lysosomal accumulation reported.Lysosomal cholesterol accumulation, leading to lysosomal membrane permeabilization.[12][13]

Experimental Protocols

Assessment of Intracellular Cholesterol Accumulation using Filipin Staining

This protocol outlines the use of filipin, a fluorescent polyene antibiotic that binds specifically to unesterified cholesterol, to visualize and quantify its accumulation in cultured cells.[14][15]

Materials:

  • Cultured cells grown on glass coverslips or in imaging-compatible plates

  • Cationic amphiphilic drugs (this compound, amiodarone, etc.)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine in PBS

  • Filipin III stock solution (e.g., 25 mg/mL in DMSO)

  • Fetal Bovine Serum (FBS)

  • Fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips or imaging plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or other CADs for a specified period (e.g., 24-48 hours). Include a vehicle-treated control group.

  • Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA in PBS for 1 hour at room temperature.

  • Quenching:

    • Wash the cells three times with PBS.

    • Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench unreacted PFA.

    • Wash the cells three times with PBS.

  • Filipin Staining:

    • Prepare a working solution of filipin at 50 µg/mL in PBS containing 10% FBS. Protect the solution from light.

    • Incubate the cells with the filipin working solution for 2 hours at room temperature in the dark.

  • Washing and Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on slides with a suitable mounting medium or image the plates directly.

    • Immediately visualize the cells using a fluorescence microscope with a UV filter. Filipin fluorescence is prone to photobleaching, so minimize exposure to the excitation light.

Quantification (Optional):

  • Acquire images from multiple fields for each condition.

  • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity or the number and area of fluorescent puncta per cell.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts related to the effects of this compound and other cationic amphiphilic drugs on cellular cholesterol trafficking and a typical experimental workflow for their comparison.

G Cross-Validation Workflow for Cationic Amphiphilic Drugs cluster_0 Drug Treatment cluster_1 Cellular Assays cluster_2 Data Analysis cluster_3 Outcome This compound This compound (Control) Filipin Filipin Staining for Unesterified Cholesterol This compound->Filipin Lysotracker Lysosomal Staining (e.g., LysoTracker) This compound->Lysotracker Toxicity Cell Viability Assay (e.g., MTT, LDH) This compound->Toxicity CADs Other CADs (Amiodarone, Imipramine, etc.) CADs->Filipin CADs->Lysotracker CADs->Toxicity Vehicle Vehicle Control Vehicle->Filipin Vehicle->Lysotracker Vehicle->Toxicity Imaging Fluorescence Microscopy & Image Quantification Filipin->Imaging Lysotracker->Imaging Stats Statistical Analysis (IC50, Dose-Response) Toxicity->Stats Comparison Comparative Analysis of Drug Effects Imaging->Comparison Stats->Comparison

Caption: Experimental workflow for comparing this compound and other CADs.

G Cellular Cholesterol Trafficking and a Site of Action for this compound cluster_0 Extracellular cluster_1 Intracellular cluster_2 Endocytic Pathway cluster_3 Cellular Organelles LDL LDL Particle Endosome Early Endosome LDL->Endosome Endocytosis LE_Lysosome Late Endosome / Lysosome Endosome->LE_Lysosome NPC1 NPC1 Protein LE_Lysosome->NPC1 Cholesterol Egress ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus PM Plasma Membrane This compound This compound This compound->NPC1 Inhibition NPC1->ER NPC1->Golgi NPC1->PM

Caption: Simplified pathway of cholesterol trafficking and this compound's inhibitory action.

References

U18666A's Impact on Cholesterol Transport: A Non-Stereospecific Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

The compound U18666A, a widely utilized tool in lipid research, inhibits intracellular cholesterol transport through a mechanism that does not exhibit stereospecificity. This finding is supported by studies comparing the biological activities of this compound and its enantiomer, ent-U18666A, which have demonstrated their equal potency in disrupting sterol synthesis and inducing apoptosis. This suggests that the effects of this compound are likely attributable to its physicochemical properties as a cationic amphiphile rather than a specific stereoselective interaction with its protein target.

This compound is a synthetic compound that has been instrumental in elucidating the pathways of intracellular cholesterol trafficking. It is known to induce a cellular phenotype that mimics Niemann-Pick type C (NPC) disease, a lysosomal storage disorder characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes. The primary molecular target of this compound is the Niemann-Pick C1 (NPC1) protein, a transmembrane protein essential for the egress of cholesterol from these organelles. By binding to the sterol-sensing domain (SSD) of NPC1, this compound inhibits its function, leading to the sequestration of cholesterol within the endo-lysosomal system.

Comparative Analysis: this compound vs. Its Enantiomer

A pivotal study by Cenedella et al. (2005) directly investigated the stereospecificity of this compound by synthesizing its enantiomer and comparing the biological effects of the two compounds. The research demonstrated that both this compound and its mirror image, ent-U18666A, inhibited the net synthesis of sterols and induced apoptosis in cultured bovine lens epithelial cells with equal efficacy.[1] This lack of difference in activity between the two enantiomers strongly indicates that the molecular interactions leading to these effects are not dependent on the specific three-dimensional arrangement of the atoms in the this compound molecule.

This finding supports the hypothesis that this compound's mechanism of action is related to its properties as a cationic amphiphilic molecule. Such molecules can intercalate into cellular membranes, altering their physical properties like membrane order and fluidity. These changes can, in turn, non-specifically affect the function of membrane-associated proteins, including enzymes involved in cholesterol synthesis and the proteins that regulate apoptosis.

Performance Comparison with Other Cholesterol Transport Modulators

While this compound is a potent inhibitor of cholesterol transport, other compounds can also modulate this pathway, albeit through different mechanisms.

  • Imipramine: A tricyclic antidepressant and also a cationic amphiphile, imipramine can inhibit the movement of cholesterol from lysosomes to the endoplasmic reticulum. However, studies have shown that this compound is significantly more potent in inhibiting LDL-stimulated cholesterol esterification.

  • 25-Hydroxycholesterol (25-HC): This oxysterol is a potent regulator of cholesterol homeostasis. Unlike this compound, which directly blocks NPC1, 25-HC acts through multiple mechanisms, including the activation of ACAT (acyl-CoA:cholesterol acyltransferase) to promote cholesterol esterification and the suppression of SREBP-2 (sterol regulatory element-binding protein 2) processing to reduce cholesterol synthesis.

Quantitative Data Summary

The following table summarizes the comparative effects of this compound and its enantiomer on the inhibition of sterol synthesis, as reported by Cenedella et al. (2005).

CompoundConcentration (µM)Inhibition of Sterol Synthesis (%)
This compound1~50
ent-U18666A1~50
This compound5~80
ent-U18666A5~80

Data extracted from Cenedella et al., Lipids, 2005, 40(6), 635-40.[1]

Experimental Protocols

Induction of Cholesterol Accumulation with this compound

This protocol describes the treatment of cultured cells with this compound to induce the accumulation of intracellular cholesterol.

Materials:

  • Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human fibroblasts)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Plate cells in appropriate culture vessels (e.g., 6-well plates, chamber slides) and allow them to adhere and grow to the desired confluency.

  • Prepare a working solution of this compound in a complete culture medium. A typical final concentration ranges from 1 to 5 µg/mL. It is recommended to perform a dose-response curve to determine the optimal concentration for the specific cell line and experimental endpoint.

  • Remove the existing culture medium from the cells and wash once with PBS.

  • Add the culture medium containing this compound to the cells.

  • Incubate the cells for the desired period, typically 18 to 48 hours, at 37°C in a humidified incubator with 5% CO₂.

  • Following incubation, the cells can be harvested for downstream analysis or fixed for staining.

Filipin Staining for Unesterified Cholesterol

This protocol details the use of filipin, a fluorescent polyene antibiotic that binds specifically to unesterified cholesterol, to visualize its accumulation in this compound-treated cells.

Materials:

  • This compound-treated and control cells on coverslips or in chamber slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Filipin stock solution (e.g., 25 mg/mL in DMSO)

  • Mounting medium

  • Fluorescence microscope with a UV filter set

Procedure:

  • After this compound treatment, wash the cells three times with PBS.

  • Fix the cells with 4% PFA in PBS for 30-60 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare a fresh working solution of filipin at a final concentration of 50 µg/mL in PBS. Protect the solution from light.

  • Incubate the fixed cells with the filipin working solution for 1-2 hours at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Visualize the cells using a fluorescence microscope equipped with a UV filter (excitation ~340-380 nm, emission ~385-465 nm). Unesterified cholesterol will appear as punctate intracellular fluorescence.

Signaling Pathway and Experimental Workflow Diagrams

U18666A_Mechanism LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor LDL->LDLR Endosome Early Endosome LDLR->Endosome Endocytosis Lysosome Late Endosome / Lysosome Endosome->Lysosome Maturation Cholesterol Free Cholesterol Lysosome->Cholesterol LDL-Cholesterol Hydrolysis NPC1 NPC1 Protein ER Endoplasmic Reticulum (ER) NPC1->ER Cholesterol Egress Cholesterol->NPC1 This compound This compound This compound->NPC1 Inhibition

Caption: Mechanism of this compound-induced cholesterol accumulation.

Experimental_Workflow start Start: Cultured Cells treatment Treat with this compound and Enantiomer start->treatment incubation Incubate for 18-48 hours treatment->incubation fixation Fix cells with Paraformaldehyde incubation->fixation staining Stain with Filipin fixation->staining imaging Fluorescence Microscopy staining->imaging analysis Quantify Cholesterol Accumulation imaging->analysis

Caption: Workflow for comparing this compound and its enantiomer.

References

Confirming U18666A's On-Target Effects: A Guide to Rescue Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specific mechanism of action of a chemical probe is paramount. U18666A is a widely utilized compound to induce a cellular phenotype mimicking Niemann-Pick type C (NPC) disease by disrupting intracellular cholesterol trafficking. This guide provides a comparative overview of experimental approaches, with a focus on rescue experiments, to confidently attribute the observed effects of this compound to its primary target, the Niemann-Pick C1 (NPC1) protein.

This compound is a cationic amphiphile that primarily functions by inhibiting the NPC1 protein, a lysosomal membrane protein essential for the transport of cholesterol out of lysosomes.[1][2] This inhibition leads to the accumulation of unesterified cholesterol within late endosomes and lysosomes, a hallmark of NPC disease.[3][4][5] While potent in its action, it is crucial to distinguish these on-target effects from potential off-target activities, which include the inhibition of enzymes in the cholesterol biosynthesis pathway such as 24-dehydrocholesterol reductase (DHCR24).[2][3][6] Rescue experiments are therefore indispensable for validating that the cellular consequences of this compound treatment are a direct result of its interaction with NPC1.

Comparative Analysis of Rescue Strategies

Two primary strategies have been successfully employed to rescue the effects of this compound, thereby confirming its on-target activity. These involve either increasing the expression of the target protein, NPC1, or utilizing compounds that can bypass the transport block.

Rescue StrategyPrincipleKey AdvantagesKey Considerations
NPC1 Overexpression Increasing the cellular concentration of the drug's target (NPC1) should necessitate a higher concentration of the inhibitor (this compound) to achieve the same level of effect.Directly demonstrates the specific interaction between this compound and NPC1. Provides strong evidence for on-target engagement.Requires genetic manipulation of cell lines. Overexpression levels need to be carefully controlled and validated.
Cyclodextrin Treatment Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD) and 2-hydroxypropyl-γ-cyclodextrin (HPγCD), are capable of extracting and solubilizing cholesterol, thereby facilitating its transport out of lysosomes, bypassing the NPC1-dependent pathway.[7]A pharmacological approach that does not require genetic modification. Can be applied to a wider range of cell types, including primary cells.[7]The mechanism is indirect and relies on cholesterol chelation, not direct competition at the target site. Potential for off-target effects of cyclodextrins themselves.

Experimental Protocols

Key Experiment 1: NPC1 Overexpression Rescue

This experiment aims to demonstrate that an increased level of the NPC1 protein can overcome the inhibitory effect of this compound on cholesterol transport. A common readout is the esterification of LDL-derived cholesterol, which is inhibited by this compound.

Methodology:

  • Cell Culture and Transfection:

    • Culture Chinese Hamster Ovary (CHO) cells (or other suitable cell lines) in standard growth medium.

    • Transfect one group of cells with a vector encoding for human NPC1 to create a stable overexpression cell line (e.g., TR-4139 cells).[1][8]

    • A control group should be transfected with an empty vector.

    • Confirm NPC1 overexpression via Western blot analysis.

  • This compound Treatment and Cholesterol Esterification Assay:

    • Plate both the NPC1-overexpressing and control cells.

    • Incubate the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) for a predetermined time (e.g., 16-24 hours).

    • Add a source of cholesterol, such as low-density lipoprotein (LDL) containing [¹⁴C]oleate, to the medium.

    • After an incubation period to allow for cholesterol uptake and esterification, lyse the cells.

    • Extract lipids and separate cholesteryl esters from other lipids using thin-layer chromatography.

    • Quantify the amount of radiolabeled cholesteryl oleate using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of cholesterol esterification for each this compound concentration in both cell lines.

    • Determine the inhibitory constant (Ki) or IC50 value for this compound in both control and NPC1-overexpressing cells. A significant increase in the Ki or IC50 in the overexpressing cells indicates a rescue effect.

Supporting Experimental Data:

Cell LineNPC1 ExpressionThis compound Kᵢ for Cholesterol Esterification Inhibition
CHO-7 (Control)Endogenous~0.02 µM[1][8]
TR-4139Overexpressed~2.7 µM[1][8]

This table summarizes data showing that a more than 100-fold higher concentration of this compound was required to inhibit cholesterol esterification in cells overexpressing NPC1, strongly supporting NPC1 as the direct target.[1][8]

Key Experiment 2: Cyclodextrin-Mediated Rescue

This experiment demonstrates that the cholesterol accumulation phenotype induced by this compound can be reversed by a compound that facilitates cholesterol egress from lysosomes, independent of NPC1.

Methodology:

  • Cell Culture and this compound Treatment:

    • Culture cells of interest (e.g., PK-15 cells or primary fibroblasts) in standard growth medium.

    • Treat cells with a concentration of this compound known to induce cholesterol accumulation (e.g., 5 µg/mL).[7]

  • Rescue with Cyclodextrins:

    • In a parallel group of this compound-treated cells, add HPβCD or HPγCD (e.g., 1 mM) to the culture medium.[7]

    • Include control groups treated with vehicle (DMSO) and cyclodextrins alone.

  • Cholesterol Staining:

    • After the treatment period, fix the cells.

    • Stain for unesterified cholesterol using filipin, a fluorescent dye that binds to free cholesterol.

    • Visualize cholesterol distribution using fluorescence microscopy.

  • Functional Readout (Optional):

    • If studying a functional consequence of this compound treatment (e.g., inhibition of viral infection), quantify this endpoint in the presence and absence of the rescue agent. For example, in a viral infection model, this would involve measuring viral titer.[7]

Supporting Experimental Data:

TreatmentIntracellular Cholesterol AccumulationViral Titer (in PRV infection model)
Vehicle (DMSO)LowHigh
This compoundHighLow
This compound + HPβCDLowHigh
This compound + HPγCDLowHigh

This table illustrates that HPβCD and HPγCD can reverse both the cholesterol accumulation and the functional inhibition of viral production caused by this compound, indicating the phenotype is dependent on the disruption of cholesterol homeostasis.[7]

Visualizing the Mechanisms

To further clarify the molecular interactions and experimental procedures, the following diagrams are provided.

U18666A_Mechanism cluster_lysosome Lysosome LDL LDL-Cholesterol Free_Chol Free Cholesterol LDL->Free_Chol Hydrolysis NPC1 NPC1 Protein Free_Chol->NPC1 Binding ER Endoplasmic Reticulum NPC1->ER Cholesterol Efflux Chol_Accum Cholesterol Accumulation NPC1->Chol_Accum This compound This compound This compound->NPC1 Inhibition This compound->Chol_Accum caption This compound inhibits NPC1-mediated cholesterol efflux from the lysosome.

Caption: this compound inhibits NPC1-mediated cholesterol efflux from the lysosome.

Rescue_Experiments_Workflow cluster_exp Experimental Setup cluster_rescue Rescue Strategies cluster_analysis Analysis Start Culture Cells Treat_U18 Treat with this compound Start->Treat_U18 Rescue_Overexpress Overexpress NPC1 Treat_U18->Rescue_Overexpress Genetic Rescue_Cyclo Add Cyclodextrin Treat_U18->Rescue_Cyclo Pharmacological Measure_Func Measure Functional Outcome Rescue_Overexpress->Measure_Func Measure_Chol Measure Cholesterol (Filipin Staining) Rescue_Cyclo->Measure_Chol Rescue_Cyclo->Measure_Func Result_Rescue Phenotype Rescued Measure_Chol->Result_Rescue Measure_Func->Result_Rescue Result_NoRescue Phenotype Not Rescued Measure_Func->Result_NoRescue caption Workflow for this compound rescue experiments.

Caption: Workflow for this compound rescue experiments.

Alternative Compounds for Comparison

When designing experiments, it is often beneficial to include alternative compounds to provide a more comprehensive understanding of the biological system.

CompoundPrimary TargetMechanism of ActionUse in Conjunction with this compound
Imipramine Acid Sphingomyelinase (ASM)Functional inhibitor of ASM, also a cationic amphiphile that can cause cholesterol accumulation, but is much less potent than this compound in inhibiting NPC1-mediated cholesterol egress.[1][8]Can be used as a control for non-specific effects of cationic amphiphiles.
Ezetimibe Niemann-Pick C1-Like 1 (NPC1L1)Inhibits the absorption of dietary cholesterol in the intestine by targeting NPC1L1.[9][10]Useful for studying the effects of systemic versus intracellular cholesterol transport inhibition.
Statins (e.g., Simvastatin) HMG-CoA ReductaseInhibit the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5]Can be used to investigate the interplay between cholesterol synthesis and intracellular trafficking.

References

Unveiling the Intricacies of Intracellular Cholesterol Transport: A Comparative Guide to U18666A and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular cholesterol transport, the selection of appropriate chemical tools is paramount. This guide provides a comprehensive comparison of U18666A, a widely used inhibitor of cholesterol egress from late endosomes and lysosomes, with several alternative compounds. By examining their efficacy, mechanisms of action, and impact across different cell types and species, this guide aims to facilitate informed decisions in experimental design and drug discovery.

This compound has long been a cornerstone for inducing a cellular phenotype mimicking Niemann-Pick type C (NPC) disease, a lysosomal storage disorder characterized by the accumulation of unesterified cholesterol. Its primary mechanism of action involves the direct inhibition of the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for cholesterol efflux from late endosomes and lysosomes. This targeted inhibition has made this compound an invaluable tool for studying the intricate pathways of cholesterol trafficking and its role in various cellular processes and disease states.

This guide delves into the quantitative efficacy of this compound and presents a comparative analysis with other pharmacological agents that perturb intracellular cholesterol homeostasis, including imipramine, amiodarone, and clomiphene. Each of these alternatives operates through distinct mechanisms, offering a diverse toolkit for researchers to dissect the multifaceted nature of cholesterol transport.

Comparative Efficacy of Cholesterol Transport Inhibitors

The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in inhibiting cholesterol transport and related cellular processes. The half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values are presented for various cell types and experimental conditions.

CompoundTarget/MechanismCell TypeAssayIC50 / KiCitation
This compound NPC1-mediated cholesterol egressCHO-7Cholesterol EsterificationKi: 0.02 µM[1]
NPC1-mediated cholesterol egressTR-4139 (NPC1 overexpressing)Cholesterol EsterificationKi: 2.7 µM[1]
NPC1-mediated cholesterol egressHuman Neuroblastoma (SK-N-SH)LDL-stimulated Cholesterol Esterification< 0.2 µg/mL[2]
Plasma membrane to ER cholesterol transportCHO cellsCholesterol EsterificationIC50: 0.6 µM[3]
Imipramine Cationic amphiphile, less potent NPC1 inhibitorCHO cellsPlasma membrane to ER cholesterol transportSlight inhibition at 10-30 µM, no significant difference at 100 µM[3]
HERG potassium channelsCHO cellsElectrophysiologyIC50: 3.4 µM[4]
Amiodarone Cholesterol Biosynthesis (EBP and DHCR24)Various cell linesSterol precursor accumulationDose-dependent increase[5]
Clomiphene Cholesterol Biosynthesis (DHCR24, Cholesterol side-chain cleavage enzyme)Hen Granulosa CellsEnzyme ActivityIC50: 1.8 x 10⁻⁵ M[6]

Signaling Pathways and Mechanisms of Action

To visualize the distinct points of intervention of this compound and its alternatives within the cellular cholesterol trafficking and biosynthesis pathways, the following diagrams are provided.

Cholesterol_Trafficking cluster_extracellular Extracellular Space cluster_cell Cell cluster_inhibition LDL LDL LDLR LDL Receptor LDL->LDLR Binding Endosome Early Endosome LDLR->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Cholesterol Free Cholesterol Late_Endosome->Cholesterol Hydrolysis NPC1 NPC1 ER Endoplasmic Reticulum Cholesteryl_Ester Cholesteryl Esters ER->Cholesteryl_Ester Esterification Plasma_Membrane Plasma Membrane NPC1L1 NPC1L1 Cholesterol->ER Transport Cholesterol->Plasma_Membrane Transport ACAT ACAT NPC1->ER Cholesterol Egress This compound This compound This compound->NPC1 Inhibits Imipramine Imipramine Imipramine->NPC1 Weakly Inhibits Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits Cholesterol Uptake

Figure 1: Inhibition of Cholesterol Trafficking Pathways.

Cholesterol_Biosynthesis_Inhibition cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitors AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Lanosterol Lanosterol Squalene->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Desmosterol Desmosterol Zymosterol->Desmosterol EBP Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 Amiodarone Amiodarone Amiodarone->Zymosterol Inhibits EBP Amiodarone->Desmosterol Inhibits DHCR24 Clomiphene Clomiphene Clomiphene->Desmosterol Inhibits DHCR24

Figure 2: Inhibition of Cholesterol Biosynthesis Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of findings.

Filipin Staining for Unesterified Cholesterol

This protocol is used to visualize the accumulation of unesterified cholesterol in late endosomes/lysosomes, a hallmark of the NPC phenotype.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Filipin complex (from Streptomyces filipinensis) stock solution (e.g., 25 mg/mL in DMSO)

  • Quenching solution (e.g., 50 mM glycine in PBS)

  • Mounting medium

Procedure:

  • Cell Culture: Plate cells on glass coverslips and culture under desired experimental conditions.

  • Fixation: Wash cells twice with PBS and fix with 4% PFA for 30-60 minutes at room temperature.

  • Quenching: Wash cells three times with PBS and quench the autofluorescence from PFA by incubating with quenching solution for 10 minutes.

  • Staining: Wash cells twice with PBS. Dilute the filipin stock solution to a working concentration (e.g., 50 µg/mL) in PBS. Incubate cells with the filipin working solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips on glass slides using a suitable mounting medium. Visualize the filipin staining using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm).

Cholesterol Esterification Assay

This assay measures the activity of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that esterifies free cholesterol in the endoplasmic reticulum. Inhibition of cholesterol egress from lysosomes by compounds like this compound reduces the availability of cholesterol for ACAT, thus decreasing the rate of esterification.

Materials:

  • Cell culture medium with and without fetal bovine serum (FBS)

  • [¹⁴C]Oleate-albumin complex

  • Low-density lipoprotein (LDL)

  • Lipid extraction solvents (e.g., hexane/isopropanol, 3:2, v/v)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

Procedure:

  • Cell Culture and Treatment: Plate cells and culture to near confluency. Pre-incubate cells with the test compound (e.g., this compound or alternatives) in a medium containing lipoprotein-deficient serum for a specified period.

  • Labeling: Add LDL and the [¹⁴C]oleate-albumin complex to the medium and incubate for several hours to allow for cholesterol uptake and esterification.

  • Lipid Extraction: Wash the cells with PBS and scrape them into a solvent mixture for lipid extraction.

  • TLC Separation: Spot the lipid extracts onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate cholesteryl esters from other lipids.

  • Quantification: Scrape the spots corresponding to cholesteryl [¹⁴C]oleate from the TLC plate into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the total cell protein content. Compare the amount of cholesteryl [¹⁴C]oleate formed in treated cells to that in untreated control cells to determine the percent inhibition.

Discussion and Conclusion

The data presented in this guide highlight the distinct characteristics of this compound and its alternatives. This compound remains a potent and specific inhibitor of NPC1-mediated cholesterol egress, making it the gold standard for inducing an NPC-like phenotype. Its efficacy is well-characterized across various cell lines, although overexpression of NPC1 can significantly reduce its potency.[1]

Imipramine, another cationic amphiphile, also induces cholesterol accumulation but is significantly less potent than this compound in inhibiting the plasma membrane to ER cholesterol transport pathway.[3] This suggests that while it can be used to study the general effects of cationic amphiphiles on lipid trafficking, it may not be as specific or potent as this compound for targeting NPC1.

Amiodarone and clomiphene represent a different class of cholesterol-modulating agents that primarily target the cholesterol biosynthesis pathway.[5][6] Amiodarone inhibits both EBP and DHCR24, leading to the accumulation of specific sterol precursors.[5] Clomiphene also inhibits DHCR24 and the cholesterol side-chain cleavage enzyme.[6] While these compounds can also induce a Niemann-Pick C-like phenotype, their primary mechanism is distinct from the direct inhibition of cholesterol transport from lysosomes. This makes them useful tools for investigating the interplay between cholesterol synthesis and trafficking.

Ezetimibe offers another unique mechanism by inhibiting the NPC1L1 protein, which is crucial for intestinal cholesterol absorption.[7][8][9][10] While its primary application is in regulating systemic cholesterol levels, its targeted action on a specific cholesterol transporter makes it a valuable tool for studying the role of intestinal cholesterol uptake in various physiological and pathological processes.

References

Unraveling Cellular Cholesterol Dysregulation: A Comparative Analysis of U18666A and Other Pharmacological Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise impact of chemical compounds on cellular cholesterol homeostasis is paramount. This guide provides a quantitative comparison of cholesterol accumulation induced by the well-characterized agent U18666A against other notable drugs—amiodarone and itraconazole—supported by experimental data and detailed protocols.

This compound is a widely used research tool that induces a cellular phenotype mimicking Niemann-Pick type C (NPC) disease by inhibiting the NPC1 protein, leading to the accumulation of unesterified cholesterol in late endosomes and lysosomes. However, other clinically used drugs can also disrupt cholesterol metabolism, albeit through varied mechanisms. This guide delves into the quantitative differences in cholesterol or cholesterol precursor accumulation caused by these agents, offering a valuable resource for selecting the appropriate tool compound for studies on cholesterol trafficking and metabolism.

Quantitative Comparison of Drug-Induced Cholesterol Accumulation

The following table summarizes the quantitative effects of this compound, amiodarone, and itraconazole on cholesterol or its precursor accumulation in various in vitro models.

DrugMechanism of ActionCell TypeConcentrationMeasured EffectQuantitative ValueCitation(s)
This compound Inhibits NPC1 protein, blocking cholesterol egress from late endosomes/lysosomes.Murine Hepatoma (1c1c7)0.05 µMIncreased punctate filipin stainingThreshold for observable increase[1]
0.1 µMIncreased per-cell filipin fluorescence intensity~1.5-fold increase over control[1]
1.0 µMIncreased per-cell filipin fluorescence intensity~2.5-fold increase over control[1]
Human Skin Fibroblasts2.5 µMAccumulation of intracellular cholesterolDose-dependent increase in filipin labeling[2]
Amiodarone Inhibits 24-dehydrocholesterol reductase (DHCR24), blocking the conversion of desmosterol to cholesterol.Human Embryonic Kidney (HEK293)Dose-dependentIncreased cellular desmosterol levelsData available in cited literature[3]
Human Liver (HepG2)Dose-dependentIncreased cellular desmosterol levelsData available in cited literature[3]
Human Myocardium (in vivo)N/AIncreased desmosterol accumulation18-fold higher than control[4]
Human Serum (in vivo)N/AIncreased desmosterol-to-cholesterol ratio12-fold higher than control[5][6]
Itraconazole Inhibits intracellular cholesterol trafficking, potentially via NPC1.Bat-derived Kidney (MoKi)2 µg/mLIncreased colocalization of filipin and LysoTrackerManders' coefficient ~0.7 (vs. ~0.3 in control)[7]
Cervical Cancer (CaSki)1 µMAccumulation of intracellular cholesterolSimilar distribution to this compound

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

U18666A_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Endocytosis Endocytosis cluster_Lysosome Late Endosome / Lysosome LDL Low-Density Lipoprotein (LDL) LDLR LDL Receptor LDL->LDLR Binding Endosome Early Endosome LDLR->Endosome Internalization Lysosome Late Endosome/ Lysosome Endosome->Lysosome Maturation NPC1 NPC1 Protein Lysosome->NPC1 LDL-Cholesterol Processing ER Endoplasmic Reticulum NPC1->ER Cholesterol Egress Cholesterol Free Cholesterol This compound This compound This compound->NPC1 Inhibition Cholesterol->Lysosome Accumulation

Mechanism of this compound-induced cholesterol accumulation.

Cholesterol_Quantification_Workflow cluster_Filipin Filipin Staining cluster_GCMS GC-MS Analysis cluster_AmplexRed Amplex Red Assay start Cultured Cells drug_treatment Treat with Drug (e.g., this compound, Amiodarone, Itraconazole) and Control (Vehicle) start->drug_treatment fixation Fix Cells (e.g., Paraformaldehyde) drug_treatment->fixation lysis Cell Lysis and Lipid Extraction drug_treatment->lysis extraction Lipid Extraction drug_treatment->extraction staining Stain with Filipin III fixation->staining microscopy Fluorescence Microscopy (UV Excitation) staining->microscopy quantification_filipin Image Analysis (Fluorescence Intensity/ Puncta Quantification) microscopy->quantification_filipin derivatization Derivatization of Sterols lysis->derivatization gcms Gas Chromatography- Mass Spectrometry derivatization->gcms quantification_gcms Quantify Cholesterol/ Precursors gcms->quantification_gcms enzymatic_reaction Enzymatic Reaction (Cholesterol Oxidase/Esterase, HRP) extraction->enzymatic_reaction fluorometry Fluorometric Measurement (Resorufin) enzymatic_reaction->fluorometry quantification_amplex Calculate Cholesterol Concentration fluorometry->quantification_amplex

Experimental workflow for quantifying cellular cholesterol.

Detailed Experimental Protocols

Reproducibility is key in scientific research. Below are detailed protocols for the primary methods used to quantify cholesterol accumulation.

Filipin Staining for Unesterified Cholesterol

This method allows for the visualization and semi-quantitative analysis of unesterified cholesterol distribution within cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 3% Paraformaldehyde in PBS

  • 1.5 mg/mL Glycine in PBS

  • Filipin III stock solution (25 mg/mL in DMSO)

  • Staining solution: 0.05 mg/mL Filipin III in PBS with 10% Fetal Bovine Serum (FBS)

Procedure:

  • Grow cells on glass coverslips in a multi-well plate to the desired confluency.

  • Treat cells with the drug of interest (e.g., this compound, itraconazole) at the desired concentration and for the appropriate duration. Include a vehicle-only control.

  • Wash the cells three times with PBS.

  • Fix the cells with 3% paraformaldehyde for 1 hour at room temperature.[8]

  • Wash the cells three times with PBS.

  • Quench the paraformaldehyde by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[8]

  • Wash the cells three times with PBS.

  • Stain the cells with the filipin working solution for 2 hours at room temperature, protected from light.[8]

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides with a suitable mounting medium.

  • Visualize the cells using a fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission >430 nm).[8] Note that filipin fluorescence is prone to rapid photobleaching.

  • Quantification: Capture images and analyze using software such as ImageJ. Measure the mean fluorescence intensity per cell or quantify the number and intensity of fluorescent puncta.[9]

Amplex® Red Cholesterol Assay for Total Cholesterol Quantification

This enzymatic assay provides a highly sensitive fluorometric method for quantifying total cholesterol.

Materials:

  • Amplex® Red Cholesterol Assay Kit (contains Amplex® Red reagent, HRP, cholesterol oxidase, cholesterol esterase, and reaction buffer)

  • Chloroform:Methanol (2:1) or Hexane:Isopropanol (3:2) for lipid extraction

  • Cultured cells treated with compounds of interest

Procedure:

  • Culture and treat cells in a multi-well plate as required for the experiment.

  • Harvest the cells and perform lipid extraction. For example, for approximately 1x10^6 cells, add 200 µL of chloroform:methanol (2:1) and vortex thoroughly.[10]

  • Centrifuge to pellet the cell debris and collect the organic (lower) phase containing the lipids.

  • Evaporate the solvent from the lipid extract, for example, by using a speed vacuum.

  • Re-suspend the dried lipids in the 1x reaction buffer provided in the assay kit.[10]

  • Prepare a cholesterol standard curve using the cholesterol standard provided in the kit.

  • Prepare the Amplex® Red working solution by mixing the Amplex® Red reagent, HRP, cholesterol oxidase, and cholesterol esterase in the reaction buffer according to the kit's instructions.

  • Add the working solution to both the samples and the standards.

  • Incubate the reaction for 30 minutes at 37°C, protected from light.

  • Measure the fluorescence using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

  • Calculate the cholesterol concentration in the samples by comparing their fluorescence to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

GC-MS is a powerful technique for the separation and quantification of various sterols, including cholesterol and its precursors like desmosterol.

Materials:

  • Internal standards (e.g., deuterated cholesterol, deuterated desmosterol)

  • Solvents for lipid extraction (e.g., hexane, isopropanol)

  • Saponification reagent (e.g., ethanolic KOH)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS system

Procedure:

  • Culture and treat cells as required.

  • Harvest cells and add internal standards.

  • Perform lipid extraction using a method like the Folch or Bligh-Dyer extraction.

  • Saponify the lipid extract to hydrolyze cholesteryl esters to free cholesterol by heating with ethanolic KOH.

  • Extract the non-saponifiable lipids (containing the sterols) with a non-polar solvent like hexane.

  • Evaporate the solvent and derivatize the sterols to make them volatile for GC analysis. This is typically done by heating with a silylating agent like BSTFA to form trimethylsilyl (TMS) ethers.[11]

  • Inject the derivatized sample into the GC-MS. The different sterols will be separated based on their retention times on the GC column and identified and quantified by their mass spectra.

  • Calculate the concentration of each sterol by comparing its peak area to that of the corresponding internal standard.

Summary and Conclusion

This guide provides a comparative overview of the quantitative effects of this compound, amiodarone, and itraconazole on cellular cholesterol accumulation. This compound and itraconazole directly impact intracellular cholesterol trafficking, leading to its accumulation in late endosomes/lysosomes. In contrast, amiodarone primarily disrupts cholesterol biosynthesis, causing a significant buildup of the precursor desmosterol.

The choice of compound for inducing cholesterol accumulation in a research setting should be guided by the specific scientific question. This compound remains the gold standard for mimicking the NPC1-deficient phenotype and studying the consequences of lysosomal cholesterol sequestration. Itraconazole offers a clinically relevant alternative that produces a similar cellular phenotype. Amiodarone is a valuable tool for investigating the effects of desmosterol accumulation and the inhibition of the cholesterol biosynthesis pathway. The provided quantitative data and detailed experimental protocols serve as a foundational resource for designing and interpreting experiments in the critical field of cellular cholesterol homeostasis.

References

A Side-by-Side Comparison of U18666A and AY-9944 on Sterol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used inhibitors of sterol synthesis, U18666A and AY-9944. By examining their distinct mechanisms of action, potencies, and effects on the cholesterol biosynthesis pathway, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific experimental needs.

At a Glance: this compound vs. AY-9944

FeatureThis compoundAY-9944
Primary Target(s) Oxidosqualene cyclase, 3β-hydroxysterol Δ24-reductase (DHCR24), Niemann-Pick C1 (NPC1) protein7-dehydrocholesterol reductase (DHCR7)
Mechanism of Action Inhibits multiple enzymes in the later stages of cholesterol biosynthesis and blocks intracellular cholesterol trafficking.[1]Potent and specific inhibitor of the final step in the Kandutsch-Russell pathway of cholesterol synthesis.[2][3][4][5]
Potency Highly potent, with effects observed at nanomolar to low micromolar concentrations. It is noted to be over 6000 times more active than AY-9944 in inhibiting early steps of sterol synthesis and at least 100 times more potent in reducing overall cholesterol formation.Potent inhibitor with a reported IC50 of 13 nM for DHCR7.[2][3][4][5]
Effect on Sterol Profile Accumulation of multiple sterol precursors, including desmosterol, and sequestration of cholesterol in late endosomes/lysosomes.[1]Specific accumulation of 7-dehydrocholesterol (7-DHC).[2]
Key Applications Studying Niemann-Pick Type C disease, investigating the role of cholesterol trafficking, and as a broad inhibitor of late-stage cholesterol synthesis.Inducing a chemical model of Smith-Lemli-Opitz Syndrome (SLOS), studying the function of DHCR7, and investigating the effects of 7-DHC accumulation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and AY-9944 based on available experimental data.

ParameterThis compoundAY-9944Reference
IC50 for DHCR7 Inhibition Not a primary target13 nM[2][3][4][5]
Ki for Cholesterol Esterification Inhibition 0.03 µMNot reported[6]
Relative Potency (Cholesterol Reduction) At least 100x more potent than AY-9944-

Signaling Pathways and Points of Inhibition

The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. This compound and AY-9944 intervene at distinct points in the later stages of this pathway, leading to different metabolic consequences.

G cluster_early Early Pathway cluster_late Late Pathway (Post-Squalene) cluster_bloch Bloch Pathway cluster_kandutsch Kandutsch-Russell Pathway cluster_trafficking Intracellular Trafficking Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Oxidosqualene cyclase ... ... Lanosterol->... ...... ...... Lanosterol->...... Desmosterol Desmosterol ...->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 7-Dehydrocholesterol 7-Dehydrocholesterol ......->7-Dehydrocholesterol 7-Dehydrocholesterol->Cholesterol DHCR7 LDL-Cholesterol LDL-Cholesterol Late Endosome/\nLysosome Late Endosome/ Lysosome LDL-Cholesterol->Late Endosome/\nLysosome Endocytosis ER & other organelles ER & other organelles Late Endosome/\nLysosome->ER & other organelles NPC1 This compound This compound Oxidosqualene\ncyclase Oxidosqualene cyclase This compound->Oxidosqualene\ncyclase DHCR24 DHCR24 This compound->DHCR24 NPC1 NPC1 This compound->NPC1 AY9944 AY9944 DHCR7 DHCR7 AY9944->DHCR7

Caption: Inhibition points of this compound and AY-9944 in the cholesterol biosynthesis and trafficking pathways.

Experimental Protocols

In Vitro Enzyme Inhibition Assay for DHCR7 and DHCR24

This protocol is adapted from methods used to assess the activity of sterol reductases in cultured cells.

a. Cell Culture and Treatment:

  • Culture cells (e.g., CHO-7, HepG2) in appropriate media and conditions.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • For DHCR24 activity, transfect cells with hamster-specific DHCR24 siRNA to knock down the endogenous enzyme, allowing for the specific measurement of human DHCR24 activity if overexpressed.

  • Pre-treat cells with varying concentrations of this compound, AY-9944, or vehicle control for a specified period (e.g., 1-4 hours).

b. Metabolic Labeling:

  • To measure DHCR24 activity, label cells with a deuterated substrate, [2H6]desmosterol.

  • To measure DHCR7 activity, label cells with [2H7]7-dehydrocholesterol.

  • Incubate for a defined period (e.g., 4-24 hours) to allow for the conversion of the labeled substrate to cholesterol.

c. Lipid Extraction and Analysis:

  • Wash cells with PBS and harvest.

  • Extract total lipids using a modified Bligh-Dyer method or other suitable solvent systems (e.g., chloroform:methanol).

  • Dry the lipid extract under nitrogen and resuspend in a suitable solvent.

  • Analyze the sterol composition by GC-MS or LC-MS/MS to quantify the labeled substrate and the resulting labeled cholesterol.

  • Enzyme activity is determined by the ratio of the product (labeled cholesterol) to the substrate (labeled precursor).

Analysis of Cellular Sterol Profiles by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of cellular sterols following treatment with inhibitors.

a. Sample Preparation:

  • Culture cells to near confluency and treat with this compound, AY-9944, or vehicle for the desired time.

  • Harvest cells by scraping and wash with PBS.

  • Perform a total lipid extraction using a solvent mixture such as chloroform:isopropanol:methanol:water.

b. Saponification and Derivatization:

  • Saponify the lipid extract using ethanolic potassium hydroxide to hydrolyze sterol esters.

  • Extract the non-saponifiable lipids (containing free sterols) with a non-polar solvent like n-hexane.

  • Evaporate the solvent and derivatize the sterols to their trimethylsilyl (TMS) ethers using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step increases the volatility of the sterols for GC analysis.

c. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column).

  • Use a temperature gradient to separate the different sterol species.

  • The eluting compounds are introduced into a mass spectrometer for detection and identification based on their mass spectra and retention times compared to known standards.

  • Quantification is typically achieved by comparing the peak areas of the sterols of interest to that of an internal standard added at the beginning of the extraction process.

Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Seed cells in culture plates B 2. Treat with this compound, AY-9944, or vehicle control A->B C 3. Harvest and wash cells B->C D 4. Total lipid extraction C->D E 5. Saponification (optional, for total sterols) D->E F 6. Derivatization (for GC-MS) E->F G 7. GC-MS or LC-MS/MS analysis F->G H 8. Identification and quantification of sterol species G->H

Caption: General workflow for the analysis of cellular sterol profiles after inhibitor treatment.

References

Safety Operating Guide

Proper Disposal of U18666A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like U18666A are paramount to ensuring a safe and compliant laboratory environment. Due to the limited toxicological data available for this compound, it must be managed as a hazardous waste to mitigate potential risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with best practices for handling chemicals with unknown toxicity and those dissolved in Dimethyl Sulfoxide (DMSO).

Immediate Safety and Disposal Overview

Urgent Safety Precautions:

  • Treat as Hazardous: Due to the unevaluated toxicological properties of this compound, it must be handled as a hazardous chemical at all times.

  • Solvent Hazard: this compound is often dissolved in DMSO, a solvent that can readily penetrate the skin and may carry the dissolved chemical into the body.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended for DMSO), safety goggles, and a lab coat.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.

Immediate Disposal Plan:

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the sink.

  • Segregate Waste: Collect all this compound waste, including pure compound, solutions, and contaminated materials, in a designated and properly labeled hazardous waste container.

  • Contact EHS: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Detailed Disposal Procedures

The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer. The following steps provide a detailed protocol for managing this compound waste in the laboratory.

Waste Characterization and Collection

Given that the toxicological profile of this compound is not fully known, it is prudent to classify it as a toxic chemical waste.[3][4] Any solutions containing this compound, particularly in DMSO, should be treated as a flammable and toxic hazardous waste.

Table 1: this compound Waste Classification

Waste TypePrimary Hazard ClassificationSecondary Hazard Classification
Solid this compoundToxic (Assumed)-
This compound in DMSOFlammable LiquidToxic (Assumed)
Contaminated LabwareSolid Hazardous Waste-

All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, must be disposed of as solid hazardous waste.

Step-by-Step Disposal Protocol
  • Container Selection:

    • For liquid waste (this compound in DMSO), use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. The container should be clearly labeled for flammable liquid waste.

    • For solid waste (contaminated gloves, vials, etc.), use a separate, clearly labeled container for solid hazardous waste.

  • Labeling:

    • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound" and the solvent, e.g., "Dimethyl Sulfoxide".

    • Include the approximate concentration of this compound and the date of waste accumulation.

    • Follow your institution's specific labeling requirements.

  • Waste Accumulation:

    • Collect all liquid and solid waste in their respective designated containers.

    • Do not mix this compound waste with other incompatible waste streams.

    • Keep waste containers securely closed when not in use.

  • Storage:

    • Store the hazardous waste containers in a designated, well-ventilated, and secure area, away from heat, sparks, and open flames.[1]

    • Ensure the storage area is in compliance with your institution's guidelines for hazardous waste storage.

  • Disposal Request:

    • Once the waste container is full or has reached its designated accumulation time limit, contact your institution's EHS office to schedule a pickup.

    • Do not attempt to dispose of the waste through regular trash or any other unauthorized means.

Experimental Context and Signaling Pathway

This compound is a widely used research chemical that inhibits intracellular cholesterol trafficking. This property makes it a valuable tool for studying various cellular processes and diseases. The primary mechanism of action of this compound involves the inhibition of the Niemann-Pick C1 (NPC1) protein, which is crucial for the egress of cholesterol from late endosomes and lysosomes.

U18666A_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Items) B Select Appropriate Hazardous Waste Containers A->B C Label Containers Correctly ('Hazardous Waste', Chemical Names) B->C D Segregate Waste Types (Liquid vs. Solid) C->D E Store in Designated Secure Area D->E F Contact Institutional EHS for Pickup E->F G EHS Manages Final Compliant Disposal F->G

Caption: Workflow for the proper disposal of this compound waste.

The inhibition of NPC1 by this compound leads to an accumulation of cholesterol within the late endosomes/lysosomes, effectively mimicking the cellular phenotype of Niemann-Pick type C disease. This disruption of cholesterol homeostasis has profound effects on various cellular signaling pathways and is a key area of investigation in neurodegenerative diseases and viral infections.

U18666A_Signaling_Pathway cluster_pathway This compound Mechanism of Action Cholesterol Cholesterol Influx (e.g., via LDL receptor) LateEndosome Late Endosome / Lysosome Cholesterol->LateEndosome NPC1 NPC1 Protein LateEndosome->NPC1 CholesterolAccumulation Cholesterol Accumulation LateEndosome->CholesterolAccumulation ER Endoplasmic Reticulum NPC1->ER Cholesterol Egress This compound This compound This compound->NPC1 Inhibition CellularResponse Altered Cellular Responses (e.g., Signaling, Autophagy) CholesterolAccumulation->CellularResponse

Caption: this compound inhibits NPC1, leading to cholesterol accumulation.

By adhering to these stringent disposal procedures, laboratory professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to the responsible management of chemical waste.

References

Personal protective equipment for handling U18666A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for U18666A

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the cell-permeable, amphiphilic amino-steroid this compound. It includes detailed operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Identification and Immediate Precautions

This compound is a chemical that requires careful handling due to its biological activity and potential hazards. The toxicological properties of this compound have not been fully evaluated[1]. Therefore, it is crucial to treat this compound with a high degree of caution.

Primary Hazards:

  • Skin and Eye Irritation: May cause irritation upon contact with skin and eyes[1].

  • Respiratory Tract Irritation: Inhalation of the powder or aerosols may irritate the respiratory system[1].

  • Bioactivity: this compound is a potent inhibitor of intracellular cholesterol trafficking and can induce apoptosis in certain cell types[2][3].

  • Solvent Hazards: When dissolved in solvents such as Dimethyl Sulfoxide (DMSO), the hazards of the solvent must also be considered. DMSO is readily absorbed through the skin and can carry dissolved substances with it[1].

Immediate Actions:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing[1].

  • Avoid Inhalation: Do not breathe dust, vapor, mist, or gas[1].

  • Use in a Ventilated Area: Always handle this compound in a well-ventilated area, preferably a chemical fume hood[1].

  • Read the Safety Data Sheet (SDS): Before use, thoroughly review the SDS provided by the supplier. An SDS for this compound is available from suppliers such as MedchemExpress and Cayman Chemical[1][4].

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.

Form Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Solid (Powder) Chemical Fume Hood2 pairs of powder-free, chemotherapy-tested nitrile gloves. The outer glove should be worn over the cuff of the lab coat.Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended when there is a risk of splashes.For weighing and handling larger quantities, a NIOSH-certified N95 or higher-level respirator is recommended to prevent inhalation of the powder.A disposable, poly-coated gown that closes in the back.
Solution Chemical Fume Hood2 pairs of chemical-resistant nitrile gloves. The outer glove should be worn over the cuff of the lab coat.Chemical splash goggles. A full-face shield is recommended when handling larger volumes or when there is a risk of splashes.Not generally required when handled in a fume hood. If aerosols may be generated outside of a fume hood, a respirator with organic vapor cartridges should be considered.A chemical-resistant, disposable gown.
Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Recommended storage temperature for the solid form is typically -20°C[5].

  • Stock solutions should be stored at -20°C or -80°C as recommended by the supplier; some solutions are stable for up to 3-6 months at these temperatures[4][5].

Preparation of Stock Solutions:

  • All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood.

  • To avoid generating dust, carefully handle the solid form.

  • Use appropriate solvents as recommended by the supplier. This compound is soluble in DMSO, ethanol, and water[5].

  • For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.

Spill Management:

  • Small Spills:

    • Wear appropriate PPE.

    • For solid spills, gently cover with an absorbent material to avoid raising dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Collect the spilled material into a sealed container for disposal.

    • Clean the spill area with a suitable detergent and water.

  • Large Spills:

    • Evacuate the area.

    • Contact your institution's environmental health and safety department.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of as non-hazardous waste, or as directed by your institution's policies.

Quantitative Data

The following tables provide a summary of the physical and chemical properties, as well as solubility data for this compound.

Table 1: Physical and Chemical Properties

PropertyValue
Chemical Name 3β-[2-(diethylamino)ethoxy]-androst-5-en-17-one
CAS Number 3039-71-2
Molecular Formula C₂₅H₄₁NO₂ · HCl
Molecular Weight 424.1 g/mol
Appearance White to off-white solid
Storage Temperature -20°C

Table 2: Solubility Data

SolventSolubility
DMSO ≥ 10 mg/mL
Ethanol ≥ 20 mg/mL
Water 10 mg/mL
PBS (pH 7.2) 0.5 mg/mL

Experimental Protocols

The following are examples of experimental protocols involving this compound. Researchers should adapt these protocols to their specific experimental needs and cell types.

Protocol 1: Induction of Cholesterol Accumulation in Cultured Cells

This protocol describes the use of this compound to induce a Niemann-Pick Type C (NPC) disease phenotype in cultured cells by inhibiting cholesterol trafficking.

Materials:

  • Cultured cells (e.g., human fibroblasts, CHO cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Filipin solution (for cholesterol staining)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate or on coverslips and allow them to adhere overnight.

  • This compound Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of this compound (typically in the range of 1-5 µg/mL). A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) to allow for the accumulation of intracellular cholesterol.

  • Cholesterol Staining (Filipin):

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Incubate the cells with a filipin solution (e.g., 50 µg/mL in PBS) for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging: Mount the coverslips and visualize the intracellular cholesterol accumulation using a fluorescence microscope with a UV filter.

Protocol 2: Inhibition of Viral Replication

This protocol outlines a general method to assess the antiviral activity of this compound.

Materials:

  • Host cells susceptible to the virus of interest

  • Virus stock of known titer

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Reagents for quantifying viral replication (e.g., plaque assay reagents, qPCR primers and probes)

Procedure:

  • Cell Seeding: Seed host cells in a multi-well plate and grow to a confluent monolayer.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) in culture medium for a specific duration (e.g., 2-16 hours) before infection. Include a vehicle control.

  • Viral Infection: Remove the medium containing this compound and infect the cells with the virus at a specific multiplicity of infection (MOI) for 1-2 hours.

  • Post-infection Treatment: After the infection period, remove the viral inoculum, wash the cells with PBS, and add fresh culture medium containing the same concentrations of this compound as in the pre-treatment step.

  • Incubation: Incubate the infected cells for a period appropriate for the virus replication cycle (e.g., 24-72 hours).

  • Quantification of Viral Replication: At the end of the incubation period, collect the cell supernatant or cell lysate to quantify the viral titer (e.g., by plaque assay) or viral genome copy number (e.g., by qPCR).

Visualizations

Signaling Pathway

U18666A_Action Mechanism of this compound Action This compound This compound NPC1 NPC1 Protein (in Lysosomal Membrane) This compound->NPC1 Inhibits Cholesterol_Transport Cholesterol Egress from Lysosome NPC1->Cholesterol_Transport Mediates Lysosome Lysosome ER Endoplasmic Reticulum Cholesterol_Transport->ER To Cellular_Effects Cellular Effects: - Cholesterol Accumulation in Lysosomes - Disruption of Sterol Homeostasis - Inhibition of Viral Entry/Replication - Induction of Apoptosis Cholesterol_Transport->Cellular_Effects Disruption leads to

Caption: Mechanism of this compound-mediated inhibition of cholesterol transport.

Experimental Workflow

PPE_Workflow PPE Selection Workflow for Handling this compound Start Start: Assess Task Form Form of this compound? Start->Form Solid Solid (Powder) Form->Solid Solid Solution Solution Form->Solution Solution PPE_Solid Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Safety Goggles/Face Shield - N95 Respirator - Disposable Gown Solid->PPE_Solid PPE_Solution Required PPE: - Chemical Fume Hood - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat/Disposable Gown Solution->PPE_Solution End Proceed with Work PPE_Solid->End PPE_Solution->End

Caption: Decision workflow for selecting appropriate PPE for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.